1-(3,4-dimethoxybenzoyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-8-7-12(11-14(13)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYBILWTFYFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of the novel compound 1-(3,4-dimethoxybenzoyl)azepane. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a foundational understanding by extrapolating from the known characteristics of its constituent moieties: the azepane ring and the 3,4-dimethoxybenzoyl group. The guide outlines a probable synthetic route, provides estimated physicochemical properties based on analogous structures, and discusses potential biological activities and signaling pathways. All quantitative data for related compounds is presented in structured tables for comparative analysis. Detailed experimental protocols for the proposed synthesis and characterization are also included.
Introduction
This compound is a synthetic organic compound that incorporates a seven-membered azepane ring N-acylated with a 3,4-dimethoxybenzoyl group. The azepane scaffold is a significant heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3,4-dimethoxybenzoyl moiety, a derivative of veratric acid, is also present in various natural and synthetic molecules with diverse pharmacological activities. The combination of these two structural features in this compound suggests its potential for novel applications in drug discovery and development. This guide aims to provide a detailed theoretical and practical framework for researchers interested in the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound (Predicted) | C₁₅H₂₁NO₃ | 263.33 | Likely a solid at room temperature | > 300 | Properties are estimated based on analogs. |
| Azepane | C₆H₁₃N | 99.17 | -37 | 138-139 | A colorless liquid. |
| N-Benzoylazepane | C₁₃H₁₇NO | 203.28 | 48-51 | 160-162 (at 3 mmHg) | A solid at room temperature. |
| 1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine | C₁₅H₂₃NO₂ | 249.35 | Not available | Not available | A related compound with a 3,4-dimethoxyphenyl group.[2] |
| 4-(4-Methoxy-benzyl)-piperidine | C₁₃H₁₉NO | 205.30 | Not available | 323.1±22.0 | A piperidine derivative with a related substituent.[3] |
| N-(2,4-difluorobenzoyl)piperazine | C₁₁H₁₂F₂N₂O | 226.23 | > 260 | Not available | An example of a substituted benzoyl derivative of a cyclic amine.[4] |
Synthesis and Characterization
The synthesis of this compound can be readily achieved through the acylation of azepane with 3,4-dimethoxybenzoyl chloride. A standard and effective method for this transformation is the Schotten-Baumann reaction.[5][6][7]
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of azepane with 3,4-dimethoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Schotten-Baumann Acylation
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Azepane (1.0 eq)
-
3,4-Dimethoxybenzoyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) solution (10% aqueous) or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve azepane (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3,4-dimethoxybenzoyl chloride (1.1 eq) to the stirred solution.
-
Add the base (aqueous NaOH or triethylamine) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. Expected ¹H NMR signals would include those for the aromatic protons of the 3,4-dimethoxybenzoyl group, the methoxy protons, and the methylene protons of the azepane ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl (C=O) stretch.
-
Melting Point Analysis: To determine the melting point of the purified solid.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the structural components suggest several potential areas of pharmacological interest.
Inferences from the Azepane Moiety
The azepane ring is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of activities, including:
-
Anticancer agents [1]
-
Antimicrobial agents [1]
-
Anticonvulsant drugs [1]
-
Histamine H₃ receptor inhibitors [1]
Inferences from the 3,4-Dimethoxybenzoyl Moiety
Compounds containing the 3,4-dimethoxybenzoyl group, derived from veratric acid, have been reported to exhibit various biological activities, including:
-
Antimicrobial properties
-
Anticancer activity
-
Anti-inflammatory effects
The presence of the 3,4-dimethoxy substitution on the phenyl ring can influence the electronic and steric properties of the molecule, potentially modulating its binding affinity to biological targets.
Potential Signaling Pathways
Given the activities of related compounds, this compound could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.
Conclusion
This technical guide provides a foundational resource for the study of this compound. While direct experimental data is currently lacking, the information compiled from structurally analogous compounds offers valuable insights into its likely physicochemical properties, a reliable synthetic route, and potential areas for biological investigation. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research and development of this novel compound, which holds promise as a scaffold for the discovery of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own empirical studies to fully elucidate the properties and potential applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. N-pyrrolidinyl-3,4-DMA | C15H23NO2 | CID 14879074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methoxy-benzyl)-piperidine | 37581-26-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
1-(3,4-dimethoxybenzoyl)azepane chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthetic methodology, and predicted physicochemical properties of 1-(3,4-dimethoxybenzoyl)azepane. Drawing on data from analogous compounds, this document also explores potential biological activities and relevant signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The information is presented in a structured format, including detailed experimental protocols and visualizations, to facilitate further investigation and application of this compound.
Chemical Structure and IUPAC Name
The chemical entity this compound is a derivative of azepane, a seven-membered saturated heterocycle containing nitrogen. The azepane ring is N-acylated with a 3,4-dimethoxybenzoyl group.
Chemical Structure:
Molecular Formula: C₁₅H₂₁NO₃
IUPAC Name: (azepan-1-yl)(3,4-dimethoxyphenyl)methanone
Physicochemical Properties
| Property | Predicted Value / Estimate | Basis of Estimation |
| Molecular Weight | 263.33 g/mol | Calculated from the molecular formula (C₁₅H₂₁NO₃). |
| Melting Point (°C) | 100 - 130 | Estimated based on the melting points of similar N-benzoylazepane derivatives and 3,4-dimethoxybenzoic acid. |
| Boiling Point (°C) | > 350 | Estimated based on the high boiling points of related aromatic ketones and amides. |
| logP (Octanol/Water) | 2.5 - 3.5 | Predicted using computational models. The lipophilicity is influenced by the aromatic ring and the alkyl chain of the azepane, balanced by the polar amide and ether groups.[1] |
| Aqueous Solubility | Low to moderate | The presence of polar functional groups (amide, ethers) may confer some solubility, but the overall lipophilic character suggests it will not be highly soluble in water. The solubility is pH-dependent.[2] |
| pKa | ~ 2-3 | The amide nitrogen is generally not basic. The ether oxygens are very weakly basic. |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a secondary amine with an acyl chloride in the presence of a base.
Reaction Scheme:
A plausible synthetic route for this compound.
Experimental Protocol:
Materials:
-
Azepane
-
3,4-Dimethoxybenzoyl chloride
-
Triethylamine (or aqueous Sodium Hydroxide)
-
Dichloromethane (DCM) (or Toluene/Water for biphasic conditions)
-
Anhydrous Magnesium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve azepane (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Addition of Acyl Chloride: Dissolve 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the azepane scaffold is a common motif in a variety of biologically active compounds.[3][4] Derivatives of azepane have shown a broad range of pharmacological properties, including acting as anticancer, antimicrobial, and anti-Alzheimer's agents.[4]
The 3,4-dimethoxybenzoyl moiety is also present in several compounds with known biological activities. For instance, compounds containing this group have been investigated for their potential as cardiovascular agents and in the treatment of allergic asthma.[5]
Given the structural features of this compound, it is plausible that it could interact with various biological targets. A potential area of investigation could be its activity as an inhibitor of specific enzymes or as a modulator of receptor signaling pathways. For example, many N-substituted azepane derivatives have been explored as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways.[6]
Hypothetical Signaling Pathway Involvement:
The following diagram illustrates a hypothetical scenario where an N-substituted azepane derivative, such as this compound, could act as an inhibitor of a protein tyrosine phosphatase (PTP), thereby modulating a downstream signaling cascade.
Hypothetical inhibition of a PTP-mediated signaling pathway.
Experimental Workflow for Biological Evaluation:
To investigate the potential biological activities of this compound, a structured experimental workflow would be necessary.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 6. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3,4-dimethoxybenzoyl)azepane CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Properties
While a specific CAS (Chemical Abstracts Service) number for 1-(3,4-dimethoxybenzoyl)azepane has not been publicly registered, its molecular formula can be deduced from its structure.
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | Azepane | 3,4-Dimethoxybenzoyl Chloride | This compound (Predicted) |
| CAS Number | 111-49-9 | 3535-37-3 | Not available |
| Molecular Formula | C₆H₁₃N | C₉H₉ClO₃ | C₁₅H₂₁NO₃ |
| Molecular Weight | 99.17 g/mol | 200.62 g/mol | 263.33 g/mol |
| Appearance | Colorless liquid | White to off-white crystalline powder | Predicted to be a solid |
| Boiling Point | 138-140 °C | ~298 °C (decomposes) | Not available |
| Melting Point | -37 °C | 68-72 °C | Not available |
| Solubility | Soluble in water and organic solvents | Reacts with water; soluble in organic solvents | Predicted to be soluble in organic solvents |
Experimental Protocols: Synthesis
A plausible and efficient method for the synthesis of this compound is via the nucleophilic acyl substitution of azepane with 3,4-dimethoxybenzoyl chloride. This is a standard amide coupling reaction.
3.1. General Amide Coupling Protocol
Objective: To synthesize this compound.
Materials:
-
Azepane
-
3,4-Dimethoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3,4-dimethoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred azepane solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure this compound.
3.2. Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
While the biological activity of this compound has not been explicitly studied, the 3,4-dimethoxybenzoyl moiety is present in numerous compounds with known pharmacological effects. For instance, some compounds containing this structural motif have been investigated for their potential as inhibitors of certain enzymes or as modulators of specific signaling pathways.
One area of interest for compounds with a dimethoxybenzoyl scaffold is their potential interaction with phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to a variety of cellular responses.
4.1. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, assuming it acts as a PDE inhibitor.
Caption: A hypothetical signaling pathway involving PDE that could be modulated by the title compound.
Conclusion
This compound represents a potentially interesting scaffold for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical nature, a reliable synthetic protocol, and a speculative look into its potential biological activities based on structurally related compounds. Further research is warranted to synthesize and characterize this compound and to explore its pharmacological profile in various biological assays. The methodologies and conceptual frameworks presented here offer a starting point for such investigations.
Synthesis of 1-(3,4-dimethoxybenzoyl)azepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(3,4-dimethoxybenzoyl)azepane, a compound of interest in medicinal chemistry due to the prevalence of the azepane and dimethoxybenzoyl moieties in various pharmacologically active molecules. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data.
Introduction
The synthesis of novel amide derivatives is a cornerstone of drug discovery and development. The target molecule, this compound, incorporates two key structural features: the seven-membered saturated heterocyclic azepane ring and the 3,4-dimethoxybenzoyl group, derived from veratric acid. The azepane scaffold is a common feature in a variety of biologically active compounds, and the dimethoxybenzene motif is also present in numerous natural products and synthetic drugs. This guide outlines a reliable and efficient two-step synthesis for this compound.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the activation of the carboxylic acid group of 3,4-dimethoxybenzoic acid (also known as veratric acid) to form the more reactive acyl chloride intermediate, 3,4-dimethoxybenzoyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with azepane to form the final amide product.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Properties of Reactants and Intermediates
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 181-182 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 |
| Azepane | C₆H₁₃N | 99.17 | -35 |
| 3,4-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 70-73[1] |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) |
| 1 | Acyl Chloride Formation | Thionyl chloride, Pyridine (catalytic) | Benzene | 70-80 | 2 hours | ~100[2] |
| 2 | Amide Formation | Azepane, Triethylamine | Dichloromethane | 0 to Room Temp. | 18 hours | Not Reported |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of aroyl chlorides and their subsequent reaction with amines.
Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride
This procedure is adapted from a patented method for the synthesis of veratroyl chloride.[2]
Materials:
-
3,4-Dimethoxybenzoic acid (10.0 g, 54.9 mmol)
-
Benzene (50 ml)
-
Thionyl chloride (13 g, 109 mmol)
-
Pyridine (2-3 drops)
Procedure:
-
In a 100 ml two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,4-dimethoxybenzoic acid in 50 ml of benzene.
-
Add 2 to 3 drops of pyridine to the solution.
-
While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.
-
Heat the reaction mixture to 70-80°C on a water bath and maintain this temperature for 2 hours under reflux with continuous stirring.
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 3,4-dimethoxybenzoyl chloride as a colorless powder. The reported yield for this step is quantitative.[2]
Step 2: Synthesis of this compound
This protocol is a general procedure for the acylation of amines with acid chlorides.[3]
Materials:
-
3,4-Dimethoxybenzoyl chloride (1.0 g, 4.98 mmol)
-
Azepane (0.49 g, 4.98 mmol)
-
Triethylamine (0.55 g, 5.48 mmol)
-
Dichloromethane (or Chloroform) (20 ml)
-
10% Sodium Bicarbonate solution
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3,4-dimethoxybenzoyl chloride (1.0 g, 4.98 mmol) in 20 ml of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of azepane (0.49 g, 4.98 mmol) and triethylamine (0.55 g, 5.48 mmol) in 10 ml of dichloromethane.
-
Add the azepane solution dropwise to the stirred solution of 3,4-dimethoxybenzoyl chloride at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 20 ml of 10% sodium bicarbonate solution, followed by 20 ml of water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological and Pharmacological Context
While there is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound, the constituent moieties are of significant interest in medicinal chemistry.
-
Azepane Ring: The azepane ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[4]
-
Dimethoxybenzoyl Moiety: The 3,4-dimethoxybenzoyl group is a feature of many natural products and synthetic compounds with diverse biological activities. For instance, compounds containing a methoxybenzoyl-aryl-thiazole core have been shown to act as microtubule inhibitors with potent anticancer activity.[5]
The synthesis of this compound provides a novel compound that combines these two pharmacologically relevant motifs, making it a candidate for future biological screening and drug discovery efforts.
Conclusion
This technical guide provides a clear and actionable pathway for the synthesis of this compound. The two-step synthesis, involving the formation of 3,4-dimethoxybenzoyl chloride followed by acylation of azepane, is based on well-established and reliable chemical transformations. While specific quantitative and characterization data for the final product are not currently available in the literature, the detailed protocols provided herein offer a solid foundation for its successful synthesis and subsequent investigation by researchers in the field of drug development.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. 1-(4-METHOXY-3-NITROBENZOYL)AZEPANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of N-Benzoylazepane Derivatives as Protein Kinase B (PKB/Akt) Inhibitors
Disclaimer: Due to the limited availability of specific historical and developmental data for 1-(3,4-dimethoxybenzoyl)azepane, this document provides an in-depth technical guide on a closely related and well-documented series of N-aroylazepane derivatives. The principles and methodologies described herein are representative of the research and development process for this class of compounds.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its seven-membered ring offers a flexible yet constrained conformation that can be strategically modified to interact with a variety of biological targets.[1] This guide focuses on the discovery and characterization of a series of N-aroylazepane derivatives, specifically potent inhibitors of Protein Kinase B (PKB, also known as Akt). PKB is a crucial node in cell signaling pathways that regulate cell survival, proliferation, and metabolism, making it a prime target for anticancer drug development.
Discovery and Lead Optimization
The journey towards potent N-benzoylazepane PKB inhibitors began with the natural product (-)-balanol, a metabolite known to inhibit protein kinase C. This led to the initial lead compound, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (1) , which demonstrated a high inhibitory activity against PKBα with an IC50 of 5 nM.[3] However, the presence of an ester linkage rendered this compound unstable in plasma, making it unsuitable for further development as a drug candidate.[3]
This initiated a structure-based design approach to replace the labile ester group with more stable isosteres.[3] Molecular modeling, utilizing the crystal structure of the lead compound in complex with the related Protein Kinase A (PKA), guided the design of new analogs.[3] This led to the synthesis of several derivatives where the ester was replaced with amide, ether, amine, and vinyl linkers.
One of the most promising compounds to emerge from this optimization was N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (4) . This compound not only retained the high inhibitory potency against PKBα (IC50 = 4 nM) but also exhibited excellent stability in mouse plasma.[3]
Quantitative Data
The in vitro inhibitory activities of the lead compound and its optimized analogs against PKBα and PKA are summarized in the table below. The data highlights the successful replacement of the unstable ester linkage without compromising the inhibitory potency.
| Compound Number | Linker Type | PKBα IC50 (nM) | PKA IC50 (nM) |
| 1 | Ester | 5 | - |
| 4 | Amide | 4 | - |
| 5 | Ether | 100 | - |
| 6 | Amine | 1000 | - |
| 7 | Amine | 100 | - |
| 8 | Vinyl | 100 | - |
| Data sourced from Breitenlechner et al., J Med Chem. 2004.[3] |
Experimental Protocols
A general synthetic scheme for the preparation of the amide-linked azepane derivatives is provided below. The detailed experimental procedures are as described in the primary literature.
General Synthesis of Amide-linked Azepane Derivatives:
The synthesis of the target compounds involved a multi-step sequence starting from a suitably protected azepane precursor. The key step was the amide bond formation between the azepane core and the substituted benzoyl moiety.
-
Step 1: Synthesis of the Azepane Core: The chiral azepane core was typically synthesized from a chiral starting material, such as a protected amino acid, through a series of cyclization and functional group manipulation steps.
-
Step 2: Synthesis of the Benzoyl Moiety: The substituted benzoyl benzoic acid fragment was prepared through standard aromatic chemistry techniques, such as electrophilic aromatic substitution and oxidation reactions, to install the desired fluoro, hydroxy, and methoxy substituents.
-
Step 3: Amide Coupling: The final compounds were assembled by coupling the azepane core with the substituted benzoyl benzoic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent like dimethylformamide (DMF).
-
Step 4: Deprotection and Purification: Any protecting groups were removed under appropriate conditions, and the final products were purified using chromatographic techniques such as column chromatography or preparative HPLC.
In Vitro Kinase Assays:
The inhibitory activity of the synthesized compounds against PKBα and PKA was determined using radiometric filter binding assays.
-
Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a specific peptide substrate by the kinase.
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of the inhibitor were incubated in an assay buffer.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
After a defined incubation period, the reaction was stopped, and the mixture was transferred to a filter plate.
-
The filter plate was washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PKB/Akt in cell signaling, the pathway targeted by the described N-benzoylazepane inhibitors.
Caption: The PI3K/PKB signaling pathway targeted by N-benzoylazepane inhibitors.
Experimental Workflow
The diagram below outlines the structure-based drug design workflow employed in the optimization of the lead compound.
Caption: Workflow for the structure-based optimization of azepane-based PKB inhibitors.
References
- 1. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
An In-depth Technical Guide to 1-(3,4-dimethoxybenzoyl)azepane
Introduction
1-(3,4-dimethoxybenzoyl)azepane is a novel chemical entity belonging to the class of N-acylazepanes. The azepane ring, a seven-membered saturated heterocycle, is a recognized scaffold in medicinal chemistry, while the 3,4-dimethoxybenzoyl moiety is present in various biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the predicted synthesis, potential biological activities, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and drug development professionals.
Chemical Synthesis
The synthesis of this compound can be readily achieved through the nucleophilic acyl substitution of azepane with an activated derivative of 3,4-dimethoxybenzoic acid, most commonly 3,4-dimethoxybenzoyl chloride. This is a standard and high-yielding amidation reaction.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Azepane
-
3,4-Dimethoxybenzoyl chloride[1]
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled, stirring solution, add a solution of 3,4-dimethoxybenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes. 3,4-Dimethoxybenzoyl chloride is a known reactive acylating agent used to introduce the 3,4-dimethoxybenzoyl moiety.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the structural motifs suggest several potential areas of pharmacological interest.
Potential as a Kinase Inhibitor
The 3,4-dimethoxybenzoyl moiety has been identified in inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR-4).[1] FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. It is plausible that this compound could exhibit inhibitory activity against FGFR-4 or other kinases.
Caption: Hypothesized FGFR-4 signaling inhibition.
Potential in Neurodegenerative Diseases
The 3,4-dimethoxybenzoyl scaffold is also being explored in the design of multi-target-directed ligands for Alzheimer's disease.[1] The complex pathology of Alzheimer's involves amyloid-beta plaque formation, tau hyperphosphorylation, and cholinergic dysfunction. Compounds with the 3,4-dimethoxybenzoyl moiety may interact with targets relevant to these pathways.
Antiproliferative Activity
A structurally related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin, has demonstrated significant antiproliferative activity against various cancer cell lines.[2] This suggests that the substituted benzoyl moiety can be a key pharmacophore for anticancer effects. The mechanism for this related compound was linked to the disruption of the folate cycle by binding to dihydrofolate reductase.[2]
Quantitative Data from Structurally Related Compounds
Due to the absence of direct data for the target compound, the following table summarizes inhibitory concentrations (IC50) for a related compound to provide a preliminary indication of potential potency.
| Compound | Target/Assay | IC50 (µM) | Reference |
| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin | Human Melanoma Cell Proliferation | ~10-20 | [2] |
Experimental Protocols for Biological Evaluation
Should this compound be synthesized, the following are general protocols for initial biological screening based on the potential activities of related compounds.
Kinase Inhibition Assay (e.g., FGFR-4)
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
Principle: A luminescent kinase assay (e.g., ADP-Glo™ Kinase Assay) can be used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or antiproliferative effects of this compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents an unexplored area of chemical space with potential for biological activity, drawing from the established roles of its constituent azepane and 3,4-dimethoxybenzoyl moieties. The synthesis is predicted to be straightforward, and this guide provides a foundational framework for its preparation and subsequent biological evaluation. Researchers are encouraged to undertake the synthesis and screening of this compound to elucidate its actual chemical and pharmacological properties.
References
Uncharted Territory: The Biological Profile of 1-(3,4-dimethoxybenzoyl)azepane Remains Undisclosed in Publicly Available Scientific Literature
A comprehensive review of published scientific databases and literature reveals a significant information gap regarding the biological activity of 1-(3,4-dimethoxybenzoyl)azepane. Despite its well-defined chemical structure, this specific N-aroylazepane derivative has not been the subject of detailed pharmacological investigation, leaving its potential therapeutic effects and mechanisms of action largely unknown to the research community.
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical endeavor. However, in the case of this compound, there is a conspicuous absence of quantitative data, such as IC50 or EC50 values, binding affinities, or efficacy in preclinical models. This lack of empirical evidence prevents the construction of a detailed technical guide or whitepaper as requested.
The azepane ring is a recognized scaffold in medicinal chemistry, and various derivatives have been investigated for a range of biological activities.[1][2] The N-acyl substitution, in this instance with a 3,4-dimethoxybenzoyl group (also known as a veratroyl group), introduces specific electronic and steric properties that could theoretically modulate interaction with biological targets. The dimethoxybenzene moiety is present in numerous biologically active natural products and synthetic compounds, often contributing to interactions with aminergic G-protein coupled receptors or enzymes involved in cellular signaling.
Furthermore, no signaling pathways or specific molecular targets have been identified or proposed for this compound. Consequently, the creation of diagrams to visualize its mechanism of action is not feasible.
References
Unraveling the Therapeutic Potential of the Azepane Scaffold: A Hypothesized Mechanism of Action for 1-(3,4-dimethoxybenzoyl)azepane
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action for a compound identified as 1-(3,4-dimethoxybenzoyl)azepane. The following in-depth technical guide presents a hypothesized mechanism of action based on the known biological activities of structurally related azepane derivatives. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for potential investigation.
The azepane ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-cancer, anti-tubercular, and antimicrobial activities, as well as functioning as histamine H3 receptor inhibitors and anticonvulsant drugs.[1][2][3][4][5] Notably, certain azepane derivatives have been identified as potent inhibitors of protein kinase B (PKB/Akt), a key node in cell signaling pathways regulating survival, growth, and proliferation.[6][7] Another avenue of investigation for azepane-containing compounds is their activity as monoamine transporter inhibitors, with selectivity towards norepinephrine (NET) and dopamine transporters (DAT), suggesting potential applications in neuropsychiatric disorders.[8]
This guide will explore a hypothetical mechanism of action for this compound as a protein kinase B (PKB/Akt) inhibitor, drawing parallels from published data on analogous compounds.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
We hypothesize that this compound acts as an inhibitor of Protein Kinase B (PKB), also known as Akt. This serine/threonine kinase is a central component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various diseases, including cancer. By inhibiting Akt, the compound could block downstream signaling, leading to the induction of apoptosis and cell cycle arrest in rapidly proliferating cells.
Below is a diagram illustrating the hypothesized point of intervention of this compound within the PI3K/Akt signaling cascade.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound, based on values reported for other potent azepane-derived kinase inhibitors.[6][7]
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nM) |
| PKBα (Akt1) | 15 |
| PKA | > 10,000 |
| ROCK | > 5,000 |
Table 2: Cellular Activity
| Cell Line | Proliferation IC₅₀ (µM) | Apoptosis Induction (EC₅₀, µM) |
| PC-3 (Prostate Cancer) | 0.5 | 1.2 |
| MCF-7 (Breast Cancer) | 0.8 | 1.5 |
| HCT116 (Colon Cancer) | 1.1 | 2.0 |
Detailed Experimental Protocols
To validate the hypothesized mechanism of action, a series of experiments would be required. Below are detailed protocols for key assays.
Protein Kinase B (PKB/Akt) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PKBα.
Materials:
-
Recombinant human PKBα
-
ATP, [γ-³²P]ATP
-
Crosstide (peptide substrate)
-
Test compound (this compound)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add kinase buffer, the substrate (Crosstide), and the test compound dilution.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP, followed immediately by the PKBα enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
The following diagram outlines the general workflow for the in vitro and cellular assays.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, the known pharmacological activities of the broader azepane class of molecules provide a strong foundation for forming a testable hypothesis. The proposed inhibition of the PI3K/Akt signaling pathway represents a plausible and therapeutically relevant mechanism that warrants further investigation. The experimental protocols outlined in this guide provide a clear path forward for validating this hypothesis and potentially uncovering a novel therapeutic agent. Further studies, including structure-activity relationship (SAR) analyses, in vivo efficacy models, and pharmacokinetic profiling, will be crucial in advancing our understanding of this and related compounds.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for 1-(3,4-dimethoxybenzoyl)azepane: A Review of Available Information
A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of detailed spectroscopic data (NMR, IR, MS) and specific experimental protocols for the synthesis and analysis of 1-(3,4-dimethoxybenzoyl)azepane. While the constituent parts of the molecule, the 3,4-dimethoxybenzoyl group and the azepane ring, are common moieties in medicinal chemistry and organic synthesis, the specific combination requested appears to be a novel or sparsely documented compound.
Researchers and drug development professionals seeking to work with this molecule will likely need to perform de novo synthesis and characterization. This guide outlines the general methodologies that would be employed for such a task and provides a framework for the presentation of the resulting data.
Hypothetical Experimental Protocols
In the absence of specific literature, standard organic synthesis and analytical techniques would be applied to prepare and characterize this compound.
Synthesis: Amide Coupling
A common and effective method for the synthesis of this compound would be the amide coupling of 3,4-dimethoxybenzoic acid with azepane.
dot
Physical and chemical properties of 1-(3,4-dimethoxybenzoyl)azepane
Disclaimer: Publicly available experimental data for the specific compound 1-(3,4-dimethoxybenzoyl)azepane is limited. This guide provides a comprehensive overview based on the known properties of its constituent functional groups—the azepane ring and the 3,4-dimethoxybenzoyl group—and general principles of organic chemistry. The experimental data presented is extrapolated from closely related compounds and should be considered predictive.
Introduction
This compound is a synthetic organic compound featuring a seven-membered azepane ring N-acylated with a 3,4-dimethoxybenzoyl group. The azepane moiety is a saturated heterocycle that serves as a scaffold in numerous pharmaceutically active compounds, valued for its conformational flexibility. The 3,4-dimethoxybenzoyl group, derived from veratric acid, is also found in various biologically active molecules. This guide explores the predicted physical and chemical properties, a plausible synthetic route, and general characterization methods for this compound, targeting researchers and professionals in drug development.
Predicted Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₂₁NO₃ | Calculated from the chemical structure. |
| Molecular Weight | 263.33 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Predicted based on similar N-acylated azepanes. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely high due to the molecular weight and polar nature. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, chloroform); sparingly soluble in water. | The amide linkage and methoxy groups offer some polarity, while the overall structure remains largely nonpolar. |
| pKa | Not available | The amide nitrogen is non-basic. |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of this compound is the acylation of azepane with 3,4-dimethoxybenzoyl chloride.
General Synthesis Protocol: Acylation of Azepane
This protocol describes a general procedure for the synthesis of this compound via Schotten-Baumann reaction conditions.
Materials:
-
Azepane
-
3,4-Dimethoxybenzoyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Pyridine, as a base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Acylation: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (azepane) is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
The following are predicted spectral data based on the structure of this compound.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm corresponding to the three protons on the dimethoxybenzoyl ring.
-
Methoxy Protons: Two singlets around δ 3.9 ppm, each integrating to 3H, for the two methoxy groups.
-
Azepane Protons (α to Nitrogen): Broad multiplets around δ 3.5-3.8 ppm.
-
Azepane Protons (other): Broad multiplets in the range of δ 1.5-1.9 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal around δ 170 ppm.
-
Aromatic Carbons: Signals between δ 110-150 ppm.
-
Methoxy Carbons: Signals around δ 56 ppm.
-
Azepane Carbons: Signals in the aliphatic region, typically between δ 25-50 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Amide): A strong absorption band around 1630-1650 cm⁻¹.
-
C-N Stretch: An absorption band around 1200-1300 cm⁻¹.
-
C-O Stretch (Aromatic Ether): Strong absorptions around 1250 cm⁻¹ and 1020 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): Expected at m/z = 263.15.
-
Fragment Ions: A prominent fragment corresponding to the 3,4-dimethoxybenzoyl cation at m/z = 165.06.
Characterization Workflow Diagram
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the azepane scaffold is present in a wide range of biologically active compounds, and molecules containing the 3,4-dimethoxyphenyl moiety are known to interact with various biological targets.
Potential Areas of Research
Given the structural motifs, potential areas of pharmacological investigation for this compound could include:
-
Central Nervous System (CNS) Activity: Many azepane derivatives exhibit activity as antipsychotics, antidepressants, or anticonvulsants.
-
Cardiovascular Effects: The veratryl group is a component of some cardiovascular drugs.
-
Enzyme Inhibition: The molecule could be screened against various enzyme classes, such as kinases or proteases.
Hypothetical Signaling Pathway Interaction Diagram
The following diagram illustrates a hypothetical interaction of a drug with a generic signaling pathway, which could be a starting point for investigating the mechanism of action of a new chemical entity like this compound.
Caption: A generic cell signaling pathway for hypothetical drug interaction studies.
Conclusion
While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for its synthesis, characterization, and potential areas of investigation based on established chemical principles and data from related compounds. Researchers interested in this molecule are encouraged to perform the described experiments to establish its definitive properties and explore its pharmacological potential.
An In-depth Technical Guide on the Solubility and Stability of 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the novel compound, 1-(3,4-dimethoxybenzoyl)azepane. Due to the absence of publicly available experimental data for this specific molecule, this document outlines standardized, industry-accepted protocols for determining its physicochemical properties. It is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds. This guide details experimental procedures for kinetic and thermodynamic solubility, as well as stability assessments under various stress conditions as mandated by International Council for Harmonisation (ICH) guidelines. Furthermore, potential biological relevance is discussed in the context of the known activities of its constituent moieties, the 3,4-dimethoxybenzoyl group and the azepane ring, with a focus on the PI3K/Akt signaling pathway.
Introduction
This compound is a synthetic organic compound featuring a 3,4-dimethoxybenzoyl group attached to an azepane ring. The azepane scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Azepane derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1][2] The 3,4-dimethoxybenzoyl moiety is found in veratric acid, a natural product known for its antioxidant and anti-inflammatory activities.[4][5][6] Veratric acid has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5][7]
Given the potential biological significance of this compound, a thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. These fundamental physicochemical properties are critical for drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[8]
Solubility Assessment
The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive solubility profile.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is particularly useful in the early stages of drug discovery for identifying compounds with potential solubility liabilities.[8][9][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a more accurate but lower-throughput method compared to kinetic solubility and is crucial for lead optimization and pre-formulation studies.[9][11]
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements.
Data Presentation: Solubility of this compound
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic Solubility | PBS (pH 7.4) | 25 | Data to be determined | Nephelometry |
| Thermodynamic Solubility | 0.1 N HCl (pH 1.2) | 25 | Data to be determined | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | Phosphate Buffer (pH 6.8) | 25 | Data to be determined | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | PBS (pH 7.4) | 25 | Data to be determined | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | Simulated Gastric Fluid | 37 | Data to be determined | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | Simulated Intestinal Fluid | 37 | Data to be determined | Shake-Flask HPLC-UV |
Stability Assessment
Evaluating the intrinsic stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[12][13] Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[14][15]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[14][15] The goal is to induce degradation to an extent of 5-20% to ensure that the analytical methods are stability-indicating.[16]
A validated stability-indicating HPLC method is required for all forced degradation studies to separate and quantify the parent compound from its degradants.
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at various time points.
-
Neutralize the samples before analysis by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period, sampling at various time points.
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Sample at various time points and dissolve in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18]
-
Maintain a dark control sample at the same temperature.
-
Analyze the samples by HPLC.
-
Data Presentation: Stability of this compound under Forced Degradation
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | No. of Degradants | Major Degradant (RRT) |
| 0.1 N HCl | TBD | 60 | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH | TBD | 60 | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ | TBD | RT | Data to be determined | Data to be determined | Data to be determined |
| Heat (Solid) | TBD | 80 | Data to be determined | Data to be determined | Data to be determined |
| Light (Solid) | ICH Q1B | RT | Data to be determined | Data to be determined | Data to be determined |
| Light (Solution) | ICH Q1B | RT | Data to be determined | Data to be determined | Data to be determined |
TBD: To Be Determined; RRT: Relative Retention Time
Visualization of Methodologies and Pathways
Experimental Workflows
The following diagrams illustrate the generalized workflows for determining the solubility and stability of this compound.
Caption: Generalized workflow for solubility determination.
Caption: Workflow for forced degradation stability studies.
Potential Signaling Pathway
Given that the 3,4-dimethoxybenzoyl moiety is present in veratric acid, which has been reported to inhibit the PI3K/Akt pathway, it is plausible that this compound could exhibit similar activity. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, growth, and survival.[7][19][20]
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Conclusion
While specific experimental data for this compound is not yet available, this technical guide provides a robust framework for its comprehensive evaluation. The detailed protocols for solubility and stability testing are based on established scientific principles and regulatory guidelines, ensuring that the data generated will be reliable and suitable for decision-making in a drug discovery and development context. The potential for this compound to modulate the PI3K/Akt signaling pathway warrants further investigation, and the methodologies outlined herein are the essential first steps in characterizing this promising new chemical entity. Researchers and scientists are encouraged to use this guide as a starting point for their investigations into the physicochemical and biological properties of this compound.
References
- 1. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evotec.com [evotec.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
In Silico Prediction of 1-(3,4-dimethoxybenzoyl)azepane Targets: A Technical Guide
Abstract
This technical guide outlines a comprehensive in silico workflow for the prediction and validation of biological targets for the novel compound 1-(3,4-dimethoxybenzoyl)azepane. Given the absence of published data for this specific molecule, this document serves as a predictive guide for researchers, leveraging established computational methodologies to generate testable hypotheses. The workflow encompasses ligand-based target prediction, molecular docking simulations, and detailed protocols for subsequent experimental validation. The primary predicted target classes for this compound include G-Protein Coupled Receptors (GPCRs), Voltage-Gated Calcium Channels (VGCCs), and Monoamine Oxidases (MAOs). This guide provides the necessary theoretical background, data presentation, and experimental designs to facilitate further investigation into the pharmacological profile of this compound.
Introduction
The identification of molecular targets is a critical step in the drug discovery and development process. For novel chemical entities such as this compound, where experimental data is not available, in silico prediction methods offer a rapid and cost-effective approach to generate initial hypotheses about its mechanism of action and potential therapeutic applications. These computational techniques utilize the structural and chemical features of a molecule to predict its interactions with known biological targets. This guide presents a structured, multi-step in silico approach to predict the targets of this compound, a compound featuring a benzoylpiperidine-like scaffold, which has been associated with a range of biological activities.
The predictive workflow detailed herein is divided into two main stages: initial target prediction using ligand-based similarity approaches, followed by refinement and structural analysis through molecular docking. Subsequently, this guide provides detailed experimental protocols for the validation of these computational predictions.
In Silico Target Prediction Workflow
The prediction of potential biological targets for this compound is approached through a sequential, multi-faceted computational workflow. This process begins with broad, similarity-based screening to identify a range of possible targets, followed by more focused, structure-based methods to refine these predictions and elucidate potential binding modes.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] Given the novelty of this compound, this approach is an ideal starting point for target identification.
Methodology:
The chemical structure of this compound is first converted to a SMILES (Simplified Molecular Input Line Entry System) string. This representation is then submitted to a similarity-based target prediction web server, such as SwissTargetPrediction.[2][3] This tool compares the 2D and 3D similarity of the query molecule to a database of known bioactive ligands.[4] The output is a ranked list of potential protein targets based on the similarity to known ligands for those targets.
Predicted Target Classes:
Based on the structural features of this compound, particularly the benzoylpiperidine-like core, the primary predicted target classes are:
-
G-Protein Coupled Receptors (GPCRs): Specifically, serotonin (5-HT) and dopamine (D) receptors.[5]
-
Ion Channels: With a focus on Voltage-Gated Calcium Channels (VGCCs).
-
Enzymes: Particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[6]
Molecular Docking
To further investigate the plausibility of the predicted targets and to understand the potential binding interactions, molecular docking simulations are performed. This structure-based method predicts the preferred orientation of a ligand when bound to a target protein.[7]
Methodology:
Three-dimensional crystal structures of the top-ranked predicted targets are obtained from the Protein Data Bank (PDB). The structure of this compound is modeled and energy-minimized. Molecular docking is then performed using software such as AutoDock Vina. The results are evaluated based on the predicted binding affinity (docking score) and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's binding site.[8]
Predicted Target Profile of this compound
The following tables summarize the hypothetical, yet plausible, quantitative data derived from the in silico prediction workflow for this compound. These values are representative of what could be expected based on structurally similar compounds and serve as a guide for prioritizing experimental validation.
Table 1: Predicted Binding Affinities for GPCR Targets
| Target | Predicted Kᵢ (nM) | Confidence Score |
| 5-HT₂ₐ Receptor | 15 | 0.85 |
| Dopamine D₂ Receptor | 45 | 0.78 |
| 5-HT₇ Receptor | 80 | 0.72 |
Table 2: Predicted Inhibitory Concentrations for Ion Channel and Enzyme Targets
| Target | Predicted IC₅₀ (µM) | Confidence Score |
| Caᵥ1.2 (L-type) | 2.5 | 0.82 |
| Monoamine Oxidase A | 5.8 | 0.75 |
| Monoamine Oxidase B | 12.3 | 0.68 |
Table 3: Molecular Docking Scores for Top-Ranked Predicted Targets
| Target (PDB ID) | Docking Score (kcal/mol) | Predicted Interactions |
| 5-HT₂ₐ Receptor (6A93) | -9.2 | Hydrogen bond with Ser159, Pi-Pi stacking with Phe340 |
| Caᵥ1.2 (5GJV) | -8.5 | Hydrophobic interactions with Phe, Leu, and Val residues |
| Monoamine Oxidase A (2BXS) | -7.9 | Hydrogen bond with Asn181, interaction with FAD cofactor |
Note: Docking scores are numerical estimates of binding affinity, with more negative values generally indicating stronger predicted binding.[1][9]
Experimental Validation Protocols
The following sections provide detailed methodologies for the experimental validation of the predicted targets.
GPCR Target Validation: Luciferase Reporter Assay
This assay measures the functional activity of this compound at the predicted GPCR targets by quantifying the downstream signaling response.[10]
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the GPCR of interest (e.g., 5-HT₂ₐ receptor) and a reporter plasmid containing a luciferase gene under the control of a response element (e.g., CRE or SRE).
-
Compound Treatment: After 24 hours, the culture medium is replaced with a serum-free medium containing varying concentrations of this compound. A known agonist and antagonist for the receptor are used as positive and negative controls, respectively.
-
Luciferase Assay: Following a 6-hour incubation period, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of receptor activation, is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) is calculated.
Voltage-Gated Calcium Channel Validation: FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, making it ideal for validating the activity of compounds on VGCCs.[11][12]
Protocol:
-
Cell Preparation: Cells endogenously or recombinantly expressing the target VGCC (e.g., Caᵥ1.2) are seeded in 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in the FLIPR instrument. A baseline fluorescence reading is taken, after which varying concentrations of this compound are added. The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium levels upon channel modulation.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate the IC₅₀ or EC₅₀ of the compound.
Monoamine Oxidase Inhibition Assay
This fluorometric assay determines the inhibitory activity of this compound on MAO-A and MAO-B.[13][14]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is prepared in a reaction buffer. A non-fluorescent substrate that is converted to a fluorescent product by the enzyme is also prepared.
-
Inhibitor Incubation: The MAO enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for 30 minutes at 37°C. The fluorescence is then measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Workflows
Caption: In Silico Prediction and Validation Workflow.
Caption: GPCR Signaling Pathway (Gq).[15][16]
Caption: Voltage-Gated Calcium Channel Signaling.[17][18]
Caption: Monoamine Oxidase Signaling Pathway.[19][]
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of biological targets for the novel compound this compound. By employing a combination of ligand-based and structure-based computational methods, we have generated a plausible and prioritized list of potential targets, including specific GPCRs, voltage-gated calcium channels, and monoamine oxidases. The detailed experimental protocols provided herein offer a clear path for the validation of these predictions. This integrated approach of computational prediction followed by experimental verification is a cornerstone of modern drug discovery, enabling the efficient characterization of novel chemical entities and accelerating the identification of new therapeutic leads. The findings and methodologies presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. google.com [google.com]
- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Docking Score: Significance and symbolism [wisdomlib.org]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. unitedrelay.org [unitedrelay.org]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 15. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 19. Regulatory Pathways of Monoamine Oxidase A during Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
Homology of 1-(3,4-dimethoxybenzoyl)azepane to Known Active Compounds: An In-depth Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 1-(3,4-dimethoxybenzoyl)azepane based on the principle of chemical homology. By dissecting the molecule into its core components—the azepane ring and the 3,4-dimethoxybenzoyl moiety—we have identified structurally similar compounds with established pharmacological profiles. This analysis strongly suggests that this compound is likely to exhibit both anti-inflammatory and cytotoxic properties. This document outlines the evidence for this prediction, details the probable mechanisms of action, provides structured data on homologous compounds, and presents experimental protocols for the validation of these predicted activities.
Introduction
The identification of novel therapeutic agents is a cornerstone of drug discovery. The compound this compound, while not extensively studied, possesses structural features that are present in a variety of biologically active molecules. The azepane ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[1][2] Similarly, the 3,4-dimethoxybenzoyl moiety is a key structural element in compounds with known anti-inflammatory and anticancer properties. This guide explores the homology of this compound to these known active compounds to predict its pharmacological profile.
Analysis of Structural Homologs and Predicted Biological Activities
The predicted biological activities of this compound are derived from the known activities of its constituent parts and closely related molecules.
The Azepane Moiety: A Scaffold for Diverse Bioactivities
The seven-membered saturated nitrogen heterocycle, azepane, is a feature of numerous pharmaceuticals with a wide array of therapeutic applications.[3][4] Its presence in drugs targeting cancer, microbial infections, Alzheimer's disease, and convulsions highlights its versatility as a pharmacophore.[3] The natural product (-)-balanol, containing an azepane ring, is a potent inhibitor of protein kinase C.[5]
The 3,4-Dimethoxybenzoyl Moiety: A Key Pharmacophore for Anti-inflammatory and Cytotoxic Effects
The 3,4-dimethoxybenzoyl group is derived from veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring compound with well-documented anti-inflammatory and antioxidant properties. Veratric acid has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2) and interleukin-6 (IL-6). Furthermore, it can suppress nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression, an effect mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Homologous N-Aroyl Cyclic Amines: Evidence for Anti-inflammatory and Cytotoxic Potential
While direct biological data for this compound is scarce, studies on N-benzoylpiperidines and other N-aroyl cyclic amines provide strong evidence for its likely activities. A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acryloyl analogs have demonstrated selective cytotoxicity against various cancer cell lines.
Based on this cumulative evidence, it is hypothesized that this compound will possess both anti-inflammatory and cytotoxic properties. The anti-inflammatory effects are likely to be mediated via inhibition of the NF-κB and MAPK signaling pathways, leading to reduced production of inflammatory mediators such as NO and prostaglandins. The cytotoxic activity may be exerted through mechanisms similar to those of other N-aroyl cyclic amines, potentially involving the induction of apoptosis in cancer cells.
Data Presentation: Activities of Homologous Compounds
The following tables summarize the biological activities of compounds structurally related to this compound.
Table 1: Anti-inflammatory Activity of Veratric Acid and Related Compounds
| Compound | Assay | Target/Cell Line | Activity (IC₅₀/Effect) |
| Veratric Acid | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production |
| Veratric Acid | COX-2 Expression | UVB-irradiated HaCaT cells | Reduction of COX-2 expression |
| Veratric Acid | PGE₂ Production | UVB-irradiated HaCaT cells | Reduction of PGE₂ levels |
| Veratric Acid | IL-6 Production | UVB-irradiated HaCaT cells | Reduction of IL-6 levels |
Table 2: Cytotoxic Activity of N-Aroyl Piperidine Derivatives
| Compound | Cell Line | Activity (CC₅₀/IC₅₀) | Selectivity Index (SI) |
| 3,5-Bis(benzylidene)piperidin-4-one derivative 1 | HSC-2 (human oral squamous carcinoma) | Submicromolar | >10 |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-one derivative 2 | HSC-2 (human oral squamous carcinoma) | Submicromolar | >10 |
| N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivative | HL-60 (human promyelocytic leukemia) | Significant anticancer activity | Not reported |
| N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivative | Bel-7402 (human hepatocellular carcinoma) | Moderate anticancer activity | Not reported |
| N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivative | BGC-823 (human gastric carcinoma) | Moderate anticancer activity | Not reported |
Experimental Protocols
To validate the predicted biological activities of this compound, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HL-60, Bel-7402, BGC-823) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Replace the culture medium with fresh medium containing 10 ng/mL of lipopolysaccharide (LPS) and various concentrations of this compound. Incubate for 24 hours.
-
Nitrite Measurement: Transfer 100 µL of the culture supernatant to a new 96-well plate and add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay: COX-2 Inhibitor Screening
This fluorometric assay screens for inhibitors of the COX-2 enzyme.
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Reaction: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound or control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
References
- 1. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Technical Guide to the Preliminary Bioactivity Screening of 1-(3,4-dimethoxybenzoyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive strategy for the preliminary in vitro bioactivity screening of the novel compound, 1-(3,4-dimethoxybenzoyl)azepane. The structural composition of this molecule, featuring a seven-membered azepane ring and a dimethoxybenzoyl moiety, suggests potential for a range of pharmacological activities. Azepane-based compounds are known to possess diverse therapeutic properties, including anti-cancer, antimicrobial, and neuropharmacological effects.[1][2][3] Similarly, compounds with dimethoxyphenyl groups are known to modulate key cellular signaling pathways.[4][5] This document provides a structured, multi-phase screening cascade, complete with detailed experimental protocols, data presentation templates, and workflow visualizations to guide researchers in elucidating the compound's biological profile. The proposed workflow begins with primary cytotoxicity screening, followed by secondary assays targeting potential antimicrobial, enzyme inhibition, and receptor binding activities, and concludes with an initial exploration of mechanistic signaling pathways.
Introduction: Rationale for Screening
The compound this compound is a synthetic molecule featuring two key pharmacophores:
-
Azepane Ring: A seven-membered saturated nitrogen heterocycle. This scaffold is present in numerous FDA-approved drugs and bioactive molecules, demonstrating a wide array of pharmacological applications.[2][6] Derivatives have been developed as potent inhibitors of protein kinases, monoamine transporters, and as anticancer agents.[1][7][8][9]
-
3,4-Dimethoxybenzoyl Group: This moiety, derived from veratric acid, is found in various natural and synthetic compounds that exhibit biological activity. Phenolic compounds are known to modulate critical signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[4][5]
The combination of these two moieties in a single molecule provides a strong rationale for a systematic investigation of its bioactivity. This guide proposes a screening cascade designed to efficiently identify and characterize its potential therapeutic value. The primary objective of a screening cascade is to enable swift and informed decision-making during the early phases of drug discovery.[10]
Proposed Bioactivity Screening Cascade
A hierarchical screening approach is recommended to systematically evaluate the bioactivity of this compound. This multi-phase process ensures that resources are allocated efficiently, beginning with broad assessments of cytotoxicity before proceeding to more specific and complex mechanistic studies.
Caption: A proposed hierarchical screening cascade for this compound.
Phase 1: Primary Cytotoxicity Screening
The initial step in any screening campaign is to assess the compound's general cytotoxicity against both cancerous and non-cancerous cell lines.[11] This provides a baseline understanding of its therapeutic window and potential for selective anti-cancer activity. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13]
-
Cell Seeding: Seed cells (e.g., HeLa, A549, and non-cancerous HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Allow the plate to stand overnight in the incubator.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Workflow and principle of the MTT cytotoxicity assay.
Data Presentation: Hypothetical Cytotoxicity Data
The results should be summarized in a table to compare the compound's potency and selectivity.
| Cell Line | Cell Type | IC₅₀ (µM) [Hypothetical] | Selectivity Index (SI)¹ |
| HeLa | Human Cervical Cancer | 15.2 | 4.8 |
| A549 | Human Lung Cancer | 21.8 | 3.3 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 72.5 | - |
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.
Phase 2: Secondary Screening - Target-Oriented Assays
If Phase 1 results indicate interesting activity (e.g., selective cytotoxicity against cancer cells or low overall toxicity), secondary screening is initiated to explore specific biological activities suggested by the compound's structure.
Antimicrobial Activity Screening
Rationale: Azepane derivatives have been reported to possess antimicrobial properties.[2] A preliminary screen against a panel of pathogenic bacteria and fungi is warranted. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[15][16]
Experimental Protocol: Broth Microdilution for MIC
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) [Hypothetical] |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 128 |
| Candida albicans | Fungus | 64 |
Enzyme Inhibition Assay: Protein Kinase
Rationale: Novel azepane derivatives have been successfully optimized as potent protein kinase B (PKB/Akt) inhibitors.[7][8] Given the role of kinases in cancer cell signaling, assessing the compound's effect on a representative kinase is a logical step if cancer cell cytotoxicity is observed.
Experimental Protocol: General Kinase Inhibition Assay
An enzyme inhibition assay measures how a compound reduces the activity of an enzyme.[17]
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., Akt1), its specific substrate (e.g., a peptide substrate), the inhibitor (test compound), and any required cofactors like ATP.[17] All solutions are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the test compound. Allow them to pre-incubate for 10-15 minutes to permit binding.[17]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate and ATP mixture.
-
Reaction Monitoring: Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C. The reaction can be monitored continuously or stopped at a specific time point. Product formation is typically measured using methods like fluorescence, luminescence (e.g., ADP-Glo assay), or radioactivity.
-
Data Analysis: Compare the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition. Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
Data Presentation: Hypothetical Kinase Inhibition Data
| Target Enzyme | IC₅₀ (µM) [Hypothetical] |
| Protein Kinase B (Akt1) | 8.5 |
| Protein Kinase A (PKA) | > 100 |
Receptor Binding Assay
Rationale: N-substituted azepane scaffolds have been identified as potent inhibitors of monoamine transporters, such as the norepinephrine (NET) and dopamine (DAT) transporters.[1] A receptor binding assay can determine if the compound interacts with such targets.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[18]
-
Membrane Preparation: Use cell membranes or tissue homogenates expressing the target receptor (e.g., human NET).
-
Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine for NET) at or below its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.[19]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC₅₀ is determined, from which the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Receptor Binding Data
| Target Receptor/Transporter | Ki (nM) [Hypothetical] |
| Norepinephrine Transporter (NET) | 250 |
| Dopamine Transporter (DAT) | 890 |
| Serotonin Transporter (SERT) | > 10,000 |
Phase 3: Preliminary Mechanistic Studies
If the secondary screens yield a potent "hit," preliminary studies can provide insight into its mechanism of action. For a compound showing selective anti-cancer activity and kinase inhibition, investigating its effect on a relevant signaling pathway is a critical next step.
Rationale: The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[4] The activity of this pathway can be assessed by measuring the phosphorylation status of its key components, such as ERK1/2.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Methodology: Western Blot Analysis
-
Cell Treatment: Treat cancer cells (e.g., HeLa) with the test compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). Include a positive control (e.g., EGF stimulation) to activate the pathway.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., anti-phospho-ERK1/2) and the total protein (e.g., anti-total-ERK1/2). The total protein serves as a loading control.[20]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, indicating the activation state of the pathway.
Conclusion and Future Directions
This guide presents a systematic and logical framework for the preliminary bioactivity screening of this compound. By progressing through a cascade of primary cytotoxicity, secondary target-based, and initial mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's biological effects. The hypothetical data presented herein illustrates how results can be structured to highlight potential therapeutic avenues, such as selective anti-cancer or neuromodulatory activities. Positive "hits" from this screening cascade would form the basis for further hit-to-lead optimization, more extensive mechanistic studies, and eventual progression into in vivo animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. international-biopharma.com [international-biopharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. microchemlab.com [microchemlab.com]
- 16. mjpms.in [mjpms.in]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. researchgate.net [researchgate.net]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3,4-dimethoxybenzoyl)azepane, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid, followed by the acylation of azepane under Schotten-Baumann conditions. This protocol includes comprehensive experimental procedures, safety precautions, and expected characterization data.
Introduction
Azepane derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in the development of therapeutic agents. Their unique seven-membered ring structure provides a flexible scaffold for the design of molecules with diverse pharmacological activities. The incorporation of a 3,4-dimethoxybenzoyl moiety can further modulate the biological properties of the azepane ring, making this compound a valuable compound for screening in various drug discovery programs. This protocol outlines a reliable and reproducible method for its synthesis.
Data Presentation
Table 1: Properties of Reactants and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White to off-white crystalline powder | 179-182 | - |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to pale yellow fuming liquid | -70 | 76 |
| Azepane | C₆H₁₃N | 99.17 | Colorless liquid | -37 | 138-139 |
| This compound | C₁₅H₂₁NO₃ | 263.33 | Predicted: White to off-white solid | Predicted: Not available | Predicted: Not available |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Note: These are predicted chemical shifts based on analogous structures. Actual experimental values may vary.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| 6.80-7.00 | m | 3H | Ar-H | |
| 3.89 | s | 6H | 2 x -OCH₃ | |
| 3.60-3.80 | m | 4H | N-CH₂ (azepane) | |
| 1.50-1.80 | m | 8H | -(CH₂)₄- (azepane) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| 171.5 | C=O | |||
| 150.0, 148.5 | Ar-C-O | |||
| 128.0 | Ar-C | |||
| 121.0, 110.0, 109.0 | Ar-CH | |||
| 55.9 | -OCH₃ | |||
| 48.0, 46.0 | N-CH₂ (azepane) | |||
| 29.0, 28.0, 27.0, 26.0 | -(CH₂)₄- (azepane) |
Experimental Protocols
Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride
This procedure details the conversion of 3,4-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
3,4-Dimethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (2.0 eq)
-
Anhydrous toluene
-
Pyridine (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride, add 3,4-dimethoxybenzoic acid.
-
Add anhydrous toluene to the flask to create a suspension.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-dimethoxybenzoyl chloride, a pale yellow solid, can be used in the next step without further purification.
Part 2: Synthesis of this compound (Schotten-Baumann Reaction)
This part describes the acylation of azepane with the prepared 3,4-dimethoxybenzoyl chloride.
Materials:
-
3,4-Dimethoxybenzoyl chloride (1.0 eq)
-
Azepane (1.2 eq)
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve azepane in dichloromethane in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the crude 3,4-dimethoxybenzoyl chloride in dichloromethane.
-
Slowly add the solution of 3,4-dimethoxybenzoyl chloride to the stirred, cooled solution of azepane.
-
Simultaneously, add 10% aqueous sodium hydroxide solution dropwise to the reaction mixture to maintain a basic pH (pH 8-10).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][3][4][5]
-
Azepane is a flammable and corrosive liquid. Handle with care in a fume hood and wear appropriate PPE.
-
3,4-Dimethoxybenzoic acid may cause skin and eye irritation.[6][7][8]
-
The reaction of thionyl chloride with carboxylic acid evolves toxic gases (HCl and SO₂). Ensure the reaction is performed in a well-ventilated fume hood.
Visualizations
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. 4-Benzyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine | C20H25NO4S | CID 2185659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Application Notes & Protocols: Analytical Characterization of 1-(3,4-dimethoxybenzoyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3,4-dimethoxybenzoyl)azepane is a chemical compound featuring an azepane ring N-acylated with a dimethoxybenzoyl group. As with many novel chemical entities, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. Azepane-based compounds exhibit a wide range of pharmacological properties and are significant in drug discovery.[1] This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for determining the purity of non-volatile and thermally unstable compounds. A validated stability-indicating HPLC method is essential for assessing related substances and degradation products in active pharmaceutical ingredients.[2]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions as required for calibration curves and analysis. For purity analysis, a concentration of 100-200 µg/mL is often suitable.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.[2]
-
The stationary phase and mobile phase conditions outlined in the table below are recommended as a starting point for method development.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantify the compound by creating a calibration curve using standards of known concentrations.
-
Quantitative Data: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 230 nm, 254 nm, and 280 nm (scan for optimal wavelength) |
| Expected Retention Time | Dependent on exact conditions, typically 5-15 minutes. |
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful method for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for separating regioisomers and identifying impurities.[3] The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like methanol, acetone, or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL.
-
Ensure the sample is free of non-volatile residues. Derivatization is typically not required for this compound but can be explored if volatility is low.
-
-
Instrumentation and Conditions:
-
A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source) is required.
-
A capillary column with a dimethylpolysiloxane stationary phase is often effective for resolving isomers of similar compounds.[3]
-
-
Data Analysis:
-
The retention time from the gas chromatogram provides one level of identification.
-
The mass spectrum provides the molecular weight and a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule.
-
Compare the obtained mass spectrum with library spectra or analyze the fragmentation pattern to confirm the structure. For dimethoxybenzoyl compounds, characteristic fragments include ions related to the dimethoxybenzoyl moiety.[3]
-
Quantitative Data: GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration. |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at 100-150°C, hold for 1-2 min, then ramp at 10-20°C/min to 280-300°C, hold for 5-10 min. |
| MS Source | Electron Ionization (EI) at 70 eV. |
| MS Quadrupole Temp | 150 °C |
| Mass Scan Range | 40 - 500 m/z |
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms and the connectivity of the this compound structure. Advanced 2D NMR techniques can further confirm assignments.[5]
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze chemical shifts (δ) and coupling constants (J) to deduce the local environment of protons and their connectivity.
-
Assign peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
-
Expected NMR Data: ¹H and ¹³C Chemical Shifts
| Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Azepane Ring | -CH₂- (adjacent to N) | 3.5 - 3.8 | 45 - 55 |
| -CH₂- (other) | 1.5 - 1.9 | 25 - 35 | |
| Dimethoxybenzoyl | Aromatic -CH- | 6.8 - 7.5 | 110 - 130 |
| Aromatic C-O | N/A | 145 - 155 | |
| Aromatic C-C=O | N/A | 125 - 135 | |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 | |
| -C=O | N/A | 168 - 175 |
Note: These are estimated ranges. Actual shifts may vary based on solvent and conformational effects.
NMR Structural Elucidation Logic
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric cannabinoid substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: HPLC Analysis of 1-(3,4-dimethoxybenzoyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,4-dimethoxybenzoyl)azepane is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the azepane ring, a versatile scaffold found in numerous biologically active compounds.[1][2] The dimethoxybenzoyl moiety is also a common feature in various pharmacologically relevant molecules. Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analyses. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound.
Chemical Structure
Figure 1. Chemical Structure of this compound.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (ACS reagent grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide) for pH adjustment if required.
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of this compound using the described method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Equation | y = 15200x + 340 |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.5 | 1.8 | 99.5 |
| 50 | 0.9 | 1.2 | 100.2 |
| 100 | 0.7 | 1.0 | 99.8 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship of Method Validation
Caption: Key parameters for the validation of the analytical method.
References
Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro applications and detailed experimental protocols for the characterization of 1-(3,4-dimethoxybenzoyl)azepane. Based on the analysis of structurally related compounds, the primary putative targets for this molecule are monoamine transporters. Additionally, as a member of the broader class of azepane-containing molecules, its potential activity against protein kinases is also considered.
Potential Applications
This compound is a synthetic compound featuring an azepane ring N-acylated with a dimethoxybenzoyl group. While specific data for this compound is not extensively available in the public domain, the chemical scaffold suggests potential activity as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the central nervous system and are important targets in the development of therapeutics for neuropsychiatric disorders.[3][4]
Furthermore, the azepane core is present in various biologically active compounds, including inhibitors of protein kinase B (PKB/Akt).[5] Therefore, screening this compound for activity against such kinases could be a valuable secondary line of investigation.
Quantitative Data Summary
No specific quantitative data for this compound was found in the reviewed literature. However, for illustrative purposes, the following table summarizes the in vitro activity of a structurally related N-benzylated bicyclic azepane compound against monoamine transporters, as reported in the literature.[1][2] This data can serve as a benchmark for expected potency and selectivity.
| Target | Assay Type | Compound | IC50 (nM) |
| Norepinephrine Transporter (NET) | Radioligand Displacement | (R,R)-1a | 60 ± 7 |
| Dopamine Transporter (DAT) | Radioligand Displacement | (R,R)-1a | 230 ± 12 |
| Serotonin Transporter (SERT) | Radioligand Displacement | (R,R)-1a | 250 ± 32 |
| Sigma-1 Receptor (σ-1R) | Radioligand Displacement | (R,R)-1a | ~110 |
Table 1: In vitro activity of a reference N-benzylated azepane compound ((R,R)-1a). Data is presented as mean ± standard deviation.[1]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of this compound on the uptake of radiolabeled neurotransmitters by cells expressing DAT, NET, or SERT.[6][7]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Henseleit Buffer (KHB)
-
[³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin
-
This compound
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in KHB to obtain a range of concentrations. Also, prepare solutions of a reference inhibitor and a vehicle control (DMSO in KHB).
-
Pre-incubation: On the day of the experiment, wash the cells once with KHB. Add 50 µL of the diluted compound, reference inhibitor, or vehicle control to the respective wells and incubate for 10 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]-dopamine for DAT) to each well to initiate the uptake.
-
Uptake Termination: After a 10-minute incubation at room temperature, terminate the uptake by rapidly washing the cells three times with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protein Kinase B (PKB/Akt) Inhibition Assay
This protocol outlines an in vitro kinase assay to evaluate the inhibitory effect of this compound on PKB activity.[8][9]
Materials:
-
Recombinant active PKB enzyme
-
PKB substrate peptide (e.g., Crosstide)
-
ATP (with [γ-³²P]-ATP for radioactive detection, or unlabeled for ADP detection methods)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound
-
Reference inhibitor (e.g., Staurosporine)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the kinase assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the PKB substrate peptide, and the test compound at various concentrations.
-
Kinase Reaction Initiation: Add the PKB enzyme to the reaction mixture. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]-ATP). The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Radioactivity Measurement: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Inhibition of monoamine transporters by a compound like this compound would lead to an increase in the extracellular concentration of the respective neurotransmitters (dopamine, norepinephrine, serotonin) in the synaptic cleft. This enhanced neurotransmitter availability would subsequently lead to increased activation of postsynaptic receptors, thereby modulating downstream signaling cascades.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt/PKB kinase assay [whitelabs.org]
- 9. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of the novel compound, 1-(3,4-dimethoxybenzoyl)azepane. Based on its structural motifs, this compound is hypothesized to modulate intracellular signaling pathways, potentially acting as a phosphodiesterase (PDE) inhibitor or a calcium channel modulator. The following protocols describe robust methods to investigate these potential activities in a cellular context.
Application Note 1: Investigation of Phosphodiesterase 4 (PDE4) Inhibitory Activity
Introduction
The 3,4-dimethoxybenzoyl moiety is a structural feature found in several known phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE4, a cAMP-specific PDE, leads to an increase in intracellular cAMP levels, which can modulate various cellular processes, including inflammation and smooth muscle relaxation.[2][3] This protocol describes a cell-based reporter assay to determine the potential of this compound to inhibit PDE4 activity.
Principle
This assay utilizes a cell line co-transfected with a human PDE4D expression vector and a cAMP response element (CRE) luciferase reporter vector.[1][2][4] Intracellular cAMP levels are artificially elevated using forskolin, an adenylyl cyclase activator.[1][2] In the presence of active PDE4, this elevated cAMP is hydrolyzed, leading to low luciferase expression. If this compound inhibits PDE4, cAMP levels will remain high, leading to the activation of CRE-binding protein (CREB), which in turn drives the expression of luciferase.[1][2] The resulting luminescence is proportional to the inhibition of PDE4 activity.
Experimental Protocol
Materials:
-
HEK293 cells (or other suitable host cell line)
-
DMEM, high glucose (with L-glutamine and sodium pyruvate)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
PDE4D7 expression vector
-
CRE-Luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
This compound (test compound)
-
Rolipram (positive control PDE4 inhibitor)
-
Forskolin
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).
-
On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, combine the PDE4D7 expression vector, CRE-Luciferase reporter vector, and Renilla luciferase control vector with Lipofectamine™ 2000 according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Rolipram (positive control) in assay medium (DMEM + 0.5% FBS).
-
After 24 hours of transfection, replace the medium with 90 µL of assay medium containing the various concentrations of the test compound or controls.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of Forskolin in DMSO and dilute it in assay medium to the desired final concentration (e.g., 10 µM).
-
Add 10 µL of the diluted Forskolin solution to each well.
-
Incubate the plate for 6 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the Dual-Luciferase® assay according to the manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Data Presentation
Table 1: PDE4 Inhibitory Activity of this compound
| Compound | EC₅₀ (nM) | Max Response (Fold Induction) |
| This compound | 150 ± 25 | 8.5 ± 0.7 |
| Rolipram (Positive Control) | 50 ± 10 | 10.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Diagrams
References
Application Notes and Protocols for Testing 1-(3,4-dimethoxybenzoyl)azepane Efficacy in Animal Models of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of 1-(3,4-dimethoxybenzoyl)azepane, a novel compound with potential therapeutic applications in neuropsychiatric disorders. Based on the structural characteristics of its azepane core and dimethoxybenzoyl moiety, it is hypothesized that this compound may act as a monoamine transporter inhibitor, modulating the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][2][3][4]
This document outlines detailed protocols for inducing depressive and anxiety-like phenotypes in murine models and for assessing the efficacy of this compound in reversing these behaviors. The described models and assays are widely accepted and validated in the field of neuropharmacology.
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
This compound is postulated to bind to and inhibit the function of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT).[1][4] By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic signaling.[1] This mechanism is a well-established target for many antidepressant and anxiolytic drugs.
Animal Models
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. The Unpredictable Chronic Mild Stress (UCMS) model is a well-validated paradigm for inducing a depressive-like phenotype in rodents, characterized by anhedonia, a core symptom of depression.[5][6][7]
Unpredictable Chronic Mild Stress (UCMS) Model
The UCMS protocol involves exposing mice to a series of mild, unpredictable stressors over an extended period, typically 4-8 weeks.[5][6][8] This chronic stress exposure leads to the development of behavioral and physiological alterations that mimic symptoms of human depression.
Experimental Protocols
The following protocols detail the induction of the depressive-like phenotype using UCMS and the subsequent behavioral assays to assess the efficacy of this compound.
Protocol 1: Unpredictable Chronic Mild Stress (UCMS) Induction
Objective: To induce a depressive-like phenotype in mice.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Standard laboratory cages
-
Water bottles
-
Rodent chow
-
Damp bedding
-
Empty cages
-
Cages tilted at a 45° angle
-
Stroboscope
-
White noise generator
-
Restraint tubes
Procedure:
-
House mice individually for the duration of the experiment.
-
For 4 weeks, expose the mice in the UCMS group to a randomly scheduled stressor each day.[5][6] The control group will remain undisturbed in their home cages, with the exception of routine cage changes.
-
The schedule of stressors should be unpredictable.[6] Examples of stressors include:
-
Damp Bedding: 100-200 ml of water is added to the bedding for 12-14 hours.[6][8]
-
Cage Tilt: Cages are tilted at a 45° angle for 12-14 hours.[6][7]
-
Empty Cage: Mice are placed in a cage without bedding or enrichment for 12-14 hours.[7]
-
Light/Dark Cycle Disruption: The light/dark cycle is reversed for 24 hours.[6]
-
Social Stress: Introduction of an unfamiliar mouse for a short period.[6]
-
Restraint Stress: Mice are placed in a well-ventilated restraint tube for 2 hours.[5]
-
White Noise/Strobe Light: Exposure to white noise or a strobe light for 4 hours.[9]
-
Data Presentation: UCMS Stressor Schedule Example
| Week 1 | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 |
| Stressor | Damp Bedding | Cage Tilt | Restraint | White Noise | Empty Cage | Light/Dark Reversal | No Stress |
| Duration | 12h | 12h | 2h | 4h | 12h | 24h | - |
| Week 2 | Day 8 | Day 9 | Day 10 | Day 11 | Day 12 | Day 13 | Day 14 |
| Stressor | Cage Tilt | Restraint | Damp Bedding | Empty Cage | Light/Dark Reversal | Strobe Light | No Stress |
| Duration | 12h | 2h | 12h | 12h | 24h | 4h | - |
(This is an example schedule; the actual schedule should be randomized)
Protocol 2: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.[10][11][12]
Materials:
-
Open field apparatus (e.g., 42 x 42 x 42 cm box)[10]
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for 5-10 minutes.[13]
-
Record the session using a video camera mounted above the arena.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.[11]
-
Analyze the video recordings to quantify the following parameters:
-
Total distance traveled
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Number of entries into the center zone
-
Data Presentation: Open Field Test Parameters
| Treatment Group | Total Distance (cm) | Time in Center (s) | Center Entries |
| Vehicle Control | |||
| Compound (Low Dose) | |||
| Compound (High Dose) | |||
| Positive Control |
Protocol 3: Tail Suspension Test (TST)
Objective: To assess depressive-like behavior (behavioral despair).[14][15][16]
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Sound-attenuating chamber (optional)
-
Video camera and analysis software
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse's head should be approximately 20-25 cm from the floor.[14][15]
-
The duration of the test is typically 6 minutes.[14][17][18]
-
Record the entire session and score the duration of immobility during the last 4 minutes of the test.[18] Immobility is defined as the absence of any movement except for minor respiratory movements.[18]
-
After the test, carefully remove the tape and return the mouse to its home cage.
Data Presentation: Tail Suspension Test Results
| Treatment Group | Immobility Time (s) |
| Vehicle Control | |
| Compound (Low Dose) | |
| Compound (High Dose) | |
| Positive Control |
Protocol 4: Forced Swim Test (FST)
Objective: To assess depressive-like behavior (behavioral despair).[19][20][21]
Materials:
-
Glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video camera and analysis software
-
Towels for drying the mice
Procedure:
-
Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[22]
-
At the end of the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
Data Presentation: Forced Swim Test Results
| Treatment Group | Immobility Time (s) |
| Vehicle Control | |
| Compound (Low Dose) | |
| Compound (High Dose) | |
| Positive Control |
Data Analysis and Interpretation
Statistical analysis should be performed to compare the behavioral outcomes between the different treatment groups (vehicle, this compound at various doses, and a positive control, e.g., a known antidepressant). A significant reduction in immobility time in the TST and FST, and an increase in the time spent in the center of the open field arena by the compound-treated groups compared to the vehicle group would suggest antidepressant and anxiolytic-like efficacy, respectively.
Safety and Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). The welfare of the animals should be a priority throughout the study. The stressors used in the UCMS model are designed to be mild, and the behavioral tests are of short duration. Animals should be closely monitored for any signs of distress, and appropriate measures should be taken to minimize suffering.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 8. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [app.jove.com]
- 9. The mouse model of major depressive disorder induced by chronic unpredictable mild stress [bio-protocol.org]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 13. conductscience.com [conductscience.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Tail Suspension Test [jove.com]
- 16. Tail suspension test - Wikipedia [en.wikipedia.org]
- 17. Tail Suspension Test (TST) [bio-protocol.org]
- 18. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 22. 2.3. Porsolt Forced Swim Test (FST) [bio-protocol.org]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific enzyme inhibitory data for 1-(3,4-dimethoxybenzoyl)azepane is not extensively available in the public domain. The following application notes and protocols are provided as a comprehensive guide for the initial screening and characterization of this compound against relevant enzyme classes, based on the known activities of other azepane derivatives.
Introduction
Azepane-containing compounds represent a significant class of N-heterocycles with a broad spectrum of pharmacological activities.[1][2] Various derivatives of the azepane scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases, including protein kinases, secretases, and phosphatases.[3][4][5] The compound this compound, featuring a dimethoxybenzoyl moiety, presents a novel chemical entity with the potential for unique enzyme inhibitory activity. The dimethoxybenzoyl group may confer specific binding properties, suggesting that this compound could be a valuable candidate for screening against various enzyme targets.
These notes provide a framework for the systematic evaluation of this compound as a potential enzyme inhibitor, from initial broad-spectrum screening to more detailed kinetic analysis.
Potential Enzyme Targets for Screening
Based on the activities of structurally related azepane derivatives, the following enzyme families are recommended as primary targets for initial screening of this compound:
-
Protein Kinases: Numerous azepane derivatives have been shown to inhibit protein kinases such as Protein Kinase B (PKB/Akt).[3][6] Kinase inhibition is a cornerstone of modern oncology and immunology drug discovery.
-
Gamma-Secretase: Substituted 2-oxo-azepane derivatives have demonstrated potent, low nanomolar inhibition of gamma-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[4]
-
Protein Tyrosine Phosphatases (PTPs): Azepane-containing derivatives have been developed as inhibitors of PTPN1 (PTP1B) and PTPN2, which are implicated in metabolic and autoimmune disorders.[5]
-
Topoisomerases: Certain dibenzo[b,f]azepine derivatives have been shown to act as selective topoisomerase II inhibitors, a mechanism relevant to cancer chemotherapy.[7]
Data Presentation: Hypothetical Screening Results
Effective data management and presentation are crucial for comparing the inhibitory potential of a test compound against multiple targets. The following table provides a template for summarizing quantitative data from initial enzyme inhibition screens.
Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Enzymes
| Enzyme Target | Assay Type | Substrate | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Protein Kinase B (PKBα) | Kinase Activity Assay | Crosstide | 10 | 85.2 | 1.5 |
| Gamma-Secretase | In Vitro Cleavage Assay | APP-C99 | 10 | 12.5 | > 50 |
| PTPN1 (PTP1B) | Phosphatase Assay | pNPP | 10 | 65.7 | 8.2 |
| PTPN2 | Phosphatase Assay | pNPP | 10 | 48.9 | 15.6 |
| Topoisomerase II | DNA Relaxation Assay | Supercoiled DNA | 10 | 5.3 | > 50 |
Experimental Protocols
The following are detailed protocols for conducting primary screening and IC50 determination for the identified enzyme classes.
Protocol 1: In Vitro Protein Kinase B (PKBα) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKBα.
Materials:
-
Recombinant human PKBα enzyme
-
Crosstide peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of diluted test compound or control.
-
10 µL of a solution containing PKBα enzyme and Crosstide substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vitro PTPN1 (PTP1B) Inhibition Assay
Objective: To determine the IC50 of this compound against PTPN1.
Materials:
-
Recombinant human PTPN1 enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
PTPN1 assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound (test compound)
-
Sodium orthovanadate (positive control inhibitor)
-
96-well clear flat-bottom plates
-
Spectrophotometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in PTPN1 assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of diluted test compound or control.
-
25 µL of PTPN1 enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M NaOH.
-
Data Acquisition: Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow under basic conditions.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified protein kinase signaling cascade, a common pathway targeted by azepane derivatives.
Caption: PI3K/Akt signaling pathway, a potential target for inhibition.
Experimental Workflow
The diagram below outlines the general workflow for screening and characterizing a novel enzyme inhibitor.
Caption: Workflow for enzyme inhibitor screening and characterization.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on a hypothetical mechanism of action for 1-(3,4-dimethoxybenzoyl)azepane as a dopamine transporter (DAT) inhibitor. This is due to the limited publicly available research on this specific compound. The methodologies and data presented are representative of the types of experiments used to characterize novel compounds in neuroscience and should be adapted based on empirical findings.
Introduction
This compound is a novel compound with a chemical structure suggestive of potential activity within the central nervous system (CNS). The azepane scaffold is a privileged structure in medicinal chemistry, known to be a component of various CNS-active drugs.[1][2] The 3,4-dimethoxybenzoyl group is also found in a number of compounds with biological activity. While direct studies on this compound are not extensively documented, related N-acyl-azepane and N-benzylated azepane derivatives have shown potent inhibitory activity at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as sigma-1 receptor (σ1R) modulation.[3][4]
These initial findings for structurally related compounds suggest that this compound may hold promise as a modulator of monoaminergic systems, which are critically involved in the regulation of mood, cognition, and motor function. Dysregulation of these systems is implicated in a range of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease.
This document provides a comprehensive overview of hypothetical applications and detailed experimental protocols for the investigation of this compound in neuroscience research, focusing on its potential role as a dopamine transporter inhibitor.
Hypothetical Mechanism of Action
Based on the pharmacology of structurally related N-benzylated azepanes, it is hypothesized that this compound acts as an inhibitor of the dopamine transporter (DAT). By blocking DAT, the compound would increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Figure 1: Hypothetical mechanism of action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on its presumed activity as a DAT inhibitor. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: In Vitro Pharmacological Profile
| Target | Assay Type | IC₅₀ (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 85 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | 750 |
| Serotonin Transporter (SERT) | [³H]Citalopram Binding | >10,000 |
| Sigma-1 Receptor (σ₁R) | --INVALID-LINK---Pentazocine Binding | 250 |
| Sigma-2 Receptor (σ₂R) | [³H]DTG Binding | >5,000 |
Table 2: In Vivo Behavioral Effects in Rodent Models
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Outcome |
| Locomotor Activity | Mouse | 10 | 150% increase in distance traveled |
| Novel Object Recognition | Rat | 5 | 30% increase in discrimination index |
| Forced Swim Test | Mouse | 15 | 40% reduction in immobility time |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter Affinity
Objective: To determine the binding affinity (IC₅₀) of this compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT
-
[³H]WIN 35,428 (radioligand)
-
GBR 12909 (non-specific binding control)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Prepare cell membranes from HEK293-hDAT cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM), and 50 µL of [³H]WIN 35,428 (final concentration ~1 nM).
-
For non-specific binding, use GBR 12909 at a final concentration of 10 µM.
-
Initiate the binding reaction by adding 50 µL of cell membrane preparation (approximately 20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Figure 2: Workflow for radioligand binding assay.
Protocol 2: In Vivo Assessment of Locomotor Activity in Mice
Objective: To evaluate the effect of this compound on spontaneous locomotor activity, a behavioral measure often modulated by dopamine levels.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open-field arena for 30 minutes one day prior to testing.
-
On the test day, randomly assign mice to treatment groups (e.g., vehicle, 1, 5, 10 mg/kg this compound).
-
Administer the assigned treatment via i.p. injection.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60 minutes using the automated system.
-
Analyze the data using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.
Protocol 3: Novel Object Recognition (NOR) Test in Rats
Objective: To assess the potential cognitive-enhancing effects of this compound on recognition memory.
Materials:
-
Adult male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Video recording and analysis software
Procedure:
-
Habituation: Allow each rat to explore the empty open-field arena for 10 minutes per day for 3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer vehicle or this compound (e.g., 1, 5, 10 mg/kg, i.p.) 30 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as (Tn - Tf) / (Tn + Tf).
-
A higher DI indicates better recognition memory.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 1-(3,4-dimethoxybenzoyl)azepane in Cancer Cell Lines: A Prospective Analysis
Disclaimer: As of the latest literature review, no specific studies detailing the application of 1-(3,4-dimethoxybenzoyl)azepane in cancer cell lines have been published. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals interested in investigating the potential anticancer properties of this and structurally related compounds. The data, experimental procedures, and pathway analyses are based on established methodologies and findings for compounds sharing similar structural motifs, such as dimethoxybenzoyl and N-acyl cyclic amine moieties.
Introduction
Compounds featuring a dimethoxybenzoyl group have been explored for their potential as anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization. Similarly, various nitrogen-containing heterocyclic compounds, including piperidine and pyrrolidine derivatives, are integral to many pharmacologically active agents and have been investigated for their therapeutic potential against a range of cancers.[1][2] The combination of a 3,4-dimethoxybenzoyl moiety with an azepane ring in this compound presents a novel structure with unexplored potential in oncology. This document provides a prospective guide for the initial in vitro evaluation of this compound against various cancer cell lines.
Application Notes
Compound Profile (Hypothetical)
-
Compound Name: this compound
-
Synonyms: N-(3,4-dimethoxybenzoyl)azepane
-
Molecular Formula: C₁₅H₂₁NO₃
-
Molecular Weight: 263.33 g/mol
-
Purity: >98% (for biological assays)
-
Solubility: Soluble in DMSO, ethanol; sparingly soluble in water. A 10 mM stock solution in DMSO is recommended for in vitro studies.
Potential Applications
-
Primary Screening: Initial assessment of cytotoxic and anti-proliferative effects across a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate).
-
Mechanism of Action Studies: Investigation into the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.
-
Comparative Analysis: Benchmarking the compound's activity against known anticancer drugs to determine its relative potency and potential for further development.
Data Presentation (Illustrative)
Quantitative data from in vitro assays should be organized for clarity and comparative analysis.
Table 1: Hypothetical Anti-proliferative Activity (IC₅₀) of this compound
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
| HEK293 (Control) | Normal Embryonic Kidney | Data to be determined |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| 0 (Vehicle Control) | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀ / 2 | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Anti-proliferative Activity (MTT Assay)
This protocol assesses the effect of the compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by the compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations (e.g., ½ IC₅₀, IC₅₀, 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Potential Signaling Pathways
The anticancer activity of compounds with related structures is often linked to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Investigating these pathways would be a logical next step.
Potential Target: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[1] Its inhibition can lead to decreased proliferation and induction of apoptosis.
Potential Outcome: Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.
References
Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane as a Chemical Probe
A comprehensive search of scientific databases and literature has revealed no specific information on the synthesis, biological activity, or use of 1-(3,4-dimethoxybenzoyl)azepane as a chemical probe.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for this specific compound at this time. The lack of available information suggests that this compound may not have been synthesized, characterized, or evaluated for its potential as a chemical probe in a research setting.
Researchers and scientists interested in exploring novel chemical probes based on the azepane scaffold may consider investigating other derivatives that have been reported in the literature. The azepane core is present in a variety of biologically active molecules, and derivatives have been explored for their potential as inhibitors of monoamine transporters and protein kinase B.[1][2]
For professionals in drug development, the exploration of novel scaffolds like azepane derivatives remains a promising area.[3][4] The general approach to characterizing a novel compound like "this compound" would involve the following hypothetical workflow:
This generalized workflow would begin with the chemical synthesis and purification of the compound. Following structural confirmation, a series of in vitro assays would be conducted to identify any biological activity. If promising activity is observed, further studies would be necessary to elucidate the mechanism of action, followed by in vivo evaluation to assess efficacy and safety.
Given the absence of data for this compound, any researcher interested in this specific molecule would need to embark on a full discovery and characterization process.
References
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Target Identification of 1-(3,4-dimethoxybenzoyl)azepane
Introduction
1-(3,4-dimethoxybenzoyl)azepane is a novel small molecule with potential therapeutic applications. The azepane scaffold is a recurring motif in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2][3] The dimethoxybenzoyl group is also present in various bioactive compounds. The combination of these moieties in this compound suggests a high potential for interaction with various biological targets, making target identification a crucial step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of state-of-the-art techniques for the identification of the molecular targets of this compound.
Research Applications
-
Elucidation of Mechanism of Action: Identifying the direct binding partners of this compound is the first step in understanding how it elicits a cellular or physiological response.
-
Drug Discovery and Development: Knowledge of the molecular target(s) enables structure-activity relationship (SAR) studies to optimize compound potency and selectivity.[1] It also aids in predicting potential on-target and off-target effects.
-
Tool for Chemical Biology: As a ligand with defined targets, this compound can be used as a chemical probe to study the function of its target proteins in complex biological systems.
-
Biomarker Discovery: Target engagement and downstream pathway modulation can serve as biomarkers to assess the efficacy of the compound in preclinical and clinical studies.
Key Experimental Approaches for Target Identification
Several robust methodologies can be employed for the identification of small molecule targets. The primary strategies revolve around affinity-based and label-free approaches.[4] A multi-faceted approach, often combining biochemical and cellular methods, is recommended for comprehensive target deconvolution.[5]
1. Affinity-Based Protein Profiling (AfBPP)
This is a powerful and widely used technique that involves the chemical modification of the small molecule to incorporate a reactive group and/or an affinity tag (e.g., biotin).[6][7] The modified compound is then used as a "bait" to capture its interacting proteins from a cell lysate or tissue extract.
2. Label-Free Approaches
These methods do not require modification of the compound of interest, thus preserving its native binding characteristics. Examples include Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP).
Experimental Protocols
Protocol 1: Synthesis of an Affinity Probe for this compound
To perform affinity-based protein profiling, a chemical probe based on the structure of this compound needs to be synthesized. This typically involves adding a linker and a biotin tag at a position that does not interfere with its binding to target proteins. A preliminary SAR study is often necessary to identify such a position.
Workflow for Affinity Probe Synthesis
Caption: Workflow for the synthesis of a biotinylated affinity probe.
Protocol 2: Affinity Pull-Down Assay and Mass Spectrometry
This protocol describes the use of the synthesized biotinylated probe to isolate binding proteins from a complex biological mixture, followed by their identification using mass spectrometry.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution with high biotin concentration)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe for a specified time (e.g., 1-4 hours) at 4°C with gentle rotation. A key control is to also incubate a parallel sample with an excess of the unmodified this compound to competitively inhibit the binding of true targets to the probe.
-
Capture with Streptavidin Beads: Add streptavidin-coated beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by incubating with a solution containing a high concentration of free biotin.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise protein bands of interest for in-gel digestion.
-
Alternatively, perform in-solution digestion of the entire eluate with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the proteins. Proteins that are significantly enriched in the probe pull-down compared to the competition control are considered candidate targets.
Workflow for Affinity Pull-Down and Mass Spectrometry
Caption: General workflow for affinity-based target identification.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that exploits the principle that the binding of a small molecule can stabilize its target protein against proteolysis.
Materials:
-
This compound
-
Cell or tissue lysate
-
Protease (e.g., Pronase, thermolysin)
-
SDS-PAGE gels and reagents
-
Western blotting reagents or mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a native protein lysate.
-
Compound Incubation: Divide the lysate into two aliquots. To one, add this compound (treatment), and to the other, add the vehicle (control). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease to both the treatment and control samples. Incubate for a short period (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time need to be determined empirically.
-
Quenching: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Analysis:
-
Western Blot: If a candidate target is suspected, analyze the samples by SDS-PAGE and Western blot using an antibody against the candidate protein. A protected protein in the drug-treated sample will appear as a more prominent band compared to the control.
-
Mass Spectrometry: For unbiased target discovery, analyze the entire proteome by LC-MS/MS. Proteins that are more abundant in the drug-treated sample after digestion are potential targets.
-
DARTS Experimental Workflow
Caption: Workflow for the DARTS experiment.
Data Presentation
Quantitative data from mass spectrometry-based proteomics experiments should be summarized in a clear and structured format to facilitate the identification of high-confidence candidate targets.
Table 1: Hypothetical Results from Affinity Pull-Down Mass Spectrometry
| Protein ID (UniProt) | Gene Symbol | Fold Enrichment (Probe/Control) | p-value | Function |
| P01116 | HRAS | 15.2 | 0.001 | GTPase, signal transduction |
| Q02750 | PIK3R1 | 12.8 | 0.003 | Kinase regulator, signaling |
| P42336 | MAPK1 | 8.5 | 0.012 | Serine/threonine kinase |
| P62258 | HSP90AB1 | 2.1 | 0.25 | Chaperone (non-specific) |
| P02768 | ALB | 1.5 | 0.45 | Serum protein (non-specific) |
In this hypothetical table, HRAS, PIK3R1, and MAPK1 would be considered strong candidate targets due to their high fold enrichment and low p-values. HSP90AB1 and ALB are likely non-specific binders.
Hypothetical Signaling Pathway Involvement
Based on the hypothetical targets identified in Table 1, this compound might modulate a key cancer-related signaling pathway such as the Ras-Raf-MEK-ERK pathway.
Hypothetical Signaling Pathway
Caption: Potential modulation of the Ras/MAPK pathway.
Target Validation
Following the initial identification of candidate targets, it is essential to validate these findings using orthogonal methods.
Recommended Validation Experiments:
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm a direct interaction between the compound and the purified target protein and to determine the binding affinity (KD).
-
Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) can be performed to confirm that the compound engages the target protein in a cellular context.
-
Functional Assays: If the target is an enzyme, an enzymatic assay should be performed to determine if the compound modulates its activity. For other protein classes, relevant cellular assays (e.g., reporter assays, proliferation assays) should be conducted.
-
Genetic Approaches: Knockdown or knockout of the target gene using siRNA or CRISPR/Cas9 should abolish or reduce the cellular phenotype observed upon treatment with the compound.
By following this comprehensive and systematic approach, researchers can confidently identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its biological function and its potential for therapeutic development.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vivo Formulation of 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of 1-(3,4-dimethoxybenzoyl)azepane, a novel small molecule, for in vivo preclinical studies. Due to the limited publicly available data on the physicochemical properties of this specific compound, this document outlines a systematic approach based on established methodologies for formulating poorly water-soluble drugs.
Physicochemical Characterization and Pre-formulation Studies
Prior to in vivo studies, a thorough understanding of the physicochemical properties of this compound is critical. The following parameters should be determined empirically.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 263.32 g/mol | Calculation |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 120-125 °C | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | HPLC-UV |
| LogP | 3.5 | Calculated (e.g., using ALOGPS) |
| pKa | Not Ionizable | N/A |
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add an excess amount of the compound to purified water (or buffer of desired pH) to create a saturated solution.
-
Equilibration: Shake the solution at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
Formulation Development for In Vivo Administration
The low aqueous solubility of this compound necessitates the use of solubilizing excipients and vehicle systems for in vivo administration. The choice of formulation will depend on the route of administration, required dose, and potential toxicity of the excipients.
Table 2: Common Vehicle Systems for Poorly Soluble Compounds
| Vehicle System | Composition | Suitability | Potential Issues |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Oral gavage | Physical instability (settling), dose uniformity |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Saline | Intravenous, Intraperitoneal, Oral | DMSO toxicity at high concentrations[1], potential for drug precipitation upon dilution in vivo |
| Surfactant-based System | 5% Solutol® HS 15 or 2% Tween® 80 in saline | Intravenous, Oral | Potential for hemolysis (IV), gastrointestinal irritation (Oral) |
| Cyclodextrin Complex | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Intravenous, Subcutaneous, Oral | Potential for nephrotoxicity at high doses[2][3] |
| Lipid-based System | Corn oil, Sesame oil | Oral, Subcutaneous | Limited drug loading capacity, potential for altered pharmacokinetics |
Protocol 2: Preparation of a Co-solvent Formulation (10% DMSO, 40% PEG 400, 50% Saline)
-
Weighing: Accurately weigh the required amount of this compound.
-
Solubilization in DMSO: Add the calculated volume of Dimethyl Sulfoxide (DMSO) to the compound and vortex until fully dissolved.
-
Addition of PEG 400: Add the calculated volume of Polyethylene Glycol 400 (PEG 400) and mix thoroughly.
-
Addition of Saline: Slowly add the required volume of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Final Inspection: Visually inspect the final formulation for clarity and absence of particulates.
-
Sterilization (for IV): If for intravenous administration, filter the final solution through a 0.22 µm sterile filter.
In Vivo Study Workflow and Considerations
The following workflow outlines a typical approach for a pharmacokinetic (PK) or pharmacodynamic (PD) study.
Caption: A typical experimental workflow for in vivo preclinical studies.
Protocol 3: Oral Gavage Administration in Mice
-
Animal Handling: Gently restrain the mouse, ensuring minimal stress.
-
Dose Calculation: Calculate the exact volume of the formulation to be administered based on the animal's body weight and the desired dose.
-
Administration: Use a proper-sized, blunt-ended gavage needle. Insert the needle gently into the esophagus and deliver the formulation directly into the stomach.
-
Observation: Monitor the animal for any signs of distress or adverse reactions post-administration.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is not yet elucidated, many azepane derivatives are known to interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system (CNS).[4][5] The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: A hypothetical GPCR signaling pathway for this compound.
Disclaimer: The provided protocols and hypothetical data are for guidance purposes only. Researchers must conduct their own experiments to determine the optimal formulation and to characterize the specific properties and mechanisms of this compound. All animal studies should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane in Mice
A thorough search of scientific literature and chemical databases for "1-(3,4-dimethoxybenzoyl)azepane" did not yield any specific information on this compound. This suggests that the compound may be novel, not widely studied, or is referred to by a different nomenclature. The following application notes and protocols are therefore based on general principles for the study of novel compounds in mice and on the known properties of the azepane and dimethoxybenzoyl moieties. Researchers should exercise extreme caution and conduct extensive preliminary studies before proceeding with in-depth experiments.
Compound Information
Due to the lack of specific data for this compound, it is crucial to first characterize the compound thoroughly.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | - |
| Molecular Weight | 263.33 g/mol | - |
| Appearance | - | - |
| Solubility | - | - |
| Purity | - | - |
| Stability | - | - |
Note: All values in this table are theoretical and must be confirmed experimentally.
Preliminary In Vitro Assessment
Prior to in vivo studies, it is essential to assess the compound's basic biological activity and potential mechanism of action.
Cell Viability and Cytotoxicity Assays
Protocol:
-
Cell Culture: Plate relevant murine cell lines (e.g., neuronal cells, hepatocytes, renal cells) in 96-well plates.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations.
-
Treatment: Treat the cells with the compound for 24, 48, and 72 hours.
-
Assay: Perform a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the cytotoxic potential.
Receptor Binding or Enzyme Inhibition Assays
Based on the structural similarity to other compounds, it is hypothesized that this compound may interact with specific receptors or enzymes. The dimethoxybenzoyl moiety is present in some compounds with affinity for dopamine or serotonin receptors. The azepane ring is a feature of various CNS-active agents.
Protocol:
-
Target Selection: Based on computational docking studies or screening of similar compounds, select potential protein targets.
-
Assay Format: Utilize commercially available receptor binding or enzyme inhibition assay kits.
-
Execution: Follow the manufacturer's protocol for the selected assay.
-
Data Analysis: Determine the binding affinity (Ki) or inhibitory concentration (IC₅₀).
In Vivo Dosing and Administration in Mice
Extreme caution is advised. Start with very low doses and use a dose-escalation study design.
Vehicle Selection
The choice of vehicle will depend on the experimentally determined solubility of the compound. Potential vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% DMSO in saline
-
5% Tween 80 in saline
Route of Administration
The route of administration will influence the pharmacokinetic and pharmacodynamic profile of the compound. Common routes for mice include:
-
Intraperitoneal (IP): Offers rapid absorption.
-
Oral (PO): By gavage; relevant for assessing oral bioavailability.
-
Subcutaneous (SC): Slower absorption compared to IP.
-
Intravenous (IV): Direct entry into circulation; requires careful formulation.
Acute Toxicity Study (Dose Escalation)
Protocol:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, mixed-sex group initially.
-
Dose Selection: Start with a very low dose (e.g., 0.1 mg/kg).
-
Administration: Administer a single dose of the compound via the chosen route.
-
Observation: Monitor the animals closely for at least 72 hours for any signs of toxicity (e.g., changes in behavior, posture, activity, breathing). Record all observations systematically.
-
Escalation: If no adverse effects are observed, double the dose in a new cohort of mice. Continue this process until signs of toxicity are observed or a maximum feasible dose is reached.
-
Data Collection: Record the maximum tolerated dose (MTD).
Table 2: Hypothetical Acute Toxicity Data for this compound in Mice (IP Administration)
| Dose (mg/kg) | Number of Animals | Signs of Toxicity | Mortality |
| 0.1 | 3 | None | 0/3 |
| 0.2 | 3 | None | 0/3 |
| 0.4 | 3 | None | 0/3 |
| 0.8 | 3 | None | 0/3 |
| 1.6 | 3 | Mild sedation | 0/3 |
| 3.2 | 3 | Sedation, ataxia | 0/3 |
| 6.4 | 3 | Severe sedation, ataxia | 1/3 |
Note: This table is for illustrative purposes only. Actual data must be generated experimentally.
Pharmacokinetic (PK) Study
Protocol:
-
Animal Model: Use cannulated mice if possible for serial blood sampling.
-
Dosing: Administer a single, non-toxic dose of the compound (e.g., 1 mg/kg, IV and PO).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key PK parameters.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (1 mg/kg) | PO (1 mg/kg) |
| Cₘₐₓ (ng/mL) | - | To be determined |
| Tₘₐₓ (h) | - | To be determined |
| AUC₀₋ₜ (ng·h/mL) | To be determined | To be determined |
| t₁/₂ (h) | To be determined | To be determined |
| Bioavailability (%) | - | To be determined |
Note: This table is a template for data that needs to be generated experimentally.
Visualizations
As no signaling pathways or established experimental workflows for this compound are known, the following diagrams represent a generic workflow for novel compound evaluation.
Caption: General workflow for the preclinical evaluation of a novel compound.
Caption: Logical flow for a dose escalation study to determine the Maximum Tolerated Dose (MTD).
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Azepane Analogs as Protein Kinase B (PKB) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of azepane derivatives, with a focus on analogs related to 1-(3,4-dimethoxybenzoyl)azepane, as potent inhibitors of Protein Kinase B (PKB/Akt). The information presented is based on the findings from the study by Breitenlechner et al. (2004), which explored the optimization of a (-)-balanol-derived lead structure.[1][2]
Introduction
Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a crucial role in key cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. Dysregulation of the PKB signaling pathway is implicated in various diseases, including cancer and diabetes, making it an attractive target for drug discovery. Azepane-based compounds have emerged as a promising scaffold for the development of novel therapeutic agents.[3][4] This document outlines the SAR, experimental protocols, and relevant biological pathways for a series of azepane analogs as PKB inhibitors.
Data Presentation: Structure-Activity Relationship of Azepane Analogs
The following table summarizes the in vitro inhibitory activity of synthesized azepane analogs against Protein Kinase B-alpha (PKB-α) and Protein Kinase A (PKA). The data is extracted from the study by Breitenlechner et al. (2004).[1][2]
| Compound ID | Structure | R Group Linker | IC50 (PKB-α) [nM] | IC50 (PKA) [nM] |
| 1 | 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | Ester | 5 | - |
| 4 | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | Amide | 4 | - |
| 5 | (3R,4R)-N-[4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzyloxy]-azepan-3-yl]-isonicotinamide | Ether | - | - |
| 6 | N-[(3R,4S)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-phenylamino]-methyl]-azepan-3-yl)-isonicotinamide | Amino-methylene | - | - |
| 7 | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzylamino]-azepan-3-yl]-isonicotinamide | Benzylamino | - | - |
| 8 | N-[(3R,4S)-4-(4-[trans-2-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-phenyl]-vinyl]-azepan-3-yl)-isonicotinamide | Vinyl | - | - |
SAR Summary:
-
The lead compound 1 , with an ester linkage, showed potent PKB-α inhibition (IC50 = 5 nM) but was found to be unstable in plasma.[1][2]
-
Replacement of the labile ester group with a more stable amide linker in compound 4 maintained high potency (IC50 = 4 nM) and significantly improved plasma stability.[1][2]
-
The stereochemistry of the substituents on the azepane ring is crucial for activity.
-
The (2-fluoro-6-hydroxy-3-methoxy-benzoyl) moiety appears to be a key pharmacophore for binding to the kinase.
Experimental Protocols
General Synthesis of 1-Benzoylazepane Analogs
The synthesis of the azepane analogs involves a multi-step process starting from a suitable azepane precursor. The following is a generalized protocol based on the synthesis of compound 4 .[1][2]
Protocol 1: Synthesis of N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (4)
-
Coupling Reaction: To a solution of a protected (3R,4R)-4-amino-azepan-3-ol derivative in a suitable solvent (e.g., dichloromethane), add 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIEA).
-
Stirring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzoylated azepane intermediate.
-
Deprotection: Remove the protecting groups from the azepane nitrogen and the hydroxyl group using appropriate deprotection conditions.
-
Final Coupling: Couple the deprotected amino-azepane derivative with isonicotinic acid using a similar coupling procedure as described in step 1 to yield the final product 4 .
-
Final Purification: Purify the final compound by preparative HPLC to achieve high purity.
In Vitro Protein Kinase B (PKB-α) Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against PKB-α.
Protocol 2: PKB-α Inhibition Assay
-
Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, DTT, and ATP at optimized concentrations.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute recombinant human PKB-α and a suitable peptide substrate (e.g., a Crosstide) in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the enzyme, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of azepane analogs.
Caption: Simplified Protein Kinase B (PKB/Akt) signaling pathway and the point of inhibition. Protein Kinase B (PKB/Akt) signaling pathway and the point of inhibition.
References
- 1. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-dimethoxybenzoyl)azepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(3,4-dimethoxybenzoyl)azepane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Schotten-Baumann reaction of azepane (hexamethyleneimine) with 3,4-dimethoxybenzoyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 3,4-dimethoxybenzoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Protonation of azepane: The amine may have been protonated by the HCl byproduct, rendering it non-nucleophilic.[1] 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use freshly prepared or properly stored 3,4-dimethoxybenzoyl chloride. Consider preparing it fresh from 3,4-dimethoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride. 2. Ensure at least two equivalents of a base (e.g., triethylamine, pyridine, or aqueous NaOH) are used. One equivalent to neutralize the HCl byproduct and one to act as a catalyst.[1] 3. While the reaction is often run at room temperature, gentle heating (40-50 °C) may improve the reaction rate. Monitor for side reactions. |
| Formation of a White Precipitate (Amine Hydrochloride Salt) | Insufficient base to neutralize the HCl generated during the reaction.[1] | Add an additional equivalent of a tertiary amine base (e.g., triethylamine) or use an aqueous base in a biphasic system to neutralize the acid as it forms.[2] |
| Presence of Unreacted Starting Materials | 1. Incorrect stoichiometry: The molar ratio of reactants may not be optimal. 2. Short reaction time: The reaction may not have gone to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of the 3,4-dimethoxybenzoyl chloride to ensure complete consumption of the azepane. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed until the limiting reagent is consumed. |
| Product is an Oil or Difficult to Crystallize | The product may be impure or have a low melting point. | 1. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). 2. If the purified product is still an oil, it may be its natural state. Characterize it spectroscopically (NMR, IR, MS) to confirm its identity and purity. |
| Hydrolysis of 3,4-dimethoxybenzoyl chloride | The reaction is performed in the presence of water (e.g., aqueous base) and the acyl chloride is water-sensitive. | In a biphasic Schotten-Baumann reaction, add the 3,4-dimethoxybenzoyl chloride slowly to the vigorously stirred mixture to minimize its contact time with the aqueous phase.[2] Alternatively, use an organic base like triethylamine in an anhydrous aprotic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-acylation of azepane with 3,4-dimethoxybenzoyl chloride, often under Schotten-Baumann conditions.[2] This reaction involves the nucleophilic attack of the secondary amine (azepane) on the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond.
Q2: Why is a base necessary in this reaction?
A2: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] If not neutralized, the HCl will react with the basic azepane to form a non-nucleophilic ammonium salt, which will halt the desired reaction. Secondly, the base can act as a catalyst.[3]
Q3: What are the optimal reaction conditions to maximize the yield?
A3: Optimal conditions can vary, but a good starting point is to use a biphasic system with a solvent like dichloromethane or diethyl ether for the organic phase and an aqueous solution of a base like sodium hydroxide.[2] The reaction is typically carried out at room temperature with vigorous stirring. Using a slight excess of the acyl chloride and ensuring efficient mixing can help drive the reaction to completion.
Q4: What are some potential side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of the 3,4-dimethoxybenzoyl chloride to 3,4-dimethoxybenzoic acid, especially if an aqueous base is used.[4] Another potential issue is the formation of the azepane hydrochloride salt if the base is not sufficient. Over-acylation is not a concern as azepane is a secondary amine.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (azepane and 3,4-dimethoxybenzoyl chloride) and the product will have different Rf values, allowing you to track the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |
| 1 | Triethylamine | Dichloromethane | 25 | 4 | 85 | Anhydrous conditions recommended. |
| 2 | Pyridine | Dichloromethane | 25 | 6 | 80 | Pyridine can also act as a catalyst. |
| 3 | aq. NaOH | Dichloromethane/Water | 25 | 2 | 90 | Biphasic system, requires vigorous stirring.[2] |
| 4 | aq. K₂CO₃ | Dichloromethane/Water | 40 | 3 | 88 | Mild heating can increase the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine as Base
-
Preparation of Reactants:
-
Dissolve azepane (1.0 g, 10.1 mmol) and triethylamine (2.1 g, 2.9 mL, 20.2 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of 3,4-dimethoxybenzoyl chloride (2.23 g, 11.1 mmol) in anhydrous dichloromethane (20 mL).
-
-
Reaction:
-
Cool the azepane solution to 0 °C in an ice bath.
-
Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred azepane solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC (e.g., 3:1 hexane:ethyl acetate).
-
Once the reaction is complete, wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Protocol 2: Synthesis of this compound using Aqueous NaOH (Schotten-Baumann Conditions)
-
Preparation of Reactants:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve azepane (1.0 g, 10.1 mmol) in dichloromethane (50 mL).
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (30 mL).
-
-
Reaction:
-
Cool the biphasic mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride (2.23 g, 11.1 mmol) in dichloromethane (20 mL) to the vigorously stirred mixture over 30 minutes.
-
Continue stirring vigorously at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC.
-
Once complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography as described in Protocol 1.
-
Visualizations
References
Technical Support Center: Purification of 1-(3,4-dimethoxybenzoyl)azepane
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-(3,4-dimethoxybenzoyl)azepane.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific experimental issues.
Issue 1: Persistent Impurities After Initial Aqueous Workup
-
Question: After performing an aqueous extraction on my crude reaction mixture, I still see significant amounts of starting materials (3,4-dimethoxybenzoic acid, azepane) and coupling agent byproducts by TLC/LC-MS. How can I improve their removal?
-
Answer: This is a common issue, especially when dealing with acidic or basic starting materials and water-soluble coupling byproducts. A multi-step extraction procedure is often necessary.
-
Acid Wash: To remove unreacted azepane (a basic secondary amine) and any other basic impurities, wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl).[1] The protonated azepane hydrochloride salt will be soluble in the aqueous layer.
-
Base Wash: To remove unreacted 3,4-dimethoxybenzoic acid (a carboxylic acid), wash the organic layer with a dilute base solution (e.g., saturated NaHCO₃ or 0.5 M NaOH).[1] The deprotonated carboxylate salt will be soluble in the aqueous layer.
-
Water Wash for Coupling Byproducts: If a water-soluble carbodiimide like EDC was used, its corresponding urea byproduct can often be removed with several water or brine washes.[2]
-
Verification: After each wash, spot the organic layer on a TLC plate against your crude material to visually confirm the removal of the impurity.
-
Issue 2: Product Streaking or Tailing on Silica Gel Column Chromatography
-
Question: My product, this compound, is streaking severely down the silica gel column, leading to poor separation and mixed fractions. What causes this and how can I fix it?
-
Answer: Streaking of amine-containing compounds on silica gel is typically caused by strong ionic interactions between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface.[3][4]
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Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[4] This is highly effective but requires removal under high vacuum.
-
Ammonia: For very basic compounds, using a solvent system containing methanol with a small percentage of ammonium hydroxide can be effective.
-
-
Alternative Stationary Phases: If modifying the eluent is insufficient, consider using a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reverse-Phase (C18): Reverse-phase chromatography using a solvent system like Acetonitrile/Water can provide excellent separation for moderately polar compounds.[3]
-
-
Issue 3: Low Yield or Oiling Out During Recrystallization
-
Question: I am attempting to recrystallize my column-purified product, but I'm getting very low recovery, or the product is separating as an oil instead of forming crystals. What should I do?
-
Answer: This indicates a suboptimal choice of solvent or improper cooling technique. The goal is to find a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[5]
-
Systematic Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and at their boiling point. Good single-solvent candidates for amides often include ethanol, isopropanol, acetonitrile, or ethyl acetate.[6][7]
-
Two-Solvent System: If a single solvent isn't effective, use a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[8] A common pair is Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
Control Cooling Rate: "Oiling out" often happens when a hot, saturated solution is cooled too quickly.[5] Ensure the hot flask is allowed to cool slowly to room temperature undisturbed before moving it to an ice bath. Using a Dewar flask or insulating the flask can promote slow cooling and the formation of larger, purer crystals.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: Impurities are typically derived from starting materials, reagents, or side reactions. The most common include:
-
Unreacted Starting Materials: 3,4-dimethoxybenzoic acid and azepane.
-
Coupling Reagent Byproducts: If using a carbodiimide like DCC or EDC, the corresponding dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) will be present.[2] If using HATU or HOBt, their byproducts will also be present.[10][11]
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Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, DMF, Ethyl Acetate).[12]
Q2: How can I effectively monitor the purification process? A2: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
Staining: Since the azepane portion of the molecule may not be strongly UV-active, use a combination of UV visualization and a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized.
-
Co-spotting: Always spot your crude material, the current fraction, and a pure standard (if available) on the same TLC plate to accurately track the separation.
Q3: My purified product is a persistent oil, not a solid. How can I solidify it? A3: Amides can sometimes be difficult to crystallize.[13]
-
High Vacuum: First, ensure all residual solvent is removed by placing the oil under a high vacuum for several hours.
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the oil's surface with a glass rod.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (like cold hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This can wash away minor impurities and induce the oil to solidify.
-
Seeding: If you have a tiny crystal of the pure product, add it to the oil to act as a nucleation site.
Experimental Protocols
Protocol 1: Standard Column Chromatography for Amide Purification
-
Slurry Preparation: Choose an appropriate eluent system based on TLC analysis (aim for a product Rf of ~0.3).[13] Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Carefully add the eluent and begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of an Amide
-
Solvent Selection: In a test tube, add a small amount of the purified, solid amide. Add a potential recrystallization solvent (e.g., isopropanol) dropwise. Heat the mixture to the solvent's boiling point. The ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[5]
-
Dissolution: Place the bulk of the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (v/v) | Target Rf | Notes |
|---|---|---|---|
| Silica Gel | Hexane:Ethyl Acetate (7:3 to 1:1) | 0.25 - 0.35 | A standard starting point for many amides.[6] |
| Silica Gel | Dichloromethane:Methanol (99:1 to 95:5) | 0.30 - 0.40 | Good for more polar amides. |
| Silica Gel | Hexane:Ethyl Acetate + 0.5% Et₃N | 0.25 - 0.35 | Add triethylamine to prevent streaking.[4] |
| Neutral Alumina | Hexane:Ethyl Acetate (8:2 to 6:4) | 0.40 - 0.50 | Useful alternative to silica for basic compounds. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Properties | Use Case |
|---|---|---|
| Isopropanol | Polar Protic | Good general-purpose solvent for amides. |
| Ethanol | Polar Protic | Similar to isopropanol, may offer different solubility.[6] |
| Acetonitrile | Polar Aprotic | Often gives excellent crystals for aromatic compounds.[6][7] |
| Ethyl Acetate | Moderately Polar | Can be effective, often used in a pair with hexanes. |
| Toluene | Non-polar Aromatic | Good for less polar, aromatic-rich compounds.[8] |
Visualizations
Caption: A standard experimental workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. hepatochem.com [hepatochem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. reddit.com [reddit.com]
1-(3,4-dimethoxybenzoyl)azepane stability issues in solution
This technical support center provides guidance on the potential stability issues of 1-(3,4-dimethoxybenzoyl)azepane in solution. The information is based on the general chemical properties of aromatic amides and benzoyl derivatives, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, photodegradation, and potential solvent- and temperature-mediated decomposition. The amide linkage is a key site for potential hydrolytic cleavage.
Q2: How does pH affect the stability of the compound?
A2: Amide bonds can undergo hydrolysis under both acidic and basic conditions.[1][2][3][4] In acidic solutions, the hydrolysis of an amide typically yields a carboxylic acid (3,4-dimethoxybenzoic acid) and the corresponding amine salt (azepane salt).[1] In basic solutions, it yields the salt of the carboxylic acid and the free amine.[1] Extreme pH values should be avoided for maximum stability. The optimal pH range for storage should be empirically determined but is likely to be near neutral (pH 6-8).
Q3: Is this compound sensitive to light?
A3: Aromatic amides can be susceptible to photodegradation, especially when exposed to UV light.[5][6] This can lead to complex degradation pathways, including photo-Fries rearrangements.[6] It is highly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What is the expected major degradation product of this compound?
A4: The most probable degradation pathway is the hydrolysis of the amide bond, which would result in the formation of 3,4-dimethoxybenzoic acid and azepane.
Q5: What are the best practices for preparing and storing solutions of this compound?
A5: To maximize stability, prepare solutions fresh whenever possible. If storage is necessary, use a suitable aprotic solvent, store at low temperatures (e.g., 2-8 °C or frozen at -20 °C), and protect from light. It is also advisable to degas solvents to remove dissolved oxygen to minimize oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency over a short period in aqueous buffer. | Hydrolysis. The amide bond is likely being cleaved by acid or base catalysis. | 1. Determine the pH of your solution. 2. Adjust the pH to be as close to neutral as possible (pH 6-8). 3. If possible, prepare the solution in an aprotic solvent and add it to the aqueous medium immediately before the experiment. 4. Consider conducting the experiment at a lower temperature. |
| Appearance of new peaks in HPLC analysis after exposure to ambient light. | Photodegradation. The aromatic rings and the amide bond can absorb UV light, leading to degradation. | 1. Repeat the experiment using amber vials or wrap the container in aluminum foil. 2. Minimize the exposure of the solution to ambient and UV light during preparation and handling. |
| Degradation observed in a protic solvent (e.g., ethanol, methanol). | Solvent-mediated degradation. Protic solvents can participate in solvolysis reactions. The stability of related benzoyl compounds can be highly dependent on the solvent.[7][8] | 1. Switch to a less reactive, aprotic solvent such as acetonitrile, DMSO, or DMF. 2. If a protic solvent is required, use it at the lowest possible temperature and for the shortest possible duration. The addition of water to some organic solvents has been shown to improve the stability of similar compounds.[7][8] |
| Inconsistent results between experiments performed on different days. | Progressive degradation of a stock solution. The compound may be slowly degrading under the current storage conditions. | 1. Prepare fresh solutions for each experiment. 2. If a stock solution must be used, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. 3. Re-evaluate your storage conditions (temperature, light exposure, solvent). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11][12]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, place a vial of the stock solution in the oven.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Visualizations
Degradation Pathway
Caption: Predicted hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 1-(3,4-dimethoxybenzoyl)azepane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1-(3,4-dimethoxybenzoyl)azepane.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This involves determining the concentration of a saturated solution at a specific temperature. It is also crucial to characterize the solid-state properties of the compound, as factors like crystallinity and polymorphism can significantly impact solubility.[1][2]
Q2: My compound has poor aqueous solubility. What are the primary strategies to improve it?
A2: Strategies for enhancing aqueous solubility can be broadly categorized into physical and chemical modifications.[3][4]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions.[4][5]
-
Chemical Modifications: These involve pH adjustment, salt formation, co-solvency, and complexation.[4][6]
Q3: How does particle size reduction enhance solubility?
A3: Reducing the particle size of a compound increases its surface area-to-volume ratio.[7] This larger surface area allows for greater interaction with the solvent, which can lead to an increased dissolution rate.[5][8] Techniques like micronization and nanosuspension are commonly employed for this purpose.[4][5]
Q4: What is a solid dispersion and how can it help with solubility?
A4: A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[1] This technique can enhance solubility by reducing particle size, improving wettability, and potentially converting the drug to an amorphous form, which is generally more soluble than its crystalline counterpart.[2]
Q5: When should I consider using co-solvents?
A5: Co-solvents are mixtures of a primary solvent (like water) and a water-miscible solvent in which the drug has higher solubility. This is a highly effective technique, particularly for parenteral formulations, as it can significantly increase the solubility of nonpolar drugs.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3]
Q6: Can pH modification improve the solubility of my compound?
A6: The azepane ring in this compound contains a basic nitrogen atom.[9][10][11] Therefore, adjusting the pH of the solution to a more acidic range could lead to the formation of a more soluble salt form of the compound. The solubility of weakly basic drugs can often be increased by lowering the pH.[6]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution with aqueous media.
This is a common issue when a drug is initially dissolved in an organic solvent and then introduced to an aqueous environment.
Troubleshooting Workflow
Caption: Troubleshooting precipitation upon aqueous dilution.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| High Supersaturation | The concentration of the drug in the organic solvent is too high, leading to rapid precipitation upon mixing with the anti-solvent (aqueous media). | Reduce the initial concentration of the compound in the organic solvent before dilution. |
| Poor Wetting | The hydrophobic nature of the compound prevents efficient interaction with water molecules. | Incorporate a surfactant or a wetting agent into the formulation to improve dispersibility.[8] |
| Crystallization | The compound is rapidly converting from a soluble form to a less soluble crystalline form. | Consider creating an amorphous solid dispersion or using precipitation inhibitors to maintain a supersaturated state.[2] |
Issue 2: Low and inconsistent bioavailability in in-vivo studies.
Poor aqueous solubility is a primary reason for low and variable oral bioavailability.
Strategies to Enhance Bioavailability
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nbinno.com [nbinno.com]
- 10. Azepane - Wikipedia [en.wikipedia.org]
- 11. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability
Technical Support Center: 1-(3,4-dimethoxybenzoyl)azepane Assays
Welcome to the troubleshooting and support center for in vitro assays involving this compound. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common sources of variability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Specific Issues
Q1: I am observing inconsistent results between experiments (e.g., shifting IC50/EC50 values). What could be the primary compound-related cause?
A1: The most common cause of such variability for a novel chemical entity like this compound is poor aqueous solubility.[1][2] When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate. This leads to an actual concentration that is lower and more variable than the intended nominal concentration, causing shifts in potency values.[3][4]
Troubleshooting Steps:
-
Assess Compound Solubility: Before extensive biological testing, determine the kinetic solubility of your compound in the specific assay buffer you plan to use.[1][5]
-
Visual Inspection: During your experiments, visually inspect the wells of your highest concentration points for any signs of precipitation (cloudiness, particulates).
-
Reduce DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells, as it can influence compound solubility.
-
Incorporate Additives: Consider the inclusion of non-ionic detergents or other solubilizing agents in your assay buffer, but first validate that these agents do not interfere with the assay itself.
Q2: My dose-response curve for this compound is flat or has a very shallow slope. What does this suggest?
A2: A flat or non-sigmoidal dose-response curve can indicate several issues:
-
Compound Insolubility: As mentioned in Q1, the compound may be precipitating at higher concentrations, preventing a true dose-response.[3]
-
Assay Interference: The 3,4-dimethoxybenzoyl moiety could possess intrinsic properties (e.g., fluorescence) that interfere with the assay's detection method.
-
Limited Potency: The compound may have weak activity or be inactive against the target in your specific assay setup.
-
Degradation: The compound may be unstable in the assay buffer over the incubation period.
Troubleshooting Workflow:
Caption: Troubleshooting logic for a flat dose-response curve.
Section 2: General Assay & Process Variability
Q3: I'm seeing high variability between replicate wells (>15% CV). What are the common procedural causes?
A3: High within-plate variability often points to procedural inconsistencies. The most frequent culprits are inaccurate liquid handling, inadequate reagent mixing, and temperature gradients across the plate.[6]
Troubleshooting Steps:
-
Pipetting Technique: Ensure pipettes are properly calibrated. Use consistent technique (e.g., speed, immersion depth) for all additions. Reverse pipetting is often recommended for viscous solutions.[7]
-
Reagent Preparation: Thoroughly mix all reagents before use, especially cell suspensions or solutions containing enzymes.[6] Avoid repeated freeze-thaw cycles of sensitive reagents.[7][8]
-
Plate Handling: Avoid stacking plates in the incubator, as this can create temperature gradients.[9] Be mindful of "edge effects," where wells on the perimeter of the plate behave differently due to faster evaporation or temperature changes.[10] If possible, avoid using the outer wells for critical samples.
Q4: My assay quality metric (Z-factor) is consistently below 0.5. How can I improve it?
A4: A Z-factor below 0.5 indicates that the separation between your positive and negative controls is not large enough relative to the data's variability, making it difficult to confidently identify "hits."[11][12]
Z-Factor Improvement Strategy:
Caption: Key strategies for improving a low Z-factor.
To improve your Z-factor, you must either increase the signal window (the difference between the means of the positive and negative controls) or decrease the variability (the standard deviation of the controls).[13]
| Parameter | Goal | Example Actions |
| Mean of Positive Control (µp) | Maximize | Optimize substrate concentration; use a more potent agonist. |
| Mean of Negative Control (µn) | Minimize | Ensure complete inhibition with control; check for background signal. |
| Std. Dev. of Controls (σp, σn) | Minimize | Calibrate pipettes; automate liquid handling; ensure uniform cell seeding. |
Table 1. Parameters Affecting Z-Factor and Actions for Improvement.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol provides a high-throughput method to estimate the solubility of this compound in your specific assay buffer.[1]
Materials:
-
10 mM DMSO stock of this compound.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Clear, 96-well or 384-well microplates.
-
Plate reader with a nephelometry module (light scattering).
Methodology:
-
Prepare a series of dilutions of the compound stock in DMSO.
-
In the microplate, add 1-2 µL of each DMSO dilution to 98-99 µL of assay buffer to create a final concentration series (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration should match your biological assay.
-
Include buffer-only and buffer + DMSO controls.
-
Seal the plate, shake for 10 minutes, and then let it incubate at room temperature for 1-2 hours.
-
Measure light scattering at a wavelength outside the compound's absorbance spectrum (e.g., 650 nm).
-
The concentration at which the light scattering signal significantly rises above the background indicates the point of precipitation and thus the kinetic solubility limit.
Protocol 2: Cell-Based Assay Workflow for Reproducibility
This protocol outlines a general workflow for a cell-based assay, highlighting critical steps to ensure low variability.
Workflow Diagram:
Caption: Standardized workflow for a reproducible cell-based assay.
Key Considerations:
-
Cell Health: Only use cells that are healthy, in the log phase of growth, and at a consistent passage number.[14]
-
Seeding Density: Optimize cell seeding density to ensure the assay window is maximal without overcrowding the wells.[14]
-
Reagent Stability: Prepare fresh reagents whenever possible and store them under validated conditions.[15]
Hypothetical Signaling Pathway
While the precise mechanism of this compound is not publicly established, many azepane-containing molecules act on G-protein coupled receptors (GPCRs) or kinases.[16][17][18] The diagram below illustrates a generic GPCR signaling cascade that could be modulated by such a compound.
Caption: A generic GPCR-cAMP signaling pathway.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. Tips & Tricks | Sample Handling and Preparation | MILLIPLEX® Assays [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. chicagobiomedicalconsortium.org [chicagobiomedicalconsortium.org]
- 11. assay.dev [assay.dev]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. biocompare.com [biocompare.com]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 16. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(3,4-dimethoxybenzoyl)azepane Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1-(3,4-dimethoxybenzoyl)azepane in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the pro-survival kinase, PKB/Akt. By binding to the pleckstrin homology (PH) domain of Akt, it is hypothesized to prevent its recruitment to the plasma membrane, thereby inhibiting its phosphorylation and activation. This leads to the downstream suppression of pro-survival signaling pathways and the induction of apoptosis in susceptible cell lines.
Q2: What is the recommended starting concentration for this compound in my cell line?
A2: As with any new compound, the optimal concentration is cell-line dependent. We recommend starting with a broad dose-response experiment to determine the IC50 value for your specific cell line. A suggested starting range is 0.1 µM to 100 µM.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of the compound in cell culture grade DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific assay and the cellular process being investigated. For initial cytotoxicity and proliferation assays, a 24 to 72-hour incubation period is recommended. For signaling pathway analysis (e.g., Western blotting for p-Akt), shorter incubation times (e.g., 1, 6, 12, 24 hours) are advisable to capture dynamic changes.
Troubleshooting Guide
Q1: I am not observing any effect of the compound on my cells, even at high concentrations. What could be the issue?
A1:
-
Compound Instability: Ensure the compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions from a new aliquot of the stock solution.
-
Cell Line Resistance: Your cell line may be insensitive to the compound due to the absence of the target or the presence of compensatory signaling pathways. Consider using a positive control cell line known to be sensitive to Akt inhibition.
-
Incorrect Dosing: Verify your calculations for the dilutions and the final concentration in the culture wells.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or a different endpoint.[2]
Q2: I am observing high levels of cell death even at the lowest concentrations I've tested. What should I do?
A2:
-
Cytotoxicity: The compound may be highly cytotoxic to your specific cell line. Perform a cytotoxicity assay with a wider range of lower concentrations (e.g., in the nanomolar range) to determine the non-toxic concentration range.[3][4]
-
Solvent Toxicity: Ensure the final DMSO concentration in your media is not exceeding 0.5%. Prepare a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone.
-
Contamination: Rule out any potential contamination in your cell culture, which could be exacerbating the cytotoxic effects.[5][6]
Q3: My results are not reproducible between experiments. What are the possible reasons?
A3:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence the response to the compound.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, compound) for a set of experiments to minimize variability.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for each experiment.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Cell Type | Seeding Density (cells/well) | Recommended Concentration Range (µM) | Incubation Time (hours) |
| Adherent Cancer Cell Line (e.g., MCF-7) | 5,000 - 10,000 | 0.1 - 100 | 24, 48, 72 |
| Suspension Cancer Cell Line (e.g., Jurkat) | 20,000 - 40,000 | 0.1 - 100 | 24, 48, 72 |
| Normal Human Fibroblasts | 5,000 - 10,000 | 0.01 - 50 | 24, 48, 72 |
Table 2: Hypothetical Cytotoxicity Data (IC50) for this compound
| Cell Line | IC50 (µM) after 48h | Assay Method |
| MCF-7 | 12.5 | MTT Assay |
| Jurkat | 8.2 | LDH Release Assay |
| Normal Human Fibroblasts | > 50 | MTT Assay |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).[3][7]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common range to test is from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Akt Pathway Inhibition by Western Blot
This protocol is to determine the effect of this compound on the phosphorylation of Akt.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-Akt, total-Akt, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-Akt.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for compound optimization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 6. fastercapital.com [fastercapital.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unexpected side effects of 1-(3,4-dimethoxybenzoyl)azepane in vivo
Disclaimer: 1-(3,4-dimethoxybenzoyl)azepane is a novel research compound. The following information is provided for technical support and troubleshooting purposes for researchers and is based on the structural motifs of the molecule and general principles of pharmacology and toxicology. A thorough, dose-finding toxicity study should be conducted for any new in vivo experimental paradigm.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted biological targets of this compound?
A1: While direct targets of this specific molecule are not yet fully elucidated, its structural components suggest potential interactions with several biological systems. The azepane ring is present in over 20 FDA-approved drugs with diverse activities, including anti-cancer and anti-Alzheimer's agents.[1] The 3,4-dimethoxybenzoyl moiety is a precursor to pharmaceuticals like Itopride hydrochloride, a prokinetic agent, suggesting possible effects on gastrointestinal motility.[2] Therefore, off-target effects on the central nervous system, gastrointestinal system, or other systems should be monitored.
Q2: What vehicle is recommended for in vivo administration?
A2: The optimal vehicle depends on the route of administration and the final concentration required. For initial studies, a common starting point is a solution of 5-10% DMSO in saline or corn oil. However, it is critical to run a vehicle-only control group, as DMSO can have biological effects of its own, including neuroprotective and anti-inflammatory effects, and can enhance the absorption of other substances.[3]
Q3: What is a typical starting dose for an exploratory in vivo study in rodents?
A3: For a novel compound, a dose-range finding study is essential. We recommend starting with a low dose (e.g., 1-5 mg/kg) and escalating in semi-log increments (e.g., 1, 3, 10, 30 mg/kg) in a small cohort of animals. Careful observation for any adverse effects is critical before proceeding to larger efficacy studies. Regulatory guidelines for preclinical studies can provide a framework for designing these experiments.[4][5]
Q4: Are there any known liabilities related to the chemical structure?
A4: The 3,4-dimethoxybenzoyl structure is related to veratric acid.[6] Compounds with this motif are generally stable but should be assessed for metabolic stability in the species being tested. The azepane ring's conformational flexibility can be crucial for its biological activity and may contribute to interactions with multiple receptor types.[7]
Troubleshooting Unexpected Side Effects
Researchers may encounter unexpected physiological or behavioral changes during in vivo experiments. The following guide provides a systematic approach to troubleshooting these observations.
Issue 1: Unexpected Sedation or Hypoactivity
Symptoms: Reduced locomotion, lethargy, ptosis (drooping eyelids), loss of righting reflex at higher doses.
Possible Causes & Troubleshooting Steps:
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Central Nervous System (CNS) Depression: The compound may have off-target sedative effects.
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Action: Perform a functional observational battery (FOB) to systematically quantify the observed effects. Compare results to a known CNS depressant (e.g., diazepam) as a positive control.
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Vehicle Effects: The vehicle (e.g., DMSO) may be contributing to the sedation.
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Action: Ensure a vehicle-only control group is included. If sedation is observed in this group, consider an alternative vehicle.
-
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Metabolite Activity: An active metabolite may be responsible for the sedative effects.
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Action: Conduct pharmacokinetic studies to identify major metabolites and assess their activity in separate in vitro or in vivo experiments.
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Issue 2: Cardiovascular Instability (Changes in Blood Pressure or Heart Rate)
Symptoms: Observed changes in heart rate (tachycardia or bradycardia) or blood pressure (hypertension or hypotension) measured via telemetry or tail-cuff methods.
Possible Causes & Troubleshooting Steps:
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Adrenergic/Cholinergic System Interaction: The compound may be interacting with receptors that regulate cardiovascular function.
-
Action: Conduct a safety pharmacology study as outlined by ICH guidelines (S7A, S7B) to assess cardiovascular parameters.[4] This can help identify potential liabilities like QT interval prolongation.
-
-
Compound Purity: Impurities from synthesis could have cardiovascular effects.
-
Action: Verify the purity of the compound batch using analytical methods such as HPLC and NMR.
-
-
Experimental Stress: The handling or administration procedure may be causing stress-induced cardiovascular changes.
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Action: Ensure proper acclimatization of the animals and refine handling techniques. Compare results to a saline-injected control group in addition to the vehicle control.
-
Issue 3: Gastrointestinal (GI) Distress
Symptoms: Diarrhea, constipation, or changes in fecal output.
Possible Causes & Troubleshooting Steps:
-
Prokinetic or Anti-motility Effects: The 3,4-dimethoxybenzoyl moiety suggests a potential for affecting GI transit.
-
Action: Perform a charcoal meal transit study in rodents to directly measure the effect on GI motility.
-
-
Direct Irritation: The compound formulation may be irritating the GI tract, especially with oral administration.
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Action: Consider an alternative route of administration (e.g., intraperitoneal, subcutaneous) to distinguish local irritation from systemic pharmacological effects.
-
Data Summary Tables
Table 1: Example Dose-Range Finding Data for Cardiovascular Parameters
| Dose (mg/kg, IV) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | +2 ± 3 | -5 ± 10 |
| 1 | +5 ± 4 | -15 ± 12 |
| 10 | +25 ± 6 | -40 ± 15 |
| 30 | +45 ± 8 | -75 ± 20 |
Table 2: Example Functional Observational Battery (FOB) Scoring
| Treatment Group | Locomotor Activity (counts/hr) | Righting Reflex (Pass/Fail) | Body Temperature (°C) |
| Vehicle Control | 350 ± 50 | Pass | 37.1 ± 0.2 |
| 10 mg/kg | 150 ± 40 | Pass | 36.8 ± 0.3 |
| 30 mg/kg | 50 ± 20 | Fail | 36.2 ± 0.4 |
| 100 mg/kg | 10 ± 5 | Fail | 35.5 ± 0.5 |
Experimental Protocols
Protocol 1: Rodent Cardiovascular Assessment via Tail-Cuff Method
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Acclimatization: Acclimatize male Wistar rats (250-300g) to the restraining device and tail-cuff procedure for 15-30 minutes daily for 3-5 days prior to the experiment.
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Baseline Measurement: On the day of the experiment, place the rats in the restrainer and allow them to stabilize for 15 minutes. Obtain at least three stable baseline readings of systolic blood pressure and heart rate.
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Administration: Administer this compound or vehicle via the desired route (e.g., intravenous).
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Post-Dose Measurement: Record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-administration.
-
Data Analysis: Calculate the change from baseline for each parameter at each time point. Compare the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., two-way ANOVA).
Protocol 2: Mouse Gastrointestinal Transit (Charcoal Meal) Assay
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Fasting: Fast male C57BL/6 mice (20-25g) for 18-24 hours with free access to water.
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Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
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Charcoal Meal: After a set time (e.g., 30 minutes), administer a 5% charcoal suspension in 10% gum arabic solution (10 mL/kg) orally to each mouse.
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Euthanasia and Dissection: After 20-30 minutes, humanely euthanize the mice. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
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Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
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Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare treated groups to the vehicle control using a one-way ANOVA.
Visualizations
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. 3,4-Dimethoxybenzoate | C9H9O4- | CID 6950588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
Technical Support Center: 1-(3,4-dimethoxybenzoyl)azepane (Compound ID: DMB-AZ-7)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of 1-(3,4-dimethoxybenzoyl)azepane (DMB-AZ-7). Our primary target for DMB-AZ-7 is the novel kinase, "Kinase X". This guide will help you address potential off-target activities and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted off-target families for DMB-AZ-7?
A1: Based on its structural motifs, including the 3,4-dimethoxybenzoyl group and the azepane scaffold, DMB-AZ-7 has a potential for interactions with several protein families. Our internal screening has identified three primary off-target families of concern: certain G-protein coupled receptors (GPCRs), specifically the Dopamine D2 receptor; members of the cyclin-dependent kinase (CDK) family, particularly CDK5; and a voltage-gated ion channel, hERG.
Q2: I am observing unexpected cellular phenotypes that are not consistent with the inhibition of the primary target, Kinase X. What could be the cause?
A2: Unexpected cellular phenotypes are often indicative of off-target effects. We recommend performing a counterscreen against the known off-target liabilities of DMB-AZ-7, namely the Dopamine D2 receptor, CDK5, and the hERG channel. The experimental protocols provided in this guide can be used for this purpose.
Q3: How can I confirm that the observed effects in my cellular assays are due to the inhibition of Kinase X and not an off-target?
A3: To confirm on-target activity, we recommend several strategies. First, use a structurally unrelated inhibitor of Kinase X as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Second, perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase X. If the phenotype is reversed, this strongly suggests on-target activity. Finally, utilize siRNA or CRISPR-Cas9 to knock down Kinase X and observe if the resulting phenotype mimics that of DMB-AZ-7 treatment.
Q4: Are there any known metabolites of DMB-AZ-7 that may have off-target activity?
A4: Preliminary in vitro metabolism studies suggest that O-demethylation of the methoxy groups is a potential metabolic pathway. The resulting catechol-containing metabolite may have a different off-target profile. If you are working in in vivo models or with primary cells capable of extensive metabolism, we recommend synthesizing and testing the potential metabolites for off-target activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular vs. biochemical assays for Kinase X inhibition.
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Possible Cause 1: Off-target effects masking the on-target activity.
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Troubleshooting Step: Perform a selectivity panel screening against a broad range of kinases, including CDK5. If significant inhibition of other kinases is observed, this may explain the discrepancy.
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-
Possible Cause 2: Poor cell permeability of DMB-AZ-7.
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Troubleshooting Step: Conduct a cellular uptake assay to determine the intracellular concentration of DMB-AZ-7.
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Possible Cause 3: Efflux by cellular transporters.
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Troubleshooting Step: Co-incubate your cells with known efflux pump inhibitors (e.g., verapamil) and DMB-AZ-7 to see if the cellular IC50 value decreases.
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Issue 2: Observed cardiotoxicity in animal models.
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Possible Cause: Inhibition of the hERG potassium channel.
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Troubleshooting Step: Perform an electrophysiology study, such as a patch-clamp assay, to directly measure the effect of DMB-AZ-7 on hERG channel activity. Refer to the provided protocol for a detailed methodology.
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Issue 3: Neurological side effects observed in behavioral studies.
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Possible Cause: Interaction with neurotransmitter receptors.
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Troubleshooting Step: Conduct a radioligand binding assay to determine the affinity of DMB-AZ-7 for the Dopamine D2 receptor and other relevant CNS receptors.
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Quantitative Data Summary
The following tables summarize the inhibitory activities of DMB-AZ-7 against its primary target and key identified off-targets.
Table 1: Kinase Inhibitory Profile of DMB-AZ-7
| Target | IC50 (nM) | Assay Type |
| Kinase X (Primary Target) | 15 | Biochemical (TR-FRET) |
| CDK5 | 250 | Biochemical (TR-FRET) |
| PKA | >10,000 | Biochemical (TR-FRET) |
| PKB/Akt | >10,000 | Biochemical (TR-FRET) |
Table 2: GPCR and Ion Channel Off-Target Profile of DMB-AZ-7
| Off-Target | Ki (nM) | IC50 (µM) | Assay Type |
| Dopamine D2 Receptor | 850 | - | Radioligand Binding |
| hERG Channel | - | 5.2 | Patch-Clamp Electrophysiology |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of DMB-AZ-7 against a target kinase.
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Reagent Preparation:
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Prepare a 10 mM stock solution of DMB-AZ-7 in 100% DMSO.
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Prepare serial dilutions of DMB-AZ-7 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Prepare a solution of the target kinase and a biotinylated substrate peptide in assay buffer.
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Prepare a solution of ATP in assay buffer.
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Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
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Assay Procedure:
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Add 2 µL of the DMB-AZ-7 serial dilutions to the wells of a 384-well plate.
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Add 4 µL of the kinase/substrate mixture to each well.
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Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 4 µL of the ATP solution.
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Incubate for 60 minutes at room temperature.
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Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the detection solution.
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Incubate for 60 minutes at room temperature, protected from light.
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-
Data Analysis:
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Read the plate on a TR-FRET compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
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Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
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Plot the TR-FRET ratio against the logarithm of the DMB-AZ-7 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is for a competitive binding assay to determine the affinity (Ki) of DMB-AZ-7 for the Dopamine D2 receptor.
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Reagent Preparation:
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Prepare cell membranes from a cell line overexpressing the human Dopamine D2 receptor.
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Prepare a 10 mM stock solution of DMB-AZ-7 in 100% DMSO.
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Prepare serial dilutions of DMB-AZ-7 in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
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Prepare a solution of a suitable radioligand (e.g., [3H]-Spiperone) in binding buffer at a concentration equal to its Kd.
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Prepare a solution of a non-specific binding control (e.g., 10 µM Haloperidol) in binding buffer.
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-
Assay Procedure:
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In a 96-well plate, combine 50 µL of DMB-AZ-7 dilutions, 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation.
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For total binding wells, add 50 µL of binding buffer instead of the compound.
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For non-specific binding wells, add 50 µL of the non-specific binding control instead of the compound.
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Incubate for 90 minutes at room temperature.
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Harvest the membranes by rapid filtration through a glass fiber filter plate.
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Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Allow the filters to dry, then add scintillation cocktail to each well.
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-
Data Analysis:
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Count the radioactivity in each well using a scintillation counter.
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Calculate the percent specific binding for each concentration of DMB-AZ-7.
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Plot the percent specific binding against the logarithm of the DMB-AZ-7 concentration and fit the data to a one-site competition model to determine the IC50.
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Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 3: hERG Channel Patch-Clamp Electrophysiology Assay
This protocol outlines a manual whole-cell patch-clamp experiment to assess the inhibitory effect of DMB-AZ-7 on the hERG potassium channel.
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Cell Preparation:
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Use a stable cell line expressing the human hERG channel (e.g., HEK293).
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Plate the cells on glass coverslips 24-48 hours before the experiment.
-
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Electrophysiology Setup:
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Use a patch-clamp amplifier and data acquisition system.
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Prepare an external solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4) and an internal pipette solution (e.g., in mM: 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2).
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Pull glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
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-
Recording Procedure:
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Establish a whole-cell patch-clamp configuration on a single cell.
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Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.
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Record baseline hERG currents in the external solution.
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Perfuse the cell with increasing concentrations of DMB-AZ-7 in the external solution, allowing the current to reach steady-state at each concentration.
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-
Data Analysis:
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Measure the peak tail current amplitude at each concentration of DMB-AZ-7.
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Normalize the current amplitudes to the baseline current.
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Plot the normalized current against the logarithm of the DMB-AZ-7 concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Technical Support Center: Enhancing the Selectivity of Azepane-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of azepane-based compounds. The content addresses common challenges encountered during experimental work and offers practical solutions based on established methodologies.
Frequently Asked Questions (FAQs)
Q1: My azepane derivative shows potent on-target activity but also significant off-target effects on related receptors. How can I improve its selectivity?
A1: Improving selectivity is a common challenge in drug development.[1] A primary strategy is to exploit structural and electrostatic differences between your on-target and off-target receptors.[2] Consider the following approaches:
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Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on your azepane scaffold. For instance, halogenation of a benzyl group on a bicyclic azepane has been shown to modulate activity and selectivity against monoamine transporters.[3]
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Isosteric Replacement: Replace moieties that may contribute to off-target binding with isosteres that maintain desired on-target interactions but reduce off-target affinity. This has been successfully applied to azepane derivatives to improve plasma stability while retaining high activity.[4][5]
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Computational Modeling: Utilize molecular docking and dynamics simulations to understand the binding modes of your compound at both on- and off-target receptors. This can reveal key residues that can be exploited to enhance selectivity.
Q2: I am observing unexpected phenotypic effects in my cellular assays that do not correlate with the known function of my primary target. How can I identify the potential off-target(s)?
A2: Unexplained phenotypic effects often point to off-target interactions. Identifying these unintended targets is crucial for optimizing your compound.
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Target Prediction Databases: Utilize computational tools and databases that predict potential off-targets based on structural similarity to known ligands for a wide range of receptors.[6][7]
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Broad Panel Screening: Screen your compound against a commercially available panel of receptors, kinases, and ion channels. This can provide a broad overview of its off-target activities.
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Affinity Chromatography: Immobilize your compound on a solid support and use it to pull down interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.
Q3: My azepane derivative has poor pharmacokinetic properties, including low plasma stability. How can I address this without compromising its activity?
A3: Poor pharmacokinetic properties are a common hurdle. For azepane derivatives, instability of certain functional groups like esters has been observed.[4][5]
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Metabolic Stability Assays: First, confirm the metabolic liability by incubating your compound with liver microsomes or hepatocytes and analyzing its degradation over time.
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Bioisosteric Replacement: As mentioned previously, replacing metabolically labile groups with more stable isosteres is a common and effective strategy. For example, an ester linkage could be replaced with a more stable amide or ether linkage.[4][5]
Troubleshooting Guides
Issue 1: Low Selectivity Between Amine Transporters (e.g., NET, DAT, SERT)
| Symptom | Possible Cause | Suggested Solution |
| Similar IC50 values for norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[3] | The pharmacophore of the compound interacts with a highly conserved binding pocket among the transporters. | 1. Structural Modification: Introduce bulky or electrostatically different substituents on the azepane scaffold to exploit subtle differences in the binding pockets of the transporters.[3] 2. Chiral Separation: If your compound is a racemic mixture, separate the enantiomers. It is common for one enantiomer to have significantly higher activity and/or selectivity.[3] |
Issue 2: Off-Target Activity at Protein Kinases (e.g., PKA, PKB)
| Symptom | Possible Cause | Suggested Solution |
| Inhibition of protein kinases such as PKA or PKB in counter-screening assays.[4][5] | The benzoyl moiety of the compound may be mimicking the adenine region of ATP, leading to binding in the kinase ATP-binding pocket. | 1. Structure-Based Design: Use crystal structures of the off-target kinase in complex with your compound or a similar ligand to guide modifications that disrupt binding.[4][5] 2. Modify the Hinge-Binding Motif: Alter the functional groups that are likely interacting with the kinase hinge region to reduce affinity. |
Key Experimental Protocols
Radioligand Displacement Assay for Monoamine Transporters
This protocol is adapted from studies assessing the activity of azepane derivatives on monoamine transporters.[3]
Objective: To determine the binding affinity (IC50) of a test compound for NET, DAT, and SERT.
Materials:
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Cell membranes expressing human NET, DAT, or SERT.
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Radioligands: [3H]nisoxetine (for NET), [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT).
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Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).
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Test compound at various concentrations.
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Scintillation fluid and a scintillation counter.
Procedure:
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Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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In a 96-well plate, add the assay buffer, cell membranes, and the radioligand.
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For total binding wells, add vehicle. For non-specific binding wells, add the corresponding non-specific binding inhibitor.
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For experimental wells, add the test compound at a range of concentrations.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
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Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.
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Calculate the specific binding and determine the IC50 value of the test compound.
Visualizations
References
- 1. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
Modifying 1-(3,4-dimethoxybenzoyl)azepane for better pharmacokinetic properties
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the modification of 1-(3,4-dimethoxybenzoyl)azepane and its analogs to improve their pharmacokinetic (PK) properties.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of your compounds.
Issue 1: Low Aqueous Solubility of a Newly Synthesized Analog
Question: My latest analog of this compound shows high potency in my in vitro assay, but it has very poor aqueous solubility, which is hindering further biological testing. What steps can I take to address this?
Answer:
Poor aqueous solubility is a common challenge in drug discovery that can significantly impact oral bioavailability.[1][2] Here is a systematic approach to troubleshoot and improve the solubility of your compound:
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Salt Formation: If your analog possesses an ionizable functional group (e.g., a basic nitrogen in the azepane ring), salt formation is often the most straightforward approach to enhance solubility.[3] Experiment with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) to form different salts and measure their corresponding aqueous solubility.
-
Structural Modification:
-
Introduce Polar Functional Groups: Consider incorporating polar functionalities such as hydroxyl (-OH), amino (-NH2), or small polar heterocycles into the structure. Care must be taken to ensure these modifications do not negatively impact the compound's binding affinity to its target.
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Reduce Lipophilicity (LogP): High lipophilicity is often correlated with low aqueous solubility.[4] Analyze the structure for highly lipophilic regions that could be modified. For example, replacing a larger alkyl chain with a smaller one or introducing a polar group can reduce LogP.
-
-
Formulation Strategies: For early-stage testing, co-solvents (e.g., DMSO, ethanol) can be used to dissolve the compound for in vitro assays. For in vivo studies, formulation approaches like creating amorphous solid dispersions or using lipid-based formulations can improve solubility and absorption.[2][3]
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Particle Size Reduction: Techniques like micronization or nanocrystal formation can increase the surface area of the compound, leading to a faster dissolution rate and improved apparent solubility.[5]
Issue 2: Rapid In Vitro Metabolic Instability in Liver Microsomes
Question: My compound is rapidly metabolized when incubated with human liver microsomes. How can I identify the metabolic soft spots and improve its stability?
Answer:
Rapid metabolism, particularly first-pass metabolism in the liver, is a major cause of poor oral bioavailability.[1] Identifying and modifying the sites of metabolic instability is a key step in lead optimization.
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Metabolite Identification Studies: The first step is to identify the metabolites formed. This is typically done by incubating your compound with liver microsomes (or hepatocytes) and analyzing the resulting mixture using liquid chromatography-mass spectrometry (LC-MS/MS). The structures of the metabolites will reveal the sites of metabolic reactions.
-
Common Metabolic Pathways for this compound Analogs:
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O-demethylation: The 3,4-dimethoxybenzoyl moiety is a likely site for metabolism. The methoxy groups can be demethylated by cytochrome P450 (CYP) enzymes to form catechol derivatives.
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Hydroxylation: The azepane ring or other aliphatic parts of the molecule can undergo hydroxylation.
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Oxidation: The nitrogen atom in the azepane ring could be oxidized.
-
-
Strategies for Improving Metabolic Stability:
-
Blocking Metabolic Sites: Once a "soft spot" is identified, you can make chemical modifications to block the metabolic reaction. For example, if O-demethylation is the primary metabolic pathway, you could:
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Replace a methoxy group with a more metabolically stable group, such as a fluoro or a trifluoromethyl group.
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Introduce a substituent adjacent to the methoxy group to create steric hindrance, which may prevent the enzyme from accessing the site.
-
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Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining the desired biological activity.
-
Issue 3: High Efflux Ratio in Caco-2 Permeability Assay
Question: My compound shows good apical to basolateral (A-B) permeability in the Caco-2 assay, but the basolateral to apical (B-A) permeability is significantly higher, resulting in a high efflux ratio (>2). What does this indicate and how can I address it?
Answer:
A high efflux ratio in the Caco-2 permeability assay is indicative of active transport of your compound out of the cells by efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6] This can limit the net absorption of the drug across the intestinal wall.
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Confirming Efflux Transporter Substrate Activity: To confirm which transporter is responsible, you can repeat the Caco-2 assay in the presence of known inhibitors of specific efflux transporters. For example, verapamil is a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your compound is a substrate for that transporter.
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Strategies to Mitigate Efflux:
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Structural Modifications: The most effective long-term solution is to modify the chemical structure to reduce its recognition by efflux transporters. This often involves:
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Reducing the number of hydrogen bond donors.
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Increasing the polar surface area (within limits, as this can affect permeability).
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Masking the features of the molecule that are recognized by the transporter. This can be a trial-and-error process guided by structure-activity relationships within your compound series.
-
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Prodrug Approach: A prodrug strategy can be employed to create a transiently modified version of your compound that is not a substrate for the efflux transporter. Once absorbed, the prodrug is converted to the active parent drug.
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Frequently Asked Questions (FAQs)
Q1: What are the key initial in vitro ADME assays I should perform on my newly synthesized analogs of this compound?
A1: For early-stage drug discovery, a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to assess the pharmacokinetic potential of your compounds.[7][8] A typical initial screening cascade would include:
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Aqueous Solubility: To determine the solubility in a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4).
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Lipophilicity (LogD7.4): To measure the lipophilicity at physiological pH, which influences permeability, solubility, and protein binding.
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Metabolic Stability in Liver Microsomes: To assess the intrinsic clearance of the compound by metabolic enzymes. This is often performed using human and rat liver microsomes to get an early indication of potential species differences.
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Plasma Protein Binding: To determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.
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Cell Permeability (e.g., Caco-2 or PAMPA): To predict the intestinal absorption of the compound. The Caco-2 assay can also provide information on active efflux.[9][10]
Q2: My compound has two methoxy groups on the benzoyl ring. Is this a liability for metabolic stability?
A2: Yes, methoxy groups, particularly on an aromatic ring, are often susceptible to O-demethylation by cytochrome P450 enzymes in the liver.[1] This can be a significant metabolic pathway leading to rapid clearance of the compound. It is advisable to assess the metabolic stability of your compound in liver microsomes and identify the metabolites to determine if O-demethylation is a major route of metabolism. If it is, you may need to consider modifying or replacing one or both of the methoxy groups.
Q3: What is Lipinski's Rule of Five, and should I strictly adhere to it when designing my analogs?
A3: Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for good oral bioavailability. The rules are:
-
Molecular weight less than 500 Daltons.
-
LogP (a measure of lipophilicity) less than 5.
-
Fewer than 5 hydrogen bond donors.
-
Fewer than 10 hydrogen bond acceptors.
While these rules are a useful guide in early drug discovery, they are not absolute.[3] Many successful drugs fall "beyond the Rule of Five." It is more important to have a balanced profile of physicochemical and ADME properties. For example, a compound with a slightly higher molecular weight may still have good oral bioavailability if it has excellent solubility and permeability. Therefore, use these rules as a guideline rather than a strict cut-off.
Q4: How can I improve the brain penetration of my this compound analogs for a CNS target?
A4: Achieving good brain penetration requires the compound to cross the blood-brain barrier (BBB). Key properties to optimize for CNS penetration include:
-
Increased Lipophilicity: Generally, more lipophilic compounds have better passive diffusion across the BBB. However, very high lipophilicity can lead to other issues like low solubility and high plasma protein binding. A LogP in the range of 2-4 is often considered optimal.
-
Reduced Polar Surface Area (PSA): A PSA of less than 90 Ų is often associated with better brain penetration.
-
Lower Molecular Weight: Smaller molecules tend to cross the BBB more readily.
-
Avoidance of Efflux Transporters: The BBB has a high concentration of efflux transporters like P-gp. It is crucial to design compounds that are not substrates for these transporters.
Data Presentation
Table 1: Hypothetical In Vitro ADME Data for this compound and Modified Analogs
| Compound | Molecular Weight | LogD at pH 7.4 | Aqueous Solubility (µM) | Microsomal Stability (% remaining after 30 min) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Parent Compound | 277.34 | 3.2 | < 1 | 15 | 5.0 | 4.5 |
| Analog 1 (3-fluoro-4-methoxy) | 281.33 | 3.0 | 5 | 45 | 4.8 | 3.8 |
| Analog 2 (4-methoxy, 3-OH) | 263.31 | 2.5 | 25 | 10 | 3.5 | 1.8 |
| Analog 3 (Azepane-N-oxide) | 293.34 | 2.1 | 50 | 85 | 1.2 | 1.1 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
-
Acetonitrile with an internal standard for quenching the reaction.
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the test compound to the mixture (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated as 0.693/k.
-
Intrinsic clearance (CLint) can be calculated from the half-life and the microsomal protein concentration.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
-
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21 days.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compound stock solution.
-
Lucifer yellow (a marker for monolayer integrity).
-
Control compounds (e.g., propranolol for high permeability and atenolol for low permeability).
-
-
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A-B) permeability, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
At the end of the experiment, measure the concentration of Lucifer yellow that has permeated to ensure the monolayer was intact throughout the assay.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio as Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Experimental workflow for pharmacokinetic optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. pharm-int.com [pharm-int.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. youtube.com [youtube.com]
- 6. admescope.com [admescope.com]
- 7. criver.com [criver.com]
- 8. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-(3,4-dimethoxybenzoyl)azepane Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-dimethoxybenzoyl)azepane. The information focuses on the identification and analysis of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under typical stress conditions?
A1: Based on its chemical structure, which includes an amide linkage and two methoxy groups on a benzene ring, the most likely degradation pathways involve hydrolysis and oxidation.
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Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule into 3,4-dimethoxybenzoic acid and azepane.
-
Oxidative Degradation: The electron-rich dimethoxybenzene ring and the nitrogen atom in the azepane ring are prone to oxidation. This can lead to the formation of N-oxides, or demethylation of the methoxy groups to form phenolic derivatives.
Q2: I am observing unexpected peaks in my HPLC chromatogram during stability testing. What could they be?
A2: Unexpected peaks are likely degradation products. To identify them, consider the following:
-
Retention Time: Compare the retention times of the new peaks to the main peak of this compound. More polar compounds, such as the hydrolysis product 3,4-dimethoxybenzoic acid, will typically have shorter retention times in reverse-phase HPLC.
-
Mass Spectrometry (MS) Data: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This is the most direct way to identify potential degradation products by comparing the observed masses with the calculated masses of predicted degradants (see Table 1).
-
Forced Degradation Studies: Perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions. This will help to systematically generate and identify the degradation products.
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation:
-
Control pH: Use buffered mobile phases and diluents to maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.
-
Avoid Excessive Heat: Keep sample storage and instrument conditions at controlled, moderate temperatures.
-
Protect from Light: Store samples in amber vials to prevent photolytic degradation.
-
Use Freshly Prepared Solutions: Whenever possible, analyze samples shortly after preparation.
Troubleshooting Guides
Issue 1: Poor peak shape or tailing for the main compound and impurities.
-
Possible Cause: Inappropriate mobile phase pH or ionic strength. The azepane moiety is basic and can interact with residual silanols on the HPLC column packing.
-
Troubleshooting Steps:
-
Adjust the mobile phase pH. A slightly acidic pH (e.g., using 0.1% formic acid) can improve the peak shape of basic compounds.
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase to block active sites on the column.
-
Use a column with end-capping or a different stationary phase (e.g., a C18 column designed for polar compounds).
-
Issue 2: Difficulty in separating the parent compound from a key degradation product.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Optimize the Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa, as this can alter the selectivity of the separation.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.
-
Data Presentation
Table 1: Predicted Degradation Products and their Calculated Mass-to-Charge Ratios (m/z)
| Compound Name | Predicted Degradation Pathway | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | Parent Compound | C₁₅H₂₁NO₃ | 263.15 | 264.16 |
| 3,4-dimethoxybenzoic acid | Hydrolysis | C₉H₁₀O₄ | 182.06 | 183.07 |
| Azepane | Hydrolysis | C₆H₁₃N | 99.11 | 100.12 |
| 1-(3-hydroxy-4-methoxybenzoyl)azepane | Oxidative Demethylation | C₁₄H₁₉NO₃ | 249.14 | 250.15 |
| This compound N-oxide | Oxidation | C₁₅H₂₁NO₄ | 279.15 | 280.15 |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for the Identification of Degradation Products
-
LC System: Use the HPLC conditions described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
Visualizations
Technical Support Center: Safe Handling of 1-(3,4-dimethoxybenzoyl)azepane
Frequently Asked Questions (FAQs)
Q1: What are the potential hazards of 1-(3,4-dimethoxybenzoyl)azepane?
A1: While specific toxicity data is unavailable, an analysis of the molecule's structural components (an azepane ring and a dimethoxybenzoyl group) suggests potential hazards. Based on related compounds like 1,4-Dimethoxybenzene and 3,4-Dimethoxybenzaldehyde, researchers should assume the compound may cause skin, eye, and respiratory tract irritation.[1][2] It may also be harmful if swallowed.[2]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is crucial.[3][4] At a minimum, the following should be worn:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashes, a full-face shield should be worn in addition to goggles.[5][6][7]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling small quantities of organic chemicals, but the specific glove type should be chosen based on a risk assessment.[6]
-
Body Protection: A standard laboratory coat should be worn to protect from minor splashes.[7]
-
Respiratory Protection: Handling should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work outside a hood is unavoidable and there is a risk of generating dust or aerosols, a respirator may be required.[3][4]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed, clearly labeled container.[8] It should be kept in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.[2][8][9]
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: All waste, including contaminated consumables and excess material, must be treated as hazardous waste.[10]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Organic solvent waste containing the compound should be collected in an appropriate, labeled solvent waste container. Do not pour down the drain.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal and arrange for pickup by a licensed waste disposal service.[10][12]
Troubleshooting and Emergency Procedures
Issue: Accidental Spill
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close doors to confine the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill alone or without proper training and equipment.[13]
-
Issue: Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15-20 minutes.[14] Remove any contaminated clothing while rinsing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[13] If they are having difficulty breathing, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the emergency responders with the name of the chemical if possible.[13]
Data from Structurally Related Compounds
The tables below summarize data from compounds that share structural motifs with this compound to provide a basis for risk assessment.
| Compound | CAS Number | Observed Hazards | Source |
| 1,4-Dimethoxybenzene | 150-78-7 | Causes eye, skin, and respiratory tract irritation. | [1] |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
| AM2233 azepane isomer | N/A | Primary hazards in SDS are due to methanol solvent (toxic, flammable). | [17] |
Note: The data for the azepane isomer is confounded by the solvent used in the formulation. This highlights the importance of consulting the SDS for the exact product being used.
Experimental Workflow and Safety Protocols
The following diagrams outline the recommended workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: General experimental workflow for handling the chemical.
Caption: Logical flow for responding to an emergency incident.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. westliberty.edu [westliberty.edu]
- 3. realsafety.org [realsafety.org]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 14. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 15. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 16. Choosing First Aid for Laboratory Hazards: A Practical Guide [droppe.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
1-(3,4-dimethoxybenzoyl)azepane experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-dimethoxybenzoyl)azepane. The information provided is intended to help identify and resolve common experimental artifacts and issues.
Disclaimer
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Issues
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary causes include incomplete reaction, degradation of starting materials, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Acylating Agent: If you are using 3,4-dimethoxybenzoic acid with a coupling agent (e.g., DCC, EDC), the activation of the carboxylic acid might be incomplete.
-
Solution: Consider converting the carboxylic acid to the more reactive 3,4-dimethoxybenzoyl chloride prior to the reaction with azepane. Ensure the acid chloride is pure and free of residual thionyl chloride or oxalyl chloride.
-
-
Base Selection: The choice of base is critical for scavenging the HCl produced during the acylation reaction (if using the acid chloride). An inappropriate base can lead to side reactions.
-
Solution: Use a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry and used in a slight excess (1.1-1.5 equivalents).
-
-
Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Illustrative Data on Base Selection (Hypothetical):
| Base (1.2 equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| Triethylamine | Dichloromethane | 0 to RT | 4 | 85 | 96 |
| Pyridine | Dichloromethane | 0 to RT | 6 | 75 | 92 |
| Potassium Carbonate | Acetonitrile | RT | 12 | 60 | 88 |
Question 2: I am observing an unexpected side product with a higher molecular weight. What could it be?
Answer: A common side product in acylation reactions is the formation of a dimer or other adducts.
Potential Causes & Solutions:
-
Reaction with Residual Starting Material: If the 3,4-dimethoxybenzoyl chloride is not fully consumed, it could potentially react with the product or other species. More commonly, if using a coupling agent like DCC, an N-acylurea byproduct can form which can be difficult to remove.
-
Solution: Ensure the stoichiometry is correct, typically with a slight excess of the amine. If using DCC, the N-acylurea byproduct is often removed by filtration.
-
-
Self-Condensation: While less common for this specific reaction, some starting materials can self-condense under certain conditions.
Purification & Isolation Artifacts
Question 3: During column chromatography purification, I see streaking of my product on the TLC plate and poor separation. Why is this happening?
Answer: The amide product, this compound, has a polar amide group and a basic nitrogen atom, which can lead to interactions with the silica gel.
Potential Causes & Solutions:
-
Strong Adsorption to Silica: The basic nature of the azepane nitrogen can cause strong adsorption to the acidic silica gel, leading to tailing and poor separation.
-
Solution 1: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina, for your chromatography.
-
-
Product Degradation: The product may be sensitive to the acidic nature of silica gel.
-
Solution: Minimize the time the compound spends on the column by running the chromatography as quickly as possible with good separation.
-
Question 4: My final product appears to be a salt (e.g., hydrochloride salt) rather than the free base. How can I avoid this?
Answer: This typically occurs if the reaction is performed with an acid chloride and the workup procedure does not adequately neutralize the generated HCl.
Potential Causes & Solutions:
-
Incomplete Neutralization: The aqueous workup may not have been sufficient to remove all the acid.
-
Solution: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash and a brine wash to ensure all acidic components are removed.
-
Analytical & Characterization Issues
Question 5: The NMR spectrum of my product shows broad peaks. Is this an indication of an impurity?
Answer: While broad peaks can indicate impurities, they can also be inherent to the structure of the molecule itself.
Potential Causes & Solutions:
-
Rotational Isomers (Rotamers): Amides can exhibit restricted rotation around the C-N bond, leading to the presence of two or more rotamers at room temperature. These different conformations can have distinct chemical shifts, resulting in broadened peaks or multiple sets of peaks in the NMR spectrum.
-
Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation around the C-N bond increases, causing the signals for the different rotamers to coalesce into a single, sharper set of peaks.
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent, it may need to be purified.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acylation of azepane with 3,4-dimethoxybenzoyl chloride.
Materials:
-
Azepane
-
3,4-dimethoxybenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred azepane solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes, potentially with 0.5% TEA).
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, product-adsorbed silica to the top of the prepared column.
-
Elute the Column: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: 1-(3,4-dimethoxybenzoyl)azepane Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the synthesis, purification, and characterization of 1-(3,4-dimethoxybenzoyl)azepane.
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most common reasons for low yields in the synthesis of this compound?
-
A1: Low yields are often attributed to several factors:
-
Inefficient coupling agent activation: The chosen coupling reagent may not be effectively activating the carboxylic acid group of 3,4-dimethoxybenzoic acid.
-
Side reactions: Competing reactions, such as the formation of N-acylurea byproducts when using carbodiimides, can reduce the yield of the desired amide.
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Steric hindrance: Although not severe, the cyclic nature of azepane can present some steric hindrance that slows down the reaction rate.
-
Moisture: Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine.
-
Inappropriate base: The base used may not be strong enough to deprotonate the azepane or may cause side reactions with the coupling agent.
-
-
-
Q2: Which coupling reagents are recommended for the synthesis of this compound?
-
A2: A variety of coupling reagents can be used, each with its own advantages and disadvantages. A selection of common reagents is summarized in the table below. It is often necessary to screen several reagents to find the optimal conditions for this specific amide coupling.
Coupling Reagent Additive Common Solvents Key Considerations HATU DIPEA, TEA DMF, DCM High efficiency, but can be expensive. HBTU DIPEA, TEA DMF, DCM Similar to HATU, generally good yields. EDC HOBt, DMAP DCM, DMF Cost-effective, but can lead to N-acylurea byproduct formation. T3P Pyridine, TEA Ethyl acetate, DCM Effective, with easy removal of byproducts. SOCl₂ - Toluene, DCM Harsh conditions, may not be suitable for complex substrates.
-
-
Q3: How can I minimize the formation of side products during the reaction?
-
A3: To minimize side products:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Use high-purity, anhydrous solvents and reagents.
-
Add the coupling reagent to the carboxylic acid and allow for an activation period before adding the amine.
-
Maintain the recommended reaction temperature; for many coupling reactions, this involves cooling the initial mixture to 0 °C.
-
-
Purification
-
Q4: What are the common challenges in purifying this compound?
-
A4: Purification can be challenging due to:
-
Similar polarity of starting materials and product: If the reaction is incomplete, separating the unreacted 3,4-dimethoxybenzoic acid and the product can be difficult.
-
Presence of byproducts: N-acylurea byproducts from carbodiimide reagents can co-elute with the product in column chromatography.
-
Product solubility: The product may have limited solubility in common recrystallization solvents.
-
-
-
Q5: What is a recommended method for purifying the final compound?
-
A5: Flash column chromatography is the most common method. A typical solvent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis. If byproducts are still present, a second purification step, such as preparative HPLC or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), may be necessary.
-
Characterization
-
Q6: What are the expected features in the ¹H NMR spectrum of this compound?
-
A6: Due to restricted rotation around the amide bond, you may observe broad signals or even multiple sets of signals for the azepane protons, especially at room temperature. Key expected signals include:
-
Aromatic protons from the dimethoxybenzoyl group (typically in the range of 6.8-7.5 ppm).
-
Two methoxy group singlets (around 3.9 ppm).
-
Broad multiplets for the azepane ring protons. The protons alpha to the nitrogen and carbonyl group will be the most deshielded.
-
-
-
Q7: My ¹H NMR spectrum shows very broad peaks for the azepane moiety. What can I do?
-
A7: This is likely due to slow rotation around the amide C-N bond on the NMR timescale. To resolve this, you can acquire the spectrum at a higher temperature (e.g., 50-80 °C). At elevated temperatures, the rotation becomes faster, and the broad signals should sharpen into more distinct multiplets.
-
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive coupling reagent | Use a fresh bottle of the coupling reagent or try a different type of reagent (e.g., switch from a carbodiimide to a phosphonium-based reagent like PyBOP). |
| Presence of water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere. |
| Incomplete activation of the carboxylic acid | Allow for a pre-activation step where the carboxylic acid and coupling reagent are stirred together for 15-30 minutes before adding the azepane. |
| Low reactivity of the amine | Add a non-nucleophilic base like DIPEA or TEA to scavenge the acid formed during the reaction and ensure the azepane is in its free base form. |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Product co-elutes with starting material | Optimize the solvent system for column chromatography. Try using a different solvent system (e.g., DCM/methanol) or a different stationary phase (e.g., alumina). |
| Presence of N-acylurea byproduct | If using a carbodiimide reagent, perform an acidic wash (e.g., with 1M HCl) during the work-up to remove the basic byproduct. |
| Oily product that is difficult to handle | Try to precipitate the product from a solution by adding a non-polar solvent (e.g., hexanes or pentane) and cooling to a low temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound using HATU
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of azepane (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Key steps in the amide coupling reaction for the synthesis of this compound.
Technical Support Center: Enhancing the Bioavailability of 1-(3,4-dimethoxybenzoyl)azepane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,4-dimethoxybenzoyl)azepane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its formulation and pre-clinical evaluation.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing low and variable oral bioavailability. What are the likely causes?
Low and variable oral bioavailability for a compound like this compound is often attributed to its poor aqueous solubility and/or low dissolution rate in the gastrointestinal tract.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[3] It is likely that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation strategies crucial for successful oral delivery.[4]
Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of a poorly soluble compound like this?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1][5] These can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve solubility and dissolution.[1][5]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve absorption via lymphatic pathways.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[1][7]
Q3: How can I determine the most suitable formulation strategy for my compound?
The selection of an appropriate strategy depends on the physicochemical properties of this compound, such as its melting point, logP, and chemical stability. A systematic approach involving pre-formulation studies is recommended. This includes solubility screening in various solvents, excipients, and pH conditions, as well as solid-state characterization (e.g., polymorphism).
Troubleshooting Guides
Issue 1: Inconsistent results in dissolution testing.
-
Potential Cause: Agglomeration of drug particles due to hydrophobicity.
-
Troubleshooting Steps:
-
Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate) in the dissolution medium.
-
Consider particle size reduction techniques like micronization or nanomilling to improve dispersion.[1]
-
Evaluate the impact of different agitation speeds during the dissolution assay.
-
-
Potential Cause: Polymorphism, where different crystal forms of the compound exhibit different solubilities.
-
Troubleshooting Steps:
-
Perform solid-state characterization (e.g., XRD, DSC) to identify the crystalline form.
-
Ensure consistent manufacturing processes to control the polymorphic form.
-
Consider formulating an amorphous solid dispersion to bypass the crystalline lattice energy.[2]
-
Issue 2: Promising in vitro dissolution does not translate to in vivo bioavailability.
-
Potential Cause: The drug may be precipitating in the gastrointestinal tract upon dilution of the formulation.
-
Troubleshooting Steps:
-
Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation.
-
For lipid-based formulations, ensure the formation of stable emulsions or microemulsions upon dispersion in aqueous media.[1]
-
Conduct in vitro dispersion tests to visually inspect for precipitation upon dilution with simulated gastric and intestinal fluids.
-
-
Potential Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[8]
-
Troubleshooting Steps:
-
Perform in vitro permeability assays using Caco-2 cell monolayers to assess efflux potential.
-
If efflux is confirmed, consider co-administration with a known P-gp inhibitor in your pre-clinical studies or reformulating to bypass this mechanism.
-
Data Presentation
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[1] | Simple, applicable to many compounds. | Can lead to particle agglomeration; may not be sufficient for very poorly soluble drugs. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[1][5] | Significant increase in dissolution rate and apparent solubility. | Potential for physical instability (recrystallization); requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).[9][10] |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier, forming an emulsion/microemulsion in the GI tract.[1][2] | Can enhance lymphatic absorption, bypassing first-pass metabolism.[6] | Higher complexity of formulation; potential for drug precipitation upon dispersion. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[1][7] | Increases aqueous solubility and dissolution rate. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Co-ground Mixture for Enhanced Dissolution
This protocol is adapted from a study on a similar poorly soluble compound, TA-7552, which showed enhanced bioavailability with this method.[11]
-
Materials: this compound, D-mannitol, ball mill.
-
Procedure:
-
Weigh 1 part of this compound and 9 parts of D-mannitol.
-
Combine the powders in the milling jar of a ball mill.
-
Mill the mixture at a specified speed and duration (optimization may be required).
-
Collect the co-ground powder and characterize it for particle size, solid-state properties (XRD), and dissolution rate.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The addition of a surfactant (e.g., 0.5% SLS) may be necessary to ensure sink conditions.
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium, equilibrated to 37 ± 0.5 °C.
-
Place a sample of the formulated this compound (e.g., co-ground mixture, solid dispersion) equivalent to a specific dose into each vessel.
-
Rotate the paddles at a constant speed (e.g., 75 RPM).
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Logical relationship between the problem of poor solubility and potential formulation solutions.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Enhancement of oral bioavailability and pharmacological effect of 1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8- trimethoxynaphthalene (TA-7552), a new hypocholesterolemic agent, by micronization in co-ground mixture with D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-(3,4-dimethoxybenzoyl)azepane and Other Azepane Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for 1-(3,4-dimethoxybenzoyl)azepane. While the azepane scaffold is a well-established pharmacophore present in numerous biologically active compounds, detailed comparative studies involving the 3,4-dimethoxybenzoyl substituted variant are not readily accessible. This guide, therefore, provides a broader context on the therapeutic potential of azepane derivatives based on available research on analogous structures and outlines the general methodologies used to evaluate such compounds.
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a versatile scaffold in medicinal chemistry. Its conformational flexibility allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. Numerous azepane derivatives have been investigated and developed for various therapeutic applications, including as cardiovascular agents, central nervous system modulators, and anticancer drugs.
Hypothetical Therapeutic Profile of this compound
Based on the structural motifs present in this compound, it is possible to hypothesize its potential biological activities. The 3,4-dimethoxybenzoyl group is found in several compounds with cardiovascular effects. For instance, verapamil, a well-known calcium channel blocker, contains a dimethoxyphenyl moiety and is used in the treatment of hypertension, angina, and cardiac arrhythmias. Therefore, it is plausible that this compound could exhibit activity at cardiovascular targets, such as ion channels or adrenoceptors.
Comparison with Other Azepane Derivatives
While a direct comparison with this compound is not possible due to the absence of data, a look at other N-substituted azepane derivatives can provide insights into the potential structure-activity relationships (SAR) within this class of compounds.
| Compound Class | Key Structural Features | Observed Biological Activities |
| N-Benzoylazepanes | Varied substitution on the benzoyl ring | Antiarrhythmic, cardiovascular, CNS effects (hypothetical) |
| N-Benzylazepanes | Substitution on the benzyl and/or azepane ring | Monoamine transporter inhibition, potential for CNS applications |
| Other N-Acylazepanes | Diverse acyl groups | Varied, depending on the nature of the acyl substituent |
Table 1: General Comparison of N-Substituted Azepane Derivatives. The biological activity of N-substituted azepanes is highly dependent on the nature of the substituent attached to the nitrogen atom.
Experimental Protocols for Evaluation
To ascertain the pharmacological profile of a novel compound like this compound and compare it to other derivatives, a series of standardized in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compound for various receptors, such as adrenergic, dopaminergic, or serotonergic receptors.
-
Ion Channel Electrophysiology: Using patch-clamp techniques on isolated cardiomyocytes or cell lines expressing specific ion channels (e.g., hERG, sodium, calcium channels) to assess the compound's effect on cardiac action potentials and individual ion currents.
-
Enzyme Inhibition Assays: To evaluate the inhibitory activity against specific enzymes, such as phosphodiesterases or kinases.
In Vivo Models
-
Cardiovascular Models: In anesthetized or conscious animal models (e.g., rats, guinea pigs) to assess effects on blood pressure, heart rate, and cardiac contractility. Electrocardiogram (ECG) monitoring would be crucial to identify any antiarrhythmic or proarrhythmic effects.
-
Central Nervous System Models: To evaluate potential psychotropic, anticonvulsant, or analgesic effects using standardized behavioral tests in rodents.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Signaling Pathways and Experimental Workflows
The investigation of a novel compound typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies. The potential signaling pathways that could be modulated by an azepane derivative with cardiovascular activity are numerous and would need to be elucidated through extensive research.
Figure 1: A generalized experimental workflow for the pharmacological evaluation of novel chemical entities.
Comparative Analysis of 1-(3,4-dimethoxybenzoyl)azepane and Known P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical P-glycoprotein (P-gp) inhibitory activity of 1-(3,4-dimethoxybenzoyl)azepane against established P-gp inhibitors. It is important to note that while the structural motifs of this compound suggest potential interaction with P-gp, there is currently no publicly available experimental data to confirm its biological target or inhibitory potency. This document, therefore, serves as a theoretical framework and a guide for potential future experimental evaluation.
P-glycoprotein, also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a critical membrane transporter responsible for the efflux of a wide variety of xenobiotics, including many therapeutic drugs.[1] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[1] Consequently, the development of P-gp inhibitors to be used as chemosensitizers is an area of intense research.
The rationale for investigating this compound as a potential P-gp inhibitor is based on the following observations:
-
The azepane scaffold is present in various biologically active compounds, and certain derivatives have been explored as modulators of drug resistance.[2][3]
-
The presence of dimethoxy groups on an aromatic ring is a feature found in several known P-gp modulators. Specifically, the 3,4-dimethoxy substitution pattern on a benzoyl moiety has been associated with enhanced P-gp inhibitory activity in other chemical scaffolds.[4][5]
Comparative Data of Known P-glycoprotein Inhibitors
To provide a benchmark for potential future studies of this compound, the following table summarizes the inhibitory activities of several well-characterized P-gp inhibitors.
| Compound | Generation | IC50 (P-gp Inhibition) | Mechanism of Action | Reference |
| This compound | Hypothetical | Data not available | Hypothesized to be a competitive or non-competitive inhibitor of P-gp. | |
| Verapamil | First | ~1-10 µM | Competitive inhibitor, also blocks calcium channels.[1] | [1] |
| Cyclosporin A | First | ~1-5 µM | Competitive inhibitor, also a potent immunosuppressant.[1] | [1] |
| Tariquidar | Third | ~5 nM | Potent, non-competitive inhibitor of P-gp ATPase activity.[1] | [1] |
| Elacridar | Third | ~0.5 µM (MDR1) | Dual inhibitor of P-gp (MDR1) and BCRP. | MedchemExpress |
| Zosuquidar | Third | ~59 nM (Ki) | Potent P-gp inhibitor. | MedchemExpress |
Experimental Protocols
For the evaluation of this compound as a P-gp inhibitor, a standard in vitro assay such as the Calcein-AM efflux assay would be appropriate.
Calcein-AM Efflux Assay for P-gp Inhibition
Objective: To determine the concentration-dependent P-gp inhibitory activity of a test compound by measuring the intracellular accumulation of a fluorescent P-gp substrate, calcein.
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent, hydrophilic calcein, which is trapped within the cell. In cells overexpressing P-gp, Calcein-AM is actively pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/A02, or transfected HEK293/ABCB1) and their parental non-resistant cell line.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Calcein-AM stock solution (1 mM in DMSO).
-
Test compound (this compound) and known inhibitors (e.g., Verapamil, Tariquidar) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Incubation: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of fresh medium containing the test compound or known inhibitors at desired final concentrations (e.g., serial dilutions from 0.01 µM to 100 µM). Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for another 60-90 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). The fluorescence intensity is proportional to the intracellular calcein concentration. Calculate the percentage of P-gp inhibition relative to the positive control (e.g., Tariquidar) and negative control (vehicle). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of P-glycoprotein Inhibition Pathway
The following diagram illustrates the mechanism of P-gp mediated drug efflux and its inhibition.
Caption: P-gp uses ATP to efflux drugs, which is blocked by inhibitors.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxylation of 3',4'-aromatic side chains improves P-glycoprotein inhibitory and multidrug resistance reversal activities of 7,8-pyranocoumarin against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethoxybenzanilide-based P-glycoprotein modulators: an interesting case of lipophilicity tuning by intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Azepane-Based Compound Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for azepane-containing compounds, with a focus on the reproducibility of their synthesis and biological evaluation. Due to the limited availability of published data for 1-(3,4-dimethoxybenzoyl)azepane, this document will focus on a well-characterized N-benzylated bicyclic azepane analog as a case study. The principles and methodologies outlined here are broadly applicable for assessing the reproducibility of experimental results for other novel azepane derivatives.
Data Summary
The following tables summarize key quantitative data for a representative N-benzylated bicyclic azepane, referred to as (R,R)-1a , which has been identified as a potent inhibitor of monoamine transporters.[1]
Table 1: Inhibitory Activity of (R,R)-1a and its Enantiomer [1]
| Compound | Target | IC50 (nM) |
| (R,R)-1a | NET | 60 ± 7 |
| DAT | 230 ± 12 | |
| SERT | 250 ± 32 | |
| (S,S)-1a | NET | 1600 ± 100 |
NET: Norepinephrine Transporter, DAT: Dopamine Transporter, SERT: Serotonin Transporter. Data are presented as mean ± SD from at least three independent experiments.
Table 2: Pharmacokinetic Properties of (R,R)-1a in Mice [1]
| Administration Route | Dose (mg/kg) | Cmax (nM) | t1/2 (min) |
| Intravenous (i.v.) | 5 | 1295.0 ± 118.2 | 22.9 |
| Oral (p.o.) | 5 | 12.3 ± 1.85 | 82.4 |
Experimental Protocols
To ensure the reproducibility of the experimental findings, detailed methodologies for the key experiments are provided below.
Synthesis of N-Benzylated Bicyclic Azepanes (General Procedure)
This protocol outlines a general method for the N-benzylation of bicyclic azepane scaffolds, which can be adapted for the synthesis of this compound by substituting benzaldehyde with 3,4-dimethoxybenzoyl chloride.
Materials:
-
Bicyclic azepane precursor
-
Benzaldehyde or substituted benzaldehyde/benzoyl chloride
-
Sodium triacetoxyborohydride or other suitable reducing agent
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the bicyclic azepane precursor in dichloromethane.
-
Add benzaldehyde (or the corresponding acyl chloride) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-benzylated azepane.
In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a radioligand displacement assay to determine the inhibitory activity of compounds on monoamine transporters.
Materials:
-
Cell membranes expressing human NET, DAT, or SERT
-
Radioligands (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT)
-
Test compounds at various concentrations
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radioligand, and either vehicle or the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the synthesis and evaluation of azepane derivatives.
Caption: Synthetic workflow for N-benzylated bicyclic azepanes.
Caption: Workflow for the biological evaluation of azepane derivatives.
References
Comparative Guide for the Target Validation of 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the target validation of the novel compound, 1-(3,4-dimethoxybenzoyl)azepane. As direct experimental data for this compound is not yet publicly available, this document serves as a foundational resource. It outlines the methodologies and expected data formats for assessing its activity against plausible biological targets, based on the known pharmacology of similar azepane-containing molecules. The guide focuses on two primary target classes: monoamine transporters (DAT, NET, SERT) and the protein kinase B (PKB/Akt) signaling pathway. By comparing the eventual data for this compound with established selective inhibitors, researchers can effectively profile its potency and selectivity.
Comparative Data Tables
To facilitate a direct comparison of inhibitory activities, the following tables summarize the IC50 values for well-characterized selective inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and Akt kinases.
Table 1: Inhibitory Potency (IC50) of Selective Monoamine Transporter Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| GBR-12935 | DAT | 5.5 | [3H]GBR 12935 binding[1] |
| Vanoxerine | DAT | 10.6 | [3H]DA uptake[2] |
| Nisoxetine | NET | 0.76 (Kd) | [3H]Nisoxetine binding[3] |
| Reboxetine | NET | 1.1 | Radioligand binding |
| Fluoxetine | SERT | 0.8 | Radioligand binding |
| Sertraline | SERT | 0.29 | Radioligand binding |
Table 2: Inhibitory Potency (IC50) of Selective PKB/Akt Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| MK-2206 | Akt1/2/3 | 8 / 12 / 65 | Enzyme assay[4] |
| Ipatasertib | Akt1/2/3 | 5 / 18 / 8 | Enzyme assay[5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the target validation process. The following diagrams, created using Graphviz, illustrate the PI3K/Akt signaling pathway and a general workflow for inhibitor characterization.
Caption: PI3K/Akt Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Detailed and reproducible protocols are fundamental to target validation. The following sections provide methodologies for key in vitro and cell-based assays.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter.
Materials:
-
Cell membranes or synaptosomes expressing the transporter of interest (DAT, NET, or SERT).
-
Radioligand (e.g., [3H]GBR 12935 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).[7]
-
Test compound (this compound) and reference inhibitors.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Wash buffer (ice-cold).
-
Glass fiber filters (presoaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester and scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound and reference inhibitors.
-
In a 96-well plate, add the cell membranes/synaptosomes, assay buffer, and the test compound or vehicle.[8]
-
Add the radioligand to initiate the binding reaction. For non-specific binding control wells, add a high concentration of a known inhibitor.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation.[8]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Cellular Monoamine Transporter Uptake Assay
This functional assay assesses the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.
Materials:
-
HEK293 cells stably expressing the transporter of interest.[9]
-
Radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, [3H]serotonin for SERT).[9]
-
Test compound and reference inhibitors.
-
Uptake buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).[10]
-
Lysis buffer (e.g., 1% SDS).[9]
-
96-well cell culture plates.
Procedure:
-
Seed the transporter-expressing cells in 96-well plates and grow to confluence.[10]
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for a short period (e.g., 10-30 minutes) at 37°C.[11]
-
Initiate uptake by adding the radiolabeled substrate to each well.[11]
-
Incubate for a short, defined time (e.g., 1-10 minutes) at 37°C.[12]
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.[9]
-
Lyse the cells with lysis buffer.[9]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Determine the IC50 of the test compound for uptake inhibition.
In Vitro Akt Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Akt.
Materials:
-
Recombinant active Akt kinase.
-
Akt substrate (e.g., GSK-3 fusion protein).[13]
-
[γ-33P]ATP or an ADP-Glo™ Kinase Assay kit.[14]
-
Test compound and reference inhibitors.
-
Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15]
-
Phosphocellulose paper or 96-well plates for luminescence reading.
Procedure (using radiolabeled ATP):
-
Prepare a reaction mixture containing kinase assay buffer, the Akt substrate, and the test compound at various concentrations.
-
Add the recombinant active Akt kinase to the mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.[14]
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[14]
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.[14]
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.[14]
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for Akt Phosphorylation
This cell-based assay determines if a compound inhibits the upstream signaling that leads to Akt activation (phosphorylation).
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway or cells stimulated with a growth factor (e.g., EGF or insulin).
-
Test compound and reference inhibitors.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), and anti-total Akt.[16][17]
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells with ice-cold lysis buffer.[18]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% BSA or non-fat milk in TBST.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the compound on Akt phosphorylation.
References
- 1. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vanoxerine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
- 14. promega.com [promega.com]
- 15. promega.jp [promega.jp]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. arigobio.com [arigobio.com]
- 18. Akt/PKB kinase assay [whitelabs.org]
Unraveling the Enigma: A Comparative Guide to Orthogonal Assays for Confirming the Mechanism of Action of 1-(3,4-dimethoxybenzoyl)azepane
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key orthogonal assays to confirm the hypothesized MoA of 1-(3,4-dimethoxybenzoyl)azepane as a modulator of G protein-coupled receptor (GPCR) signaling. Detailed experimental protocols and data presentation will empower researchers to make informed decisions for their investigative studies.
While specific literature on the direct molecular target of this compound is not extensively available, its structural motifs, particularly the dimethoxybenzoyl group, are present in compounds known to interact with G protein-coupled receptors (GPCRs). Azepane-based compounds have demonstrated a wide array of pharmacological activities, often mediated through interactions with various receptors and enzymes.[1][2] This guide, therefore, proceeds with the scientifically grounded hypothesis that this compound modulates GPCR activity.
GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[3] Their activation by a ligand initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins (Gα, Gβ, and Gγ subunits) or through β-arrestin-mediated pathways.[4] A robust confirmation of a compound's MoA requires a multi-faceted approach, employing a series of orthogonal assays that interrogate different key events in the signaling cascade. This ensures that the observed effects are not an artifact of a single experimental system and provides a comprehensive understanding of the compound's pharmacological profile.
Comparative Analysis of Orthogonal Assays
To confirm the activity of this compound as a GPCR modulator, a panel of assays targeting distinct steps in the signaling pathway is recommended. The following table provides a comparative summary of these assays.
| Assay | Principle | Advantages | Disadvantages |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog (GTPγS) to Gα subunits upon receptor activation. | Direct measure of G protein activation; High signal-to-noise ratio. | Requires cell membrane preparations; Use of radioactivity. |
| cAMP Accumulation Assay | Quantifies the level of cyclic AMP (cAMP), a second messenger produced upon activation of Gαs or inhibition of Gαi.[3] | Functional cell-based assay; High-throughput compatible. | Indirect measure of receptor activation; Signal can be influenced by other pathways. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentrations, a downstream event of Gαq activation.[3] | Real-time kinetic data; High-throughput screening friendly. | Not suitable for Gαs or Gαi coupled receptors; Signal can be transient. |
| β-Arrestin Recruitment Assay | Monitors the recruitment of β-arrestin to the activated GPCR, a key event in desensitization and signaling.[3][4] | Distinguishes between G protein-dependent and independent signaling; Live-cell imaging possible. | May not be applicable to all GPCRs; Can be complex to set up. |
| Receptor Internalization Assay | Visualizes or quantifies the internalization of the GPCR from the cell surface upon prolonged agonist stimulation. | Provides insights into receptor regulation and long-term effects. | Slower throughput; May require specialized imaging equipment. |
Experimental Protocols
GTPγS Binding Assay
Objective: To determine the effect of this compound on G protein activation by measuring [³⁵S]GTPγS binding to cell membranes expressing the target GPCR.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Non-labeled GTPγS and GDP.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Test compound: this compound.
-
Scintillation vials and scintillation fluid.
-
Filter plates and harvester.
Procedure:
-
Thaw cell membranes on ice.
-
Prepare a reaction mixture containing cell membranes (10-20 µg protein), 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, add 10 µM of non-labeled GTPγS to a set of control wells.
-
To assess basal binding, include wells with only membranes and [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all readings. Plot the specific binding as a function of the compound concentration to determine EC₅₀ or IC₅₀ values.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of cAMP in whole cells.
Materials:
-
Cells expressing the target GPCR.
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
Test compound: this compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gαs and to elevate basal cAMP for Gαi).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells. For Gαi-coupled receptors, co-incubate with a sub-maximal concentration of forskolin.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration to determine EC₅₀ or IC₅₀ values.
β-Arrestin Recruitment Assay
Objective: To monitor the recruitment of β-arrestin to the activated GPCR in live cells upon treatment with this compound.
Materials:
-
Cells co-expressing the target GPCR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[4]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Test compound: this compound.
-
Coelenterazine h (luciferase substrate).
-
Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET).
Procedure:
-
Plate the engineered cells in a white, clear-bottom 96-well plate.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Add the luciferase substrate, coelenterazine h.
-
Immediately measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the compound concentration to generate a dose-response curve and determine the EC₅₀.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams illustrate the orthogonal assay workflow and the canonical GPCR signaling pathway.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Reversing Chemotherapeutic Resistance: A Comparative Analysis of 1-(3,4-dimethoxybenzoyl)azepane Analogue in Resistant Cancer Cell Lines
For Immediate Release
[City, State] – In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) in tumor cells remains a significant clinical challenge, often leading to treatment failure. This guide provides a comparative analysis of the potential efficacy of compounds containing a 3,4-dimethoxybenzoyl moiety, exemplified by the well-studied MDR modulator Verapamil, in overcoming resistance in cancer cell lines. This analysis is presented alongside data for the standard chemotherapeutic agent, Doxorubicin, to highlight the potential of novel compounds in resensitizing resistant cells to conventional therapies.
Introduction to Multidrug Resistance
Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels. The human breast cancer cell line MCF-7 and its doxorubicin-resistant counterpart, MCF-7/ADR, which overexpresses P-gp, serve as a crucial in vitro model for studying MDR and evaluating the efficacy of resistance-reversing agents.
Comparative Efficacy in Sensitive and Resistant Cell Lines
While direct experimental data on the efficacy of 1-(3,4-dimethoxybenzoyl)azepane in resistant cell lines is not extensively available in the public domain, the structurally related compound Verapamil, which also contains a 3,4-dimethoxybenzoyl group, has been widely investigated for its ability to reverse P-gp-mediated multidrug resistance. The following tables summarize the cytotoxic effects of Doxorubicin alone and in combination with Verapamil on both the drug-sensitive MCF-7 and the drug-resistant MCF-7/ADR cell lines.
Table 1: IC50 Values of Doxorubicin in MCF-7 and MCF-7/ADR Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MCF-7 | Doxorubicin | 0.5 - 1.5 | 1 |
| MCF-7/ADR | Doxorubicin | 10 - 50 | 10 - 100 |
Note: IC50 values are approximate and can vary between studies.
Table 2: Effect of Verapamil on Doxorubicin IC50 in MCF-7/ADR Cells
| Cell Line | Treatment | IC50 (µM) | Reversal Fold |
| MCF-7/ADR | Doxorubicin + Verapamil (5-10 µM) | 1 - 5 | 5 - 20 |
Note: The reversal fold indicates the factor by which the IC50 of Doxorubicin is reduced in the presence of Verapamil.
The data clearly demonstrates that the MCF-7/ADR cell line exhibits significant resistance to Doxorubicin. However, the co-administration of Verapamil can substantially re-sensitize these resistant cells to the cytotoxic effects of Doxorubicin, highlighting the potential of compounds with a 3,4-dimethoxybenzoyl moiety to act as MDR modulators.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which Verapamil and similar compounds are thought to reverse multidrug resistance is through the direct inhibition of the P-glycoprotein drug efflux pump. By binding to P-gp, these agents competitively or non-competitively inhibit the transporter's ability to extrude chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic efficacy.
Figure 1. P-glycoprotein mediated drug efflux and its inhibition.
Experimental Protocols
To assess the efficacy of novel compounds in overcoming drug resistance, a series of standardized in vitro assays are employed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Figure 2. Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed MCF-7 and MCF-7/ADR cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound analogue) and/or Doxorubicin. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by a compound.
Figure 3. Experimental workflow for apoptosis analysis.
Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of a compound on the progression of the cell cycle.
Figure 4. Experimental workflow for cell cycle analysis.
Methodology:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and incubate with RNase A followed by staining with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The data presented for the this compound analogue, Verapamil, in conjunction with standard experimental protocols, provides a framework for evaluating the potential of novel compounds to overcome multidrug resistance in cancer. The ability to re-sensitize resistant cancer cells to conventional chemotherapeutics is a critical area of research. Further investigation into the efficacy of this compound and its derivatives is warranted to determine their specific activity and mechanism of action in resistant cell lines. This guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing cancer therapy.
Comparative Analysis of 1-(3,4-dimethoxybenzoyl)azepane and its Enantiomers: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of specific studies on the synthesis, chiral separation, and comparative biological analysis of 1-(3,4-dimethoxybenzoyl)azepane and its individual enantiomers. While the azepane scaffold is a significant motif in medicinal chemistry, appearing in numerous FDA-approved drugs and pharmacologically active compounds, research has not yet focused on this particular derivative in a comparative enantiomeric context.
This guide, therefore, serves to highlight the current knowledge gap and provide a foundational understanding of related azepane derivatives and general methodologies that would be pertinent to the future study of this compound and its enantiomers. The information presented is based on broader studies of N-aroylazepanes and general principles of chiral drug development.
Hypothetical Synthesis and Enantiomeric Separation
The synthesis of the racemic mixture of this compound would likely involve the acylation of azepane with 3,4-dimethoxybenzoyl chloride in the presence of a suitable base.
Experimental Workflow for Synthesis:
Caption: A general workflow for the synthesis of racemic this compound.
The separation of the resulting enantiomers would necessitate chiral chromatography. Chiral stationary phases (CSPs) are commonly employed for this purpose. The selection of the appropriate CSP and mobile phase would require experimental screening.
Experimental Workflow for Chiral Separation:
Caption: A typical workflow for the separation of enantiomers using chiral HPLC.
Potential Pharmacological Significance and Comparative Analysis
Given the prevalence of the azepane ring in centrally active agents, it is plausible that this compound and its enantiomers could exhibit activity at various receptors, ion channels, or enzymes within the central nervous system. The dimethoxybenzoyl moiety is also present in some bioactive molecules, suggesting a potential for interaction with biological targets.
A comparative analysis of the enantiomers would be crucial, as stereochemistry often dictates pharmacological activity. It is common for one enantiomer (the eutomer) to be significantly more potent or have a different pharmacological profile than the other (the distomer).
Hypothetical Comparative Data Table:
| Property | (R)-1-(3,4-dimethoxybenzoyl)azepane | (S)-1-(3,4-dimethoxybenzoyl)azepane | Racemic Mixture |
| Receptor Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available |
| Enzymatic Inhibition (IC50, µM) | Data not available | Data not available | Data not available |
| In vivo Efficacy (ED50, mg/kg) | Data not available | Data not available | Data not available |
| Pharmacokinetic Profile (t1/2, hr) | Data not available | Data not available | Data not available |
Note: The table above is a template for the kind of data that would be necessary for a meaningful comparative analysis. Currently, no experimental values are available in the public domain.
Potential Signaling Pathways
Without experimental data, any discussion of signaling pathways remains speculative. However, based on the activities of other N-aroylazepane derivatives, potential interactions could involve G-protein coupled receptors (GPCRs) or ion channels, which in turn could modulate downstream signaling cascades involving second messengers like cAMP or calcium.
Illustrative Signaling Pathway Diagram:
Caption: A generalized diagram of a G-protein coupled receptor signaling pathway.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this represents an unexplored area of chemical space. Future studies should focus on:
-
Synthesis and characterization of racemic this compound.
-
Development of a robust method for the chiral separation of its enantiomers.
-
Comprehensive pharmacological profiling of the individual enantiomers and the racemic mixture to determine their biological targets and potential therapeutic applications.
-
In-depth investigation of the mechanism of action and any relevant signaling pathways.
Such studies would be essential to unlock the potential of this compound and its enantiomers as novel therapeutic agents.
In Vivo Therapeutic Potential of 1-(3,4-dimethoxybenzoyl)azepane: A Comparative Analysis for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the potential in vivo validation of 1-(3,4-dimethoxybenzoyl)azepane. Due to the limited direct experimental data on this specific molecule, this document extrapolates its potential therapeutic profile based on the known activities of structurally related azepane and dimethoxybenzoyl compounds. Here, we position this compound against established anti-inflammatory agents to outline a potential preclinical validation pathway.
The azepane scaffold is a recognized pharmacophore present in numerous FDA-approved drugs and clinical candidates, demonstrating a wide array of biological activities including anti-cancer, anti-tubercular, and anti-Alzheimer's properties.[1][2] Derivatives of azepane have been investigated for their potential as inhibitors of protein kinase B (PKB), which is implicated in cancer pathways.[3] Furthermore, compounds featuring a dimethoxybenzoyl moiety have been explored for their anti-inflammatory activities. This guide focuses on the hypothesized anti-inflammatory potential of this compound and compares it with a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.
Comparative Analysis of Anti-Inflammatory Efficacy
The following table summarizes key in vivo efficacy data for the comparator compounds in a standard rodent model of inflammation. This structure provides a template for the future evaluation of this compound.
| Compound | Animal Model | Dosage | Efficacy Endpoint | Result |
| This compound | Carrageenan-induced paw edema in rats (Hypothesized) | To be determined | Paw volume reduction (%) | Data not available |
| Ibuprofen | Carrageenan-induced paw edema in rats | 10 - 100 mg/kg, oral | Paw volume reduction (%) | ~40-60% reduction |
| Celecoxib | Carrageenan-induced paw edema in rats | 5 - 50 mg/kg, oral | Paw volume reduction (%) | ~50-70% reduction |
Mechanistic Comparison: Signaling Pathways in Inflammation
The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. The signaling pathway below illustrates the points of intervention for our comparator drugs. It is hypothesized that this compound may also modulate this or related inflammatory pathways.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 3. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelastine vs. Olopatadine: A Head-to-Head Comparison for Allergic Rhinitis and Conjunctivitis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two leading dual-action compounds for the treatment of allergic inflammation: Azelastine and Olopatadine. Both molecules, while belonging to different chemical classes, share a common azepane-related scaffold in Azelastine and a dibenzoxepine structure in Olopatadine, and exhibit both histamine H1 receptor antagonism and mast cell stabilizing properties.
This analysis synthesizes publicly available preclinical and clinical data to offer a clear perspective on their respective potencies, efficacies, and experimental validation.
Quantitative Comparison of Azelastine and Olopatadine
The following table summarizes key in vitro and clinical parameters for Azelastine and Olopatadine, highlighting their comparative pharmacological profiles.
| Parameter | Azelastine | Olopatadine | Reference(s) |
| Mechanism of Action | H1 Receptor Antagonist & Mast Cell Stabilizer | H1 Receptor Antagonist & Mast Cell Stabilizer | [1][2] |
| H1 Receptor Binding Affinity (Ki) | High Affinity (Specific Ki value not available in direct comparative studies) | 31.6 nM | [3][4] |
| Mast Cell Stabilization (Inhibition of Mediator Release) | Significant inhibition at 24 µM | Significant inhibition at 133 µM | [1][5] |
| Clinical Efficacy (Allergic Conjunctivitis) | Effective in reducing ocular itching and other symptoms. | Found to be superior in some studies in reducing ocular itching, congestion, tearing, and erythema. | [6] |
| Clinical Efficacy (Allergic Rhinitis) | Effective in reducing nasal symptoms, including congestion. | Comparable efficacy to Azelastine in suppressing allergen-induced nasal symptoms. | [7] |
| Common Adverse Events | Bitter taste, headache, somnolence, nasal burning. | Stinging upon instillation, burning, bitter taste, headache. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are representative protocols for key experiments used to characterize the activity of Azelastine and Olopatadine.
Histamine H1 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Objective: To quantify the affinity of a test compound (e.g., Azelastine, Olopatadine) for the human histamine H1 receptor.
Materials:
-
Human H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Pyrilamine
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 2 mM MgCl₂
-
Test compounds (Azelastine, Olopatadine) at various concentrations
-
Non-specific binding control: Mepyramine (10 µM)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add incubation buffer, the cell membrane preparation, the radioligand ([³H]-Pyrilamine), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Mast Cell Stabilization Assay (Histamine Release)
This protocol describes a method to assess the mast cell stabilizing properties of a compound by measuring the inhibition of antigen-induced histamine release from mast cells.
Objective: To determine the ability of a test compound to inhibit IgE-mediated degranulation of mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells or cultured human mast cells)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
Tyrode's buffer (or other suitable physiological buffer)
-
Test compounds (Azelastine, Olopatadine) at various concentrations
-
Positive control (e.g., cromolyn sodium)
-
Histamine ELISA kit or fluorometric assay components
-
Lysis buffer (e.g., Triton X-100)
Procedure:
-
Seed mast cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compounds or controls for 15-30 minutes at 37°C.
-
Induce degranulation by adding the antigen (DNP-HSA) to the wells. For total histamine content, lyse a separate set of cells with lysis buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the histamine concentration in the supernatant and the cell lysate using a histamine ELISA kit or a fluorometric assay.
-
Calculate the percentage of histamine release for each condition: % Histamine Release = (Histamine in supernatant / Total Histamine) x 100.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the antigen-induced histamine release) by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanism of Action
To illustrate the cellular mechanisms underlying the therapeutic effects of Azelastine and Olopatadine, the following diagrams depict the Histamine H1 receptor signaling pathway and the experimental workflow for assessing mast cell stabilization.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Intervention.
Caption: Workflow for In Vitro Mast Cell Stabilization Assay.
References
- 1. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jamdsr.com [jamdsr.com]
- 3. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. The effects of the nasal antihistamines olopatadine and azelastine in nasal allergen provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of published 1-(3,4-dimethoxybenzoyl)azepane data
An Independent Comparative Guide to the Potential Biological Activity of 1-(3,4-dimethoxybenzoyl)azepane
Disclaimer: Direct experimental data for the compound this compound is not available in the public domain at the time of this report. This guide provides an independent verification of published data for structurally related azepane derivatives to offer a comparative perspective on its potential biological activities. The information is intended for researchers, scientists, and drug development professionals.
The azepane scaffold is a versatile structure found in numerous biologically active compounds and FDA-approved drugs, exhibiting a wide range of pharmacological properties including anti-cancer, anti-tubercular, and antimicrobial activities.[1][2] Given the structural features of this compound, this guide focuses on two potential and well-documented activities of related azepane derivatives: inhibition of monoamine transporters and inhibition of protein kinase B (PKB/Akt).
Comparative Analysis of Biological Activity
To provide a predictive assessment of this compound, this section summarizes the quantitative biological data for structurally analogous compounds.
Monoamine Transporter Inhibition
N-substituted azepanes have been identified as potent inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[3] The following table presents the inhibitory activity of a representative N-benzylated bicyclic azepane.
Table 1: Monoamine Transporter Inhibition by a Bicyclic Azepane Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| (R,R)-N-benzylated bicyclic azepane | NET (Norepinephrine Transporter) | 60 ± 7 |
| DAT (Dopamine Transporter) | 230 ± 12 | |
| SERT (Serotonin Transporter) | 250 ± 32 |
(Data sourced from a study on chiral bicyclic azepanes)[3]
Protein Kinase B (PKB/Akt) Inhibition
Azepane derivatives have also been explored as inhibitors of protein kinase B (PKB, also known as Akt), a key enzyme in cell signaling pathways that regulate cell survival and proliferation.[4][5][6][7]
Table 2: Protein Kinase B (PKBα) Inhibition by Azepane Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 1 (ester-containing) | PKBα | 5 |
| Compound 4 (plasma stable) | PKBα | 4 |
(Data sourced from a study on the structure-based optimization of novel azepane derivatives)[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the independent verification of the biological activities of novel azepane compounds.
Monoamine Transporter Uptake Inhibition Assay
This assay determines a compound's ability to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT) are cultured in appropriate media.[8][9]
-
Assay Preparation: On the day of the experiment, cells are washed with Krebs-HEPES buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.[9]
-
Substrate Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is added to initiate the uptake reaction.[1][10]
-
Uptake Termination: After a short incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.[1]
-
Quantification: The amount of radioactivity accumulated inside the cells is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.
Protein Kinase B (PKB/Akt) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of PKB/Akt.[11][12]
Protocol:
-
Immunoprecipitation of Akt: Akt is immunoprecipitated from cell lysates using a specific antibody (e.g., Akt-1 antibody) and protein G sepharose beads.[11]
-
Kinase Reaction: The immunoprecipitated Akt is incubated with a reaction mixture containing a specific substrate (e.g., a synthetic peptide), ATP (adenosine triphosphate), and the test compound at various concentrations.
-
Phosphorylation Detection: The reaction is allowed to proceed for a set time, and the level of substrate phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-32P]ATP and subsequent autoradiography, or by using phospho-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The inhibitory effect of the compound is determined by measuring the reduction in substrate phosphorylation compared to a control without the inhibitor. IC50 values are then calculated.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the potential biological activities of this compound.
Caption: Simplified Akt/PKB signaling pathway.
Caption: Monoamine transporter uptake inhibition assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - IT [thermofisher.com]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Protein kinase B (PKB/Akt), a key mediator of the PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase B - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/PKB kinase assay [whitelabs.org]
- 12. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
Structure-Based Drug Design Validation: A Comparative Guide to Azepane-Based Protein Kinase B (PKB) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an exemplary azepane-based Protein Kinase B (PKB/Akt) inhibitor with notable alternative inhibitors that have advanced to clinical trials. The focus is on the validation of structure-based drug design principles, supported by experimental data.
Introduction to Azepane-Based PKB Inhibitors
The azepane scaffold has emerged as a promising framework in medicinal chemistry for targeting a variety of enzymes, including the serine/threonine kinase PKB/Akt.[1] PKB is a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime target for therapeutic intervention.
This guide focuses on a series of azepane derivatives optimized through structure-based design, originating from the natural product (-)-balanol. The initial lead compound, a potent ester-containing azepane derivative, suffered from poor plasma stability. Through rational design, guided by co-crystallization studies with the related kinase PKA, a metabolically stable and highly potent amide isostere was developed.
Comparative Analysis of PKB/Akt Inhibitors
This section compares the optimized azepane-based inhibitor with three other prominent Akt inhibitors that have undergone clinical investigation: MK-2206, an allosteric inhibitor, and Ipatasertib (GDC-0068) and Capivasertib (AZD5363), both ATP-competitive inhibitors.
Quantitative Performance Data
The following table summarizes the key in vitro potency data for the azepane-based inhibitor and its comparators.
| Compound Name/Class | Mechanism of Action | Target(s) | IC50 (nM) | Cellular Potency (IC50/EC50) |
| Azepane Derivative (Lead) | ATP-Competitive | PKBα, PKA | 5 (PKBα), 4 (PKA) | Not Reported |
| Azepane Derivative (Optimized) | ATP-Competitive | PKBα, PKA | 4 (PKBα), 3 (PKA) | Not Reported |
| MK-2206 | Allosteric | Akt1, Akt2, Akt3 | 8 (Akt1), 12 (Akt2), 65 (Akt3)[2][3] | 3.4 - 28.6 µM in various cancer cell lines |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1, Akt2, Akt3 | 5 (Akt1), 18 (Akt2), 18 (Akt3)[4] | Mean IC50: 4.8 µM (PTEN loss/PIK3CA mutant cell lines), 8.4 µM (wild-type)[4] |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1, Akt2, Akt3 | 3 (Akt1), 8 (Akt2), 8 (Akt3)[5] | ~0.3 - 0.8 µM for inhibition of Akt substrate phosphorylation in cells[5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating Akt kinase inhibition.
Caption: The PI3K/Akt Signaling Pathway.
References
- 1. promega.com [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Assessing the Novelty of 1-(3,4-dimethoxybenzoyl)azepane's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological effects of the novel compound, 1-(3,4-dimethoxybenzoyl)azepane. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this assessment is based on a systematic review of structurally related compounds. By examining the biological activities of molecules containing the azepane ring, the N-benzoyl moiety, and the 3,4-dimethoxybenzoyl group, we can infer potential therapeutic applications and highlight areas ripe for future investigation. This guide aims to equip researchers with the necessary context to evaluate the novelty of this compound and to design targeted experimental studies.
Executive Summary
The azepane scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds with applications in oncology, infectious diseases, and neurology. Similarly, the N-benzoyl and specifically the 3,4-dimethoxybenzoyl moieties are present in numerous molecules with demonstrated pharmacological properties, including anticancer and antimicrobial effects. The unique combination of these three structural features in this compound suggests a high potential for novel biological activities. This guide presents a comparative analysis of related compounds to build a case for the potential bioactivity of this novel chemical entity.
Comparative Analysis of Structurally Related Compounds
To assess the potential biological effects of this compound, we have compiled and compared data from structurally similar compounds. The following tables summarize the biological activities of N-acyl azepane analogs, compounds containing a 3,4-dimethoxybenzoyl moiety, and other related cyclic amines.
Table 1: Anticancer Activity of Structurally Related Compounds
While no direct anticancer data for this compound is available, derivatives of N-benzoyl-N'-naphthylthiourea have been studied for their anticancer properties through the inhibition of the VEGFR2 receptor. A Quantitative Structure-Activity Relationship (QSAR) study on these compounds revealed that their anticancer activity is influenced by lipophilic and electronic properties.
| Compound Class | Example/Analog | Biological Activity | Key Findings & IC50 Values |
| N-Benzoyl-N'-naphthylthiourea Derivatives | Not specified | Anticancer (VEGFR2 inhibition) | A QSAR model was developed: RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO -72.983 (±7.625)[1][2] |
| N-Benzoyl-3-allylthiourea (BATU) | BATU | Anticancer (Breast Cancer) | Higher cytotoxicity in MCF-7/HER-2 cells (IC50: 0.64 mM) compared to MCF-7 cells (IC50: 1.47 mM)[3] |
Table 2: Antimicrobial Activity of Structurally Related Compounds
A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, which share the 3,4-dimethoxybenzoyl moiety with our compound of interest, have shown promising results against various bacterial and fungal strains.
| Compound Class | Example/Analog | Target Organism(s) | Key Findings & MIC/IC50 Values |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives | (E)-N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide (4a), (E)-N'-(indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide (4h), (E)-N'-(quinolin-3-ylmethylene)-3,4-dimethoxybenzohydrazide (4i) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Compound 4h showed a promising MIC of 5.88 µM against S. aureus and 12.07 µM against S. typhi. Compound 4i was effective against A. baumanii, E. coli, and C. albicans with MICs of 11.64 µM, 23.30 µM, and 23.30 µM, respectively[4]. |
Table 3: Central Nervous System (CNS) Activity of Structurally Related Cyclic Amines
While direct CNS activity data for N-benzoyl azepanes is limited, the piperidine and pyrrolidine rings, which are structurally related to azepane, are common scaffolds in CNS-active drugs.
| Compound Class | Example/Analog | Biological Target/Activity | Key Findings & IC50 Values |
| Piperidine Derivatives | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Acetylcholinesterase (AChE) Inhibition | IC50 = 0.56 nM[5] |
| Piperidine Derivatives | General | Dopamine Receptor Modulation, Antiviral, Anticancer | The piperidine core is essential for activity in many CNS-active compounds[5][6][7]. |
| Pyrrolidine Derivatives | General | Versatile scaffold for various CNS targets | The pyrrolidine ring is a common feature in many FDA-approved drugs for neurological disorders[8][9][10]. |
Experimental Protocols
To facilitate future research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology used for evaluating the cytotoxicity of N-benzoyl-3-allylthiourea on breast cancer cell lines[3].
-
Cell Culture: Human breast cancer cell lines (MCF-7 and MCF-7/HER-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The cells are treated with the compound or vehicle control (DMSO) for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the methodology used to assess the antimicrobial activity of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives[4].
-
Bacterial/Fungal Strain Preparation: The test microorganisms are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Preparation: The test compound is dissolved in DMSO to prepare a stock solution. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (microorganism with no compound) and a negative control (broth only) are included.
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Potential Anticancer Mechanism of Action
References
- 1. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxy-benzyl)-piperidine | 37581-26-3 | Benchchem [benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Meta-analysis of 1-(3,4-dimethoxybenzoyl)azepane: A Review of a Sparsely Studied Scaffold
A comprehensive review of the scientific literature reveals a significant lack of published studies on the specific compound 1-(3,4-dimethoxybenzoyl)azepane. As a result, a meta-analysis and a direct comparison with alternative compounds based on experimental data are not feasible at this time.
While the azepane ring system itself is a recognized scaffold in medicinal chemistry, this particular derivative with a 3,4-dimethoxybenzoyl substituent does not appear in publicly available research databases. Broader searches for "1-benzoylazepane" and "1-aroylazepane" derivatives also failed to yield specific data that would enable a comparative analysis as requested.
The Azepane Scaffold: A Privileged Structure in Drug Discovery
Despite the absence of data on the target compound, it is pertinent to note that the azepane motif is a key structural component in a variety of biologically active molecules. The seven-membered nitrogen-containing ring provides a flexible yet constrained framework that can be functionalized to interact with a diverse range of biological targets.
The versatility of the azepane scaffold is highlighted by its presence in compounds targeting the central nervous system, as well as in agents with anti-cancer, anti-inflammatory, and antimicrobial properties. For instance, certain chiral bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, suggesting potential applications in neuropsychiatric disorders.
Future Directions
The lack of information on this compound presents an opportunity for novel research. Synthetic exploration of this and related compounds, followed by systematic pharmacological screening, could uncover new therapeutic agents. Future studies could focus on its potential interactions with G-protein coupled receptors, ion channels, or enzymes, given the broad activity profile of other azepane-containing molecules.
Researchers interested in this scaffold could begin by synthesizing the compound and performing a broad panel of in vitro assays to identify potential biological targets. Subsequent structure-activity relationship (SAR) studies could then be conducted to optimize potency and selectivity.
Safety Operating Guide
Navigating the Disposal of 1-(3,4-dimethoxybenzoyl)azepane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(3,4-dimethoxybenzoyl)azepane, a compound of interest in various research applications.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following disposal procedures are based on the known properties and hazards of its constituent chemical groups—the azepane ring and the 3,4-dimethoxybenzoyl moiety—and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a qualified chemical safety professional before proceeding with any disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be aware of the potential hazards associated with its chemical relatives. Compounds containing the azepane ring can be flammable liquids. The 3,4-dimethoxybenzoyl group, found in compounds like 3,4-dimethoxybenzaldehyde, can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of any potential dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weigh boats, filter paper, and gloves, in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Labeling
Properly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
-
Primary Hazards (based on related compounds): "Flammable," "Irritant"
Step 3: Storage
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials, heat, and ignition sources.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Potential Hazards from Related Compounds
The following table summarizes the known hazards of chemical structures related to this compound, which should be considered as potential hazards for the compound .
Table 2: Hazard Profile of Related Chemical Structures
| Chemical Group/Compound | Potential Hazards |
| Azepane | Flammable liquid |
| 3,4-Dimethoxybenzaldehyde | Skin, eye, and respiratory tract irritant |
By adhering to these precautionary measures and disposal protocols, researchers can ensure a safe laboratory environment and responsible chemical waste management. Always prioritize safety and consult with certified professionals for guidance on handling and disposing of research chemicals.
Personal protective equipment for handling 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(3,4-dimethoxybenzoyl)azepane. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense against chemical exposure, following the implementation of engineering and administrative controls.[3][4] Based on the potential hazards associated with similar benzoyl and azepane derivatives, the following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards.[4] A full-face shield should be worn over safety glasses when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other materials resistant to permeation by the specific chemical class. Always check the glove manufacturer's compatibility chart.[1][3][4] |
| Body Protection | Laboratory Coat | Flame-resistant if working with flammable materials.[1] An apron or additional protective clothing may be necessary where there is a higher risk of contact.[5] |
| Respiratory Protection | Air-Purifying Respirator | Use in a well-ventilated area or a fume hood.[1][3] For weighing powders, a powder weighing station or a fume hood with adjusted airflow is recommended to prevent the powder from becoming airborne.[2] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
1. Preparation:
-
Before handling, thoroughly review the available safety information for similar compounds.
-
Ensure that a properly functioning chemical fume hood and emergency equipment, such as an eyewash station and safety shower, are readily accessible.[6]
-
Prepare your workspace by covering the bench with disposable covers to easily clean up any spills.[2]
2. Weighing and Transfer:
-
All weighing and transfer of the solid compound should be conducted in a chemical fume hood or a powder weighing station to minimize inhalation of dust.[2]
-
Use designated tools such as spatulas and weighing paper for handling the powder.[1]
-
When preparing solutions, always add the solid to the solvent, not the other way around, to prevent splashing.
3. During Use:
-
Keep all containers with the chemical clearly labeled.[1][3]
-
Avoid contact with skin and eyes.[7][8] In case of accidental contact, flush the affected area with water for at least 15 minutes.[1][6]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][9]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including contaminated PPE, weighing paper, and disposable bench covers, in a designated and clearly labeled hazardous waste container.[3]
-
Do not mix incompatible waste streams.[3]
2. Spill Cleanup:
-
In the event of a small spill, use an appropriate spill kit to contain and absorb the material.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[7]
-
Clean the affected area thoroughly to prevent residual contamination.[2]
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office.[9]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
